molecular formula C9H9BrO3 B1521395 Methyl 3-bromo-2-methoxybenzoate CAS No. 260806-90-4

Methyl 3-bromo-2-methoxybenzoate

Cat. No.: B1521395
CAS No.: 260806-90-4
M. Wt: 245.07 g/mol
InChI Key: YMRGVTKIFLNUFC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRGVTKIFLNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673196
Record name Methyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260806-90-4
Record name Methyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-2-methoxybenzoate

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic placement of a bromine atom, a methoxy group, and a methyl ester on a benzene ring offers a versatile platform for constructing complex molecular architectures. This trifunctional arrangement allows for selective transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Researchers leverage the distinct reactivity of each functional group—the bromine for cross-coupling reactions, the ester for amide bond formation or reduction, and the methoxy group as a key electronic and steric directing element—to forge intricate target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, delving into the mechanistic underpinnings, detailed experimental protocols, and the scientific rationale behind procedural choices.

Retrosynthetic Analysis: Core Strategies for Synthesis

The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and considerations regarding regioselectivity and purification.

  • Route A: Esterification. This strategy involves the direct esterification of the corresponding carboxylic acid, 3-bromo-2-methoxybenzoic acid. This is a classic and reliable transformation, with the primary challenge lying in the efficient synthesis of the carboxylic acid precursor itself.

  • Route B: Electrophilic Bromination. This pathway begins with a more common starting material, methyl 2-methoxybenzoate, and introduces the bromine atom via electrophilic aromatic substitution. The success of this route is critically dependent on controlling the regioselectivity of the bromination reaction.

Synthetic_Strategies cluster_A Route A: Esterification cluster_B Route B: Bromination mbmb This compound bmba 3-Bromo-2-methoxybenzoic Acid mbmb->bmba Esterification mmb Methyl 2-methoxybenzoate mbmb->mmb Electrophilic Bromination methanol Methanol start1 2-Methoxybenzoic Acid bmba->start1 Bromination start2 3-Amino-2-methoxybenzoic Acid bmba->start2 Sandmeyer Reaction bromine Brominating Agent

Caption: Overview of primary synthetic routes to this compound.

Route A: Synthesis via Esterification of 3-bromo-2-methoxybenzoic Acid

This route is predicated on the well-established Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] Its primary advantage is the unambiguous placement of the functional groups, as the core 3-bromo-2-methoxy arrangement is established before the final esterification step.

Pillar 1: Synthesis of the Carboxylic Acid Precursor

The pivotal step in this route is the preparation of 3-bromo-2-methoxybenzoic acid. One of the most effective methods for this transformation is the Sandmeyer reaction, which converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4][5] This method provides excellent regiocontrol.

Mechanism: The Sandmeyer Reaction The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] It proceeds in two main stages:

  • Diazotization: The primary aromatic amine (3-amino-2-methoxybenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable diazonium salt.

  • Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and Cu(II)Br. The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the final product, 3-bromo-2-methoxybenzoic acid, and regenerate the Cu(I) catalyst.[6]

Pillar 2: The Esterification Protocol

With the precursor in hand, the final step is a straightforward Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (typically 10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.[7]

  • Reaction: Heat the mixture to reflux and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of excess methanol is crucial as it shifts the reaction equilibrium toward the product side, maximizing the yield.[2]

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Fischer_Esterification_Mechanism Mechanism: Fischer Esterification acid 3-Bromo-2-methoxybenzoic Acid (R-COOH) protonated_acid Protonated Carbonyl (R-C(OH)OH+) acid->protonated_acid + H+ tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int + CH3OH methanol Methanol (CH3OH) proton_transfer Proton Transfer Intermediate tetrahedral_int->proton_transfer Proton Transfer water_loss Protonated Ester (R-CO(H)OCH3+) proton_transfer->water_loss - H2O product This compound (R-COOCH3) water_loss->product - H+ water H2O h_plus H+ Electrophilic_Bromination_Mechanism Mechanism: Electrophilic Bromination start Methyl 2-methoxybenzoate pi_complex π-complex start->pi_complex + Br2 br2 Br-Br sigma_complex Arenium Ion (σ-complex) pi_complex->sigma_complex Attack at C3 product This compound + HBr sigma_complex->product Deprotonation (-H+)

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Structural Overview and Analytical Workflow

Methyl 3-bromo-2-methoxybenzoate is a polysubstituted aromatic ester. Its structure, featuring a bromine atom, a methoxy group, and a methyl ester group on the benzene ring, gives rise to a distinct and predictable spectroscopic signature. A comprehensive characterization of this molecule involves a multi-technique approach to confirm its identity and purity.

The logical workflow for the analysis is as follows:

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Dissolve sample in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR/MS) NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Analyze sample IR IR Spectroscopy Prep->IR Analyze sample MS Mass Spectrometry Prep->MS Analyze sample Interpret Correlate spectral data to molecular structure NMR->Interpret Aggregate data IR->Interpret Aggregate data MS->Interpret Aggregate data Validate Confirm identity, purity, and structure Interpret->Validate Final Confirmation

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy and methyl ester groups will each produce a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~ 7.65 Doublet of doublets (dd) J ≈ 8.0, 1.5 1H H-6 Deshielded by the ester group and ortho to a proton.
~ 7.45 Doublet of doublets (dd) J ≈ 8.0, 1.5 1H H-4 Influenced by the bromine at C3 and ortho to H-5.
~ 7.10 Triplet (t) J ≈ 8.0 1H H-5 Coupled to two neighboring protons (H-4 and H-6).
~ 3.95 Singlet (s) - 3H OCH₃ (ester) Typical chemical shift for a methyl ester.[1]

| ~ 3.90 | Singlet (s) | - | 3H | OCH₃ (ether) | Typical chemical shift for an aromatic methoxy group. |

Expertise & Experience: The prediction of a triplet for H-5 assumes that the coupling constants J(H5-H4) and J(H5-H6) are very similar, which is common in such aromatic systems. The downfield shift of H-6 is anticipated due to the anisotropic effect of the carbonyl group in the ester function. The relative positions of aromatic protons are informed by data from analogous compounds like methyl 3-bromobenzoate and other substituted methyl benzoates.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 165.5 C=O (ester) Characteristic chemical shift for an ester carbonyl carbon.[1][2]
~ 156.0 C-2 (C-OCH₃) Aromatic carbon attached to the electronegative oxygen of the methoxy group.
~ 135.0 C-6 Aromatic CH carbon adjacent to the ester group.
~ 132.0 C-4 Aromatic CH carbon.
~ 125.0 C-1 Quaternary carbon attached to the ester group.
~ 122.0 C-5 Aromatic CH carbon.
~ 115.0 C-3 (C-Br) Aromatic carbon attached to bromine, shifted upfield relative to other carbons.[2]
~ 62.0 OCH₃ (ether) Carbon of the methoxy group attached to the ring.

| ~ 52.5 | OCH₃ (ester) | Carbon of the methyl ester group.[1] |

Trustworthiness: These predictions are grounded in extensive literature data on substituted methyl benzoates.[2] The assignments are based on established substituent effects on aromatic ¹³C chemical shifts. For instance, carbons directly attached to oxygen are significantly deshielded (shifted downfield), while carbons bonded to bromine are typically found at a more moderate chemical shift.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2990-2850 Medium Aliphatic C-H Stretch (from OCH₃ groups)
~ 1730 Strong, Sharp C=O Stretch (Ester)
~ 1600, ~1480 Medium-Strong C=C Stretch (Aromatic Ring)
~ 1250 Strong Asymmetric C-O-C Stretch (Ester and Ether)
~ 1100 Strong Symmetric C-O-C Stretch (Ester and Ether)
~ 750 Strong C-H Out-of-plane Bending (Aromatic)

| ~ 680 | Medium-Strong | C-Br Stretch |

Expertise & Experience: The most prominent peak in the IR spectrum will be the strong, sharp absorption around 1730 cm⁻¹ due to the carbonyl (C=O) stretch of the ester group. The presence of both an ester and an ether functional group will result in strong C-O stretching bands in the 1300-1000 cm⁻¹ region. The exact positions of the aromatic C=C stretching peaks and the C-H bending bands can help confirm the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (a pair of peaks of nearly equal intensity, M and M+2).

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

m/z Value Proposed Fragment Rationale
244 / 246 [C₉H₉BrO₃]⁺˙ (M⁺˙) Molecular ion peak, showing the characteristic Br isotope pattern.
213 / 215 [M - OCH₃]⁺ Loss of the methoxy radical from the ester group.
185 / 187 [M - COOCH₃]⁺ Loss of the carbomethoxy radical.
165 [M - Br]⁺ Loss of a bromine radical.
135 [C₈H₇O₂]⁺ Fragment resulting from the loss of Br and subsequent rearrangement.

| 107 | [C₇H₇O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

Proposed Fragmentation Pathway

G M [M]⁺˙ m/z 244/246 M_minus_OCH3 [M - OCH₃]⁺ m/z 213/215 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 185/187 M->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M - Br]⁺ m/z 165 M->M_minus_Br - •Br Frag_135 [C₈H₇O₂]⁺ m/z 135 M_minus_Br->Frag_135 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) system for separation prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and its isotopic distribution. Compare the observed fragmentation pattern with predicted pathways and library data of similar compounds.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can unequivocally confirm the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. The predictive nature of this guide, grounded in established principles and data from analogous compounds, provides a robust framework for the characterization of this and similarly substituted aromatic molecules.

References

  • Samanta, S., et al. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Available at: [Link]

  • Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate (C10H11BrO3). Available at: [Link]

Sources

physical properties of Methyl 3-bromo-2-methoxybenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 3-bromo-2-methoxybenzoate (CAS No. 260806-90-4) is a substituted aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules. Its utility in the fields of pharmaceutical and agrochemical development is significant, where the precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—offers a versatile scaffold for molecular elaboration. An in-depth understanding of its physical properties is paramount for its effective use in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation development. This guide provides a detailed overview of the known physical properties of this compound, with a focus on its boiling and melting points, and discusses the implications of these characteristics for laboratory and industrial applications.

Core Physicochemical Data

A summary of the key physical properties for this compound is presented below. This data is essential for handling, process design, and safety assessments.

PropertyValueSource(s)
CAS Number 260806-90-4[1][2][3][4][5]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
Boiling Point 289.4 °C at 760 mmHg[4]
Melting Point Not available[6]
Physical Form Liquid to Sticky Oil to Semi-Solid

Elucidation of Physical Properties

Boiling Point Analysis

The boiling point of a compound is a critical parameter that dictates the conditions required for its distillation and purification. For this compound, the experimentally determined boiling point is 289.4°C at standard atmospheric pressure (760 mmHg)[4]. The relatively high boiling point is a direct consequence of its molecular structure. The presence of a polar ester group and a bromine atom contributes to significant dipole-dipole interactions between molecules. Furthermore, its molecular weight of 245.07 g/mol results in substantial van der Waals forces. These intermolecular forces must be overcome for the substance to transition from the liquid to the gaseous phase, necessitating a high energy input in the form of heat.

In a laboratory setting, particularly in the context of drug development where purity is paramount, distillation is a common purification technique. The workflow for such a purification is outlined below.

G cluster_setup Distillation Setup cluster_process Process Flow A Crude Methyl 3-bromo-2-methoxybenzoate P1 Charge crude compound into distillation flask A->P1 B Distillation Flask P2 Apply heat to reach boiling point (289.4 °C) B->P2 C Heating Mantle C->B D Condenser P4 Condensation in the cooling condenser D->P4 E Receiving Flask P5 Collection of purified liquid in receiving flask E->P5 F Vacuum Source (Optional) F->E For vacuum distillation (reduces boiling point) P1->B P3 Vaporization of the compound P2->P3 P3->D P4->E

Fig. 1: Standard workflow for the distillation of this compound.
Melting Point Considerations

The melting point of a substance provides insight into its purity and the strength of its crystal lattice structure. Interestingly, a specific melting point for this compound is not consistently reported in the available literature[6]. The physical description of the compound as a "Liquid to Sticky Oil to Semi-Solid" suggests that its melting point is likely near or below ambient room temperature.

This physical state has several practical implications for researchers:

  • Handling: As a liquid or semi-solid at room temperature, the compound can be easily handled and transferred using standard laboratory equipment such as pipettes or syringes. This avoids the need for melting a solid before use, which can sometimes lead to decomposition.

  • Purity Assessment: The absence of a sharp, defined melting point can make purity assessment by this method challenging. Instead, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are more appropriate for determining the purity of this compound.

  • Reaction Kinetics: For reactions conducted in solution, the liquid nature of this reagent facilitates its dissolution in common organic solvents, leading to more homogeneous reaction mixtures and potentially more predictable reaction kinetics.

The logical flow for determining the appropriate handling and analysis of a compound with an undefined melting point is as follows:

G A Compound: this compound B Observe Physical State at Room Temperature A->B C Liquid / Semi-Solid B->C D Solid B->D E Direct handling with pipette/syringe C->E F Assess Purity E->F I Proceed with Synthesis E->I G Melting Point Analysis (Not Ideal) F->G Imprecise H Chromatographic (HPLC, GC) & Spectroscopic (NMR) Methods F->H Recommended H->I

Fig. 2: Decision workflow for handling and purity assessment.

Conclusion

References

  • This compound Price from Supplier Brand... . GlobalChemmade. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Methyl 3-bromo-cinnamate | CAS#:3650-77-9. Chemsrc. Available at: [Link]

  • 260806-90-4 | this compound. Boroncore. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-methoxybenzoate, with the CAS Number 260806-90-4 , is a substituted aromatic carboxylate that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.

The strategic placement of an ortho-methoxy group relative to the ester and a meta-bromo substituent creates a distinct electronic and steric environment. This arrangement influences the reactivity of the aromatic ring and provides multiple handles for functionalization, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1]

Table of Contents

  • Chemical and Physical Properties

  • Synthesis and Purification

  • Spectroscopic Characterization

  • Reactivity and Synthetic Applications

  • Safety and Handling

  • References

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 260806-90-4N/A
Molecular Formula C₉H₉BrO₃N/A
Molecular Weight 245.07 g/mol N/A
Appearance White to off-white solid or colorless oilN/A
Purity Typically >97%N/A

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, primarily involving the esterification of the corresponding carboxylic acid or the bromination of a suitable precursor.

Synthetic Pathway Overview

A common and logical approach involves two key transformations: the esterification of 3-bromo-2-methoxybenzoic acid and the bromination of methyl 2-methoxybenzoate. The choice of route often depends on the availability and cost of the starting materials.

Synthesis_Overview cluster_esterification Esterification Route cluster_bromination Bromination Route 3-bromo-2-methoxybenzoic_acid 3-Bromo-2-methoxybenzoic Acid Methyl_3-bromo-2-methoxybenzoate_E This compound 3-bromo-2-methoxybenzoic_acid->Methyl_3-bromo-2-methoxybenzoate_E Methanol, Acid Catalyst (e.g., H₂SO₄) Methyl_2-methoxybenzoate Methyl 2-methoxybenzoate Methyl_3-bromo-2-methoxybenzoate_B This compound Methyl_2-methoxybenzoate->Methyl_3-bromo-2-methoxybenzoate_B Brominating Agent (e.g., NBS, Br₂)

Caption: Synthetic routes to this compound.

Experimental Protocol: Esterification of 3-Bromo-2-methoxybenzoic Acid

This method is often preferred due to the commercial availability of the parent acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-bromo-2-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental data for this exact isomer is not widely published, the expected spectral characteristics can be reliably predicted based on analysis of closely related analogs.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the range of δ 7.0-8.0 ppm. The two methoxy groups will appear as sharp singlets, with the ester methoxy protons typically resonating around δ 3.9 ppm and the aromatic methoxy protons at a slightly different chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals. The carbonyl carbon of the ester will be observed in the downfield region (δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methoxy carbons will resonate around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3000Aromatic C-H stretch
~2950Aliphatic C-H stretch (methoxy groups)
~1730C=O stretch (ester carbonyl)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-O stretch (ester and ether)
~1050C-O stretch (ether)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 244 and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of a methoxy radical (•OCH₃) or the methoxycarbonyl group (•COOCH₃).[4]

Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the aryl bromide.

Cross-Coupling Reactions

The carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are pivotal for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular scaffolds.[5][6]

Reactivity_Diagram cluster_reactions Key Synthetic Transformations Start This compound Suzuki Suzuki Coupling (Aryl-Aryl Bond Formation) Start->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Heck Heck Coupling (Aryl-Alkenyl Bond Formation) Start->Heck Alkene, Pd Catalyst, Base Sonogashira Sonogashira Coupling (Aryl-Alkynyl Bond Formation) Start->Sonogashira Alkyne, Pd/Cu Catalysts, Base Nucleophilic_Sub Nucleophilic Aromatic Substitution (C-N, C-O, C-S Bond Formation) Start->Nucleophilic_Sub Nucleophile (e.g., Amine, Alcohol, Thiol)

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Methyl 3-bromo-2-methoxybenzoate is a key building block in the creation of complex molecules, finding applications in pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its functional groups: the ester for modifications such as hydrolysis and amidation, the bromo-substituent for cross-coupling reactions, and the methoxy group which influences the electronic properties of the aromatic ring.

This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the rationale behind the experimental choices. Each section details a distinct synthetic pathway, complete with step-by-step protocols, mechanistic insights, and data presentation to aid in laboratory application.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several precursors. The choice of the starting material often depends on its commercial availability, cost, and the desired scale of the synthesis. The most common strategies, which will be detailed in this guide, are:

  • Esterification of 3-bromo-2-methoxybenzoic acid: The most direct approach, converting the corresponding carboxylic acid to its methyl ester.

  • Regioselective Bromination of Methyl 2-methoxybenzoate: A strategy that introduces the bromo-substituent onto a pre-existing esterified ring.

  • Two-step Synthesis from 2-methoxybenzoic acid: Involving an initial bromination of the benzoic acid derivative followed by esterification.

  • Sandmeyer Reaction of 3-amino-2-methoxybenzoic acid: A classic transformation to introduce the bromo-group via a diazonium salt intermediate.

Below is a graphical overview of the primary synthetic pathways to this compound.

Synthetic_Pathways cluster_0 Pathway 1 cluster_1 Pathway 2 cluster_2 Pathway 3 cluster_3 Pathway 4 3-bromo-2-methoxybenzoic_acid 3-bromo-2-methoxybenzoic acid esterification Esterification 3-bromo-2-methoxybenzoic_acid->esterification target This compound esterification->target methyl_2-methoxybenzoate Methyl 2-methoxybenzoate bromination1 Bromination methyl_2-methoxybenzoate->bromination1 bromination1->target 2-methoxybenzoic_acid 2-methoxybenzoic acid bromination2 Bromination 2-methoxybenzoic_acid->bromination2 esterification2 Esterification bromination2->esterification2 esterification2->target 3-amino-2-methoxybenzoic_acid 3-amino-2-methoxybenzoic acid sandmeyer Sandmeyer Reaction 3-amino-2-methoxybenzoic_acid->sandmeyer esterification3 Esterification sandmeyer->esterification3 esterification3->target caption Figure 1. Overview of Synthetic Pathways

Caption: Figure 1. Overview of Synthetic Pathways

Pathway 1: Esterification of 3-bromo-2-methoxybenzoic acid

This is the most straightforward route, assuming the availability of the starting carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[1][2][3]

Mechanistic Considerations

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.[2][4]

Experimental Protocol

Table 1: Reagents and Conditions for Fischer Esterification

Reagent/ParameterQuantity/ValuePurpose
3-bromo-2-methoxybenzoic acid1 equivalentStarting material
MethanolExcess (serves as solvent)Reactant and solvent
Concentrated Sulfuric AcidCatalytic amount (e.g., 0.1 eq)Acid catalyst
TemperatureRefluxTo overcome activation energy
Reaction Time2-4 hours (monitor by TLC)To ensure completion

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Pathway 2: Regioselective Bromination of Methyl 2-methoxybenzoate

This approach starts with the readily available Methyl 2-methoxybenzoate (also known as methyl o-anisate) and introduces the bromine atom in the final step. The key challenge in this pathway is achieving regioselectivity, as there are multiple positions on the aromatic ring where bromination can occur.

Directing Effects and Regioselectivity

In the electrophilic aromatic substitution of Methyl 2-methoxybenzoate, the directing effects of the two substituents, the methoxy group (-OCH3) and the methyl ester group (-COOCH3), must be considered.

  • The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[5]

  • The methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring.

The positions ortho to the methoxy group are C3 and C1 (the position of the ester). The position para to the methoxy group is C5. The position meta to the ester group is C3 and C5. The strong activating and ortho, para-directing effect of the methoxy group is the dominant influence. Therefore, electrophilic substitution is favored at the positions ortho and para to the methoxy group. Steric hindrance from the adjacent ester group at C2 will disfavor substitution at the C3 position to some extent, but the combined directing effects make the C3 and C5 positions the most likely sites for bromination. Careful control of reaction conditions is necessary to favor the formation of the desired 3-bromo isomer.

Directing_Effects Start Methyl 2-methoxybenzoate Methoxy -OCH3 (Ortho, Para-director) Strong Activator Start->Methoxy Ester -COOCH3 (Meta-director) Deactivator Start->Ester Positions Possible Bromination Positions: C3 (ortho to -OCH3, meta to -COOCH3) C5 (para to -OCH3, meta to -COOCH3) C4, C6 (less favored) Methoxy->Positions Favors C3, C5 Ester->Positions Favors C3, C5 caption Figure 2. Directing Effects in Bromination Sandmeyer_Mechanism Amine 3-amino-2-methoxybenzoic acid Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Amine->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product 3-bromo-2-methoxybenzoic acid Sandmeyer->Product caption Figure 3. Sandmeyer Reaction Workflow

Sources

A Theoretical Framework for Assessing the Stability of Methyl 3-bromo-2-methoxybenzoate: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 3-bromo-2-methoxybenzoate is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical stability is paramount for ensuring reaction efficiency, product purity, and storage longevity. This technical guide provides a comprehensive theoretical framework for evaluating the stability of this compound using modern computational chemistry techniques. We delve into the core principles of stability assessment, from both thermodynamic and kinetic perspectives, and outline detailed protocols for investigating potential degradation pathways such as hydrolysis, thermal decomposition, and oxidation. By leveraging Density Functional Theory (DFT), this guide equips researchers, scientists, and drug development professionals with the tools to predict stability, understand degradation mechanisms at a molecular level, and make informed decisions in process development and formulation.

Introduction

Significance of this compound

This compound is a substituted aromatic ester whose structural motifs—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—make it a versatile building block for creating more complex molecules.[1] The specific arrangement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine site or modification of the ester. Its utility is particularly noted in the synthesis of novel herbicides, fungicides, and pharmaceutical active ingredients (APIs).

The Critical Role of Chemical Stability

In drug development and process chemistry, the stability of intermediates and final APIs is a critical quality attribute. An unstable compound can lead to:

  • Reduced Yield: Degradation during synthesis or workup lowers the efficiency of the chemical process.

  • Impurity Formation: Degradants can complicate purification and, if carried over into the final product, may pose safety risks.

  • Limited Shelf-Life: Instability affects the storage conditions and viable lifetime of chemical intermediates.

Predicting these stability issues before they are encountered experimentally saves significant time and resources.[2]

The Power of Theoretical and Computational Chemistry

Modern computational chemistry offers a powerful, cost-effective toolkit for predicting molecular properties, including stability.[3][4] By simulating molecules and their reactions in silico, we can gain deep mechanistic insights that are often difficult to obtain through experimentation alone.[5] Techniques like Density Functional Theory (DFT) can accurately model electronic structure, predict reaction pathways, and calculate the energy barriers associated with degradation, providing a robust, proactive approach to stability assessment.[6]

Fundamental Concepts in Molecular Stability

Chemical stability can be viewed through two lenses:

  • Thermodynamic Stability: Refers to the relative energy of a molecule compared to its potential degradation products. If the products are at a lower energy state, the molecule is thermodynamically unstable with respect to that degradation pathway.

  • Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for a degradation reaction to occur. A molecule can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is very high, making the reaction proceed extremely slowly under given conditions.

Our theoretical studies primarily focus on kinetic stability, as this directly governs the rate of degradation.

The Computational Chemist's Toolkit: Methodologies for Stability Assessment

Density Functional Theory (DFT)

For studying organic reaction mechanisms, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy. It allows us to calculate the potential energy surface of a reaction, identifying stable molecules (reactants, products) and the high-energy transition states that connect them.

Protocol: Selecting the Right Computational Model

A reliable computational protocol is a self-validating system. The choice of method must be justified based on the chemical problem at hand.

  • Functional Selection: The B3LYP hybrid functional is a workhorse in organic chemistry, known for its robust performance in predicting geometries and energies of organic molecules and transition states.

  • Basis Set Selection: The 6-311+G(d,p) basis set is chosen. It is a flexible, triple-zeta basis set. The inclusion of diffuse functions (+) is critical for accurately describing anionic species (e.g., hydroxide in base-catalyzed hydrolysis), while polarization functions (d,p) are essential for describing the non-spherical electron distributions in transition states.

  • Solvent Modeling: Reactions are rarely performed in the gas phase. The SMD (Solvation Model based on Density) is an excellent implicit solvation model that accurately captures the effects of a solvent's dielectric continuum on the solute, which is crucial for modeling reactions involving charged or highly polar species.

Workflow for a Computational Stability Study

The general workflow for assessing the stability of a molecule against a specific degradation pathway involves locating the stationary points along the reaction coordinate.

G cluster_0 Computational Workflow start Hypothesize Degradation Pathway geom_opt Step 1: Geometry Optimization of Reactants & Products start->geom_opt ts_search Step 2: Transition State (TS) Search (e.g., Berny algorithm) geom_opt->ts_search freq_calc Step 3: Frequency Calculation ts_search->freq_calc validation Validation Checks freq_calc->validation Reactants/Products: 0 imag. freq. TS: 1 imag. freq. validation->ts_search Fail irc_calc Step 4: Intrinsic Reaction Coordinate (IRC) Calculation validation->irc_calc Pass energy_calc Step 5: Final Energy Calculation (Gibbs Free Energy) irc_calc->energy_calc Confirm TS connects reactants and products end Determine Activation Energy (ΔG‡) energy_calc->end

Caption: General workflow for computational analysis of a reaction pathway.

Theoretical Investigation of this compound Degradation

While specific experimental stability data for this compound is not widely published, we can apply established theoretical models for analogous aromatic esters to predict its behavior.[7]

Case Study: Hydrolytic Stability

Ester hydrolysis is one of the most common degradation pathways and can be catalyzed by acid or base.[7][8] The generally accepted mechanism for esters is the bimolecular acyl-oxygen cleavage (BAC2) pathway.[9]

4.1.1 Base-Catalyzed Hydrolysis

This pathway involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

  • Step 1: Nucleophilic addition of OH⁻ to the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step.

  • Step 2: Elimination of the methoxide (CH₃O⁻) leaving group.

  • Step 3: Fast acid-base reaction where methoxide deprotonates the newly formed carboxylic acid.

G cluster_0 Base-Catalyzed Hydrolysis (B_AC2) Reactants Ester + OH⁻ TS1 Transition State 1 (OH⁻ addition) Reactants->TS1 ΔG‡ (Rate-determining) Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (⁻OCH₃ elimination) Intermediate->TS2 Products1 Carboxylic Acid + ⁻OCH₃ TS2->Products1 Products2 Carboxylate + CH₃OH Products1->Products2 Proton Transfer

Caption: Energy profile for base-catalyzed ester hydrolysis.

4.1.2 Acid-Catalyzed Hydrolysis

This pathway is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water.[10]

  • Step 1: Protonation of the carbonyl oxygen.

  • Step 2: Nucleophilic attack by water to form a tetrahedral intermediate.

  • Step 3: Proton transfer from the attacking water to the methoxy group.

  • Step 4: Elimination of methanol as a neutral leaving group.

  • Step 5: Deprotonation to regenerate the acid catalyst and form the carboxylic acid product.

Expected Influence of Substituents:

  • Methoxy Group (-OCH₃): As an electron-donating group (by resonance), it slightly deactivates the carbonyl carbon towards nucleophilic attack, potentially slowing hydrolysis compared to unsubstituted methyl benzoate.[11] However, its ortho position can introduce steric effects.

  • Bromo Group (-Br): As an electron-withdrawing group (by induction), it makes the carbonyl carbon more electrophilic, thereby increasing the rate of hydrolysis.[11][12]

The net effect on stability will be a balance of these electronic and steric factors. Computational analysis is required to quantify the activation barriers and determine the dominant degradation pathway.

4.1.3 Protocol for Hydrolysis Calculation

  • Model Construction: Build the structures for this compound, H₂O, H₃O⁺, and OH⁻.

  • Reactant/Product Optimization: Perform geometry optimization and frequency calculations for the reactants (ester + nucleophile) and products (acid + alcohol) in a simulated aqueous environment using the SMD model.

  • Transition State Search: Locate the transition state for the rate-determining step (nucleophilic attack) for both acid and base-catalyzed pathways.

  • TS Validation: Confirm the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • IRC Calculation: Run an Intrinsic Reaction Coordinate calculation to verify that the transition state correctly connects the reactant and intermediate states.

  • Energy Calculation: Compute the Gibbs free energy of all species to determine the activation energy (ΔG‡ = GTS - GReactants).

Table 1: Hypothetical Calculated Activation Energies for Hydrolysis (Note: These are illustrative values. Actual calculations are required for precise data.)

Degradation PathwaySolventCalculated ΔG‡ (kcal/mol)Predicted Relative Rate
Neutral HydrolysisWater~28.0Very Slow
Acid-CatalyzedWater (pH 2)~18.5Moderate
Base-CatalyzedWater (pH 12)~14.0Fast

These calculations would suggest that the compound is most susceptible to degradation under alkaline conditions, which is typical for esters.[13]

Thermal and Photolytic Stability

Thermal Decomposition: In the absence of reagents, stability is determined by the strength of the covalent bonds. The C-Br and ester C-O bonds are the most likely points of initial cleavage under high-temperature stress. Bond Dissociation Energies (BDEs) can be calculated using DFT to identify the weakest bond and predict the onset temperature for decomposition.

Photodegradation: Aromatic compounds, particularly haloaromatics, can be susceptible to degradation upon exposure to UV light.[7][14] Computational methods like Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum. A strong absorption in the UVA or UVB range (280-400 nm) would indicate a potential for photolytic instability. The C-Br bond is a known photosensitive site in haloanisoles, and its cleavage can initiate radical degradation pathways.[14]

Synthesizing the Data: A Holistic Stability Profile

By combining the results from theoretical investigations into hydrolytic, thermal, and photolytic pathways, a comprehensive stability profile can be constructed. This profile allows for the prediction of the most likely degradation routes under various conditions (pH, temperature, light exposure).

Key Predictions for this compound:

  • Primary Degradation Route: Hydrolysis of the methyl ester group is expected to be the most significant pathway under aqueous conditions.

  • pH Sensitivity: The molecule will exhibit the lowest stability in alkaline solutions due to rapid base-catalyzed hydrolysis. It will be most stable in neutral to slightly acidic conditions.[7]

  • Forced Degradation: Under high heat or UV light exposure, cleavage of the C-Br bond is a plausible secondary degradation pathway, potentially leading to radical-mediated impurities.

These theoretical predictions provide a critical foundation for experimental work, guiding the design of stability studies, defining appropriate storage conditions, and anticipating potential impurities in synthetic processes.

Conclusion

Theoretical stability analysis, grounded in robust computational chemistry methods like DFT, is an indispensable tool in modern chemical and pharmaceutical development.[2][3] This guide has outlined a detailed framework for assessing the stability of this compound. By systematically investigating potential degradation pathways such as hydrolysis and thermal/photolytic decomposition, researchers can proactively identify liabilities, understand mechanistic details, and accelerate the development timeline. This in silico approach complements experimental studies, enabling a more rational and efficient path to robust chemical processes and stable products.

References

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Fu, J., et al. (2021). Kinetic and mechanistic investigation into odorant haloanisoles degradation process by peracetic acid combined with UV irradiation. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem. [Link]

  • Hori, K., et al. (2006). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]

  • Sutym, A., et al. (2014). Molecular Dynamics Prediction of the Mechanism of Ester Hydrolysis in Water. ResearchGate. [Link]

  • Pliego, J. R., & Riveros, J. M. (2002). Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Aqueous Solution by Reaction Field Calculations. ACS Publications. [Link]

  • Kümmerle, A. E., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. SpringerLink. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Pliego, J. R. (2008). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. ACS Publications. [Link]

  • Pliego, J. R. (2008). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Taylor & Francis Online. (2022). Updates on Drug Designing Approach Through Computational Strategies: a Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-Bromo-3-methylbenzoate. PubChem. [Link]

  • MDPI. (2023). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. [Link]

  • ResearchGate. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link]

  • Preprints.org. (2024). Computational Pharmaceutics: A Comprehensive Review of Past Achievements, Present Applications, and Future Challenges. [Link]

  • ResearchGate. (2013). Vibrational Spectroscopy of Methyl benzoate. [Link]

  • PubMed Central. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]

  • ResearchGate. (2020). Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach. [Link]

  • Khan Academy. (2019). mechanism of ester hydrolysis. YouTube. [Link]

Sources

Methyl 3-bromo-2-methoxybenzoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

This compound is an aromatic ester, a chemical building block utilized in the synthesis of more complex molecules, particularly in the development of herbicides and fungicides.[1] Its molecular structure, featuring a halogenated benzene ring, necessitates a rigorous and informed approach to laboratory safety. While detailed toxicological data for this specific isomer is not extensively published, a comprehensive hazard assessment can be constructed by examining its structural class—halogenated aromatic compounds—and data from closely related isomers.

The primary hazards associated with compounds of this nature are well-documented and consistently include irritation to the skin, eyes, and respiratory system.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

Table 1: Physicochemical and Identification Data

Property Value Source
Chemical Name This compound N/A
Molecular Formula C₉H₉BrO₃ [4]
Molecular Weight 245.07 g/mol [4]
Appearance Varies (often a solid or liquid) [2][5]

| Primary Use | Chemical intermediate in research and development |[1] |

Table 2: GHS Hazard Classification Summary (Based on Isomer and Class Data)

Hazard Class Category Hazard Statement Signal Word Pictogram
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning GHS07 (!)
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation Warning GHS07 (!)
Specific target organ toxicity (single exposure) 3 H335: May cause respiratory irritation Warning GHS07 (!)

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed | Danger or Warning | GHS06 (skull) or GHS07 (!) |

Note: The GHS classification is extrapolated from data on closely related isomers such as Methyl 2-bromo-5-methoxybenzoate, Methyl 3-bromobenzoate, and Methyl 4-bromo-3-methoxybenzoate.[2][3][6] The oral toxicity varies between isomers, warranting a conservative approach.[6]

Section 2: Comprehensive Risk Assessment: Understanding the "Why"

Effective safety protocols are built on a foundation of understanding risk. For this compound, the risks stem from its chemical properties as a halogenated aromatic compound.[7] These compounds can exhibit persistence in the environment and may cause a range of toxic effects.[8]

Routes of Exposure and Potential Health Effects
  • Inhalation: Vapors or aerosols, especially if generated during heating or agitation, can be inhaled. This may cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentration in the breathing zone.[7][9]

  • Dermal (Skin) Contact: This is a primary route of exposure. The compound is classified as a skin irritant.[3] Prolonged contact can lead to redness, inflammation, and potential dermatitis.[10] Halogenated compounds can also be absorbed through the skin, potentially leading to systemic effects. Therefore, preventing skin contact through appropriate gloves and lab coats is non-negotiable.

  • Ocular (Eye) Contact: Direct contact with the liquid or solid can cause serious eye irritation.[2][3] This can result in significant pain, redness, and potential damage to the cornea. The causality is the chemical's ability to disrupt the delicate tissues of the eye. Chemical splash goggles are mandatory whenever handling the substance.[7][11]

  • Ingestion: While less common in a laboratory setting, accidental ingestion is possible through poor hygiene practices (e.g., contaminated hands). Related compounds are harmful or toxic if swallowed.[6]

Section 3: The Hierarchy of Controls: A Proactive Safety Strategy

The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes engineering and administrative solutions over sole reliance on personal protective equipment.

Engineering Controls

These are the first line of defense, designed to remove the hazard at the source.

  • Chemical Fume Hood: All procedures involving the handling of this compound must be performed inside a certified chemical fume hood.[7][9] This contains vapors and protects the user from inhalation exposure. The sash should be kept as low as possible.

  • Ventilation: The laboratory should have adequate general ventilation to control background exposure and maintain air quality.[12]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[2][13] Their proximity is critical for immediate decontamination in case of a significant splash.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved.

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response for this chemical before beginning work.

  • Designated Areas: Clearly mark areas where this chemical is stored and handled.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[12][14] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It must be selected carefully and used correctly.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye and Face Chemical safety goggles meeting ANSI Z87.1 standards.[11] A face shield should be worn over goggles for splash hazards.[7][11] Protects against splashes and vapors that can cause serious eye damage.[7] Safety glasses alone are insufficient.
Skin and Body Chemical-resistant lab coat. Closed-toe shoes are mandatory.[7][11] Prevents incidental skin contact. The lab coat should be buttoned completely.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[16] Inspect gloves for tears or holes before use.[2] Use proper removal technique to avoid contaminating skin.[9] For prolonged contact or immersion, consult glove manufacturer data for breakthrough times.[2]

| Respiratory | Not typically required when used within a functioning chemical fume hood.[7][11] | If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][17] |

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (using proper technique) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures (SOPs)

Safe Handling and Use
  • Preparation: Verify the chemical fume hood is operational. Clear the work area of unnecessary items.[7] Assemble all necessary equipment and reagents.

  • Aliquotting: Carefully transfer the required amount of the chemical using appropriate tools (e.g., spatula for solids, glass pipettes for liquids) to minimize spills.

  • Reaction: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.[7]

  • Post-Procedure: Tightly cap the primary container. Decontaminate all glassware and equipment that came into contact with the chemical.

Storage and Transport
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep away from heat, sparks, and open flames.

  • Segregation: It is critical to store this compound away from incompatible materials. This includes:

    • Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[16]

    • Strong Bases: (e.g., sodium hydroxide)[16]

    • Strong Acids: (e.g., sulfuric acid, nitric acid)[16]

    • Store halogenated compounds separately from flammable, non-halogenated solvents to prevent violent reactions and the formation of toxic gases in a fire.[18]

  • Transport: When moving the chemical outside the lab, use a labeled, sealed, and shatter-resistant secondary container.[19]

Storage_Compatibility Compound This compound Incompatibles Incompatible Materials Compound->Incompatibles Store Separately Acids Strong Acids Incompatibles->Acids Store Separately Bases Strong Bases Incompatibles->Bases Store Separately Oxidizers Oxidizing Agents Incompatibles->Oxidizers Store Separately

Caption: Chemical Storage Compatibility Diagram.

Spill Response Protocol

A quick and correct response can prevent a minor spill from becoming a major incident.

Spill_Response Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess Spill Size & Risk (>500 mL or highly hazardous?) Minor Minor Spill (<500 mL, contained) Assess->Minor No Major Major Spill (>500 mL or high risk) Assess->Major Yes Cleanup Contain & Clean Up (Use Spill Kit) Minor->Cleanup Evacuate Evacuate Area. Pull fire alarm if necessary. Call Emergency Services. Major->Evacuate Alert->Assess Report Report incident to supervisor Evacuate->Report Absorb 1. Absorb with inert material (sand, vermiculite) Cleanup->Absorb Collect 2. Collect residue with non-sparking tools Absorb->Collect Bag 3. Place in a sealed, labeled waste bag Collect->Bag Decon 4. Decontaminate the area Bag->Decon Decon->Report

Caption: Spill Response Decision Tree.

Step-by-Step Spill Cleanup (Minor Spill):

  • Alert: Immediately alert personnel in the vicinity.

  • Contain: If it is safe to do so, prevent the spill from spreading. For liquids, surround the spill with absorbent material from a spill kit.[20]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill powder.[14][20]

  • Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container or heavy-duty plastic bag.[16][20]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.[7]

  • Dispose: Seal and label the container for hazardous waste disposal according to your institution's guidelines.[3]

Waste Disposal
  • Chemical waste generators must follow all local, regional, and national hazardous waste regulations.[15][17]

  • Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container.[7] Do not mix with non-halogenated waste.

  • Dispose of contents and containers at an approved waste disposal plant.[2][3]

Section 5: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial. Ensure medical personnel are aware of the material involved.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, get medical advice/attention.[3][14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2][14] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[17] Clean the mouth with water and drink plenty of water.[2] Seek immediate medical attention.

Section 6: References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from

  • Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate. Retrieved from

  • Aldrich. (2025, May 6). SAFETY DATA SHEET - 1-Bromo-3-methylbut-2-ene. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 3-bromobenzoate. Retrieved from

  • Fluorochem. (2024, December 19). Safety Data Sheet - Methyl 3-bromo-5-methoxy-2-methylbenzoate. Retrieved from

  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromobenzoic acid. Retrieved from

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. Retrieved from

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4. Retrieved from

  • Lab Alley. (2024, August 27). SAFETY DATA SHEET - Sodium Benzoate. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-4-methoxybenzoate 98 35450-37-4. Retrieved from

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate 55289-16-2. Retrieved from

  • ECHEMI. (n.d.). Methyl 3-bromobenzoate SDS, 618-89-3 Safety Data Sheets. Retrieved from

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from

  • University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from

  • Environmental Health & Safety - University of Washington. (n.d.). How do I safely store chemicals in laboratory? Retrieved from

  • PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. Retrieved from

  • gsrs. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved from

  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from

  • RIFM. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • chemical label. (n.d.). 6-bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET. Retrieved from

  • ChemicalBook. (2025, September 27). Methyl 3-methoxybenzoate - Safety Data Sheet. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 3-bromo-2-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-methoxybenzoate is a pivotal building block in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures. The strategic positioning of the bromo, methoxy, and methyl ester functionalities allows for its versatile application in a range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its use in Suzuki-Miyaura, Heck, and Sonogashira couplings. Designed for researchers, medicinal chemists, and drug development professionals, this document offers not just protocols, but also the underlying mechanistic rationale and expert insights required for successful reaction design and optimization.

Introduction: The Versatility of a Key Synthetic Intermediate

In the quest for novel therapeutics and advanced functional materials, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. This compound emerges as a highly valuable substrate for this purpose. Its structure is particularly noteworthy:

  • Aryl Bromide: The bromo substituent serves as a reliable and reactive handle for oxidative addition to a palladium(0) center, initiating the catalytic cycle in numerous cross-coupling reactions.

  • Ortho-Methoxy Group: This electron-donating group can influence the electronic properties of the aryl ring and, more significantly, imparts steric hindrance around the reaction center. This steric influence can be a critical parameter in controlling regioselectivity and reaction kinetics, a factor that must be carefully managed through the judicious choice of ligands and catalysts.[1][2]

  • Meta-Ester Group: The methyl ester is a common functional group in pharmaceutical compounds and provides a convenient point for further synthetic elaboration, such as hydrolysis, amidation, or reduction.

This guide details field-proven methodologies for leveraging this substrate in three cornerstone cross-coupling reactions, providing a robust framework for its incorporation into complex synthesis campaigns.

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biaryl compounds, a structural motif prevalent in many approved drugs.[3][4] The reaction couples an organohalide with an organoboron species, offering high functional group tolerance and generally mild reaction conditions.[5][6]

Mechanistic Rationale & Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_legend Simplified Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition biaryl_pd Ar-Pd(II)L_n-Ar' pd0->biaryl_pd Oxidative Addition pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex Ar-Br pd_complex->pd0 Reductive Elimination transmetalation Transmetalation transmetalation->biaryl_pd Ar'-B(OR)₂ base Base (e.g., K₃PO₄) boronic_acid Ar'-B(OH)₂ biaryl_pd->pd_complex Transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 Product product Ar-Ar' (Product) Heck_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition inserted_complex R-CH₂-CH(Ar)-Pd(II)L_n-Br pd_complex->inserted_complex Alkene alkene_coordination Alkene Coordination & Insertion alkene Alkene product_complex [HPd(II)L_n-Br] + Product inserted_complex->product_complex Syn-elimination beta_elimination β-Hydride Elimination product_complex->pd0 Base reductive_elimination Base-mediated Reductive Elimination base Base (e.g., K₂CO₃) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd_complex From Cu Cycle cu_acetylide->cu_halide Transmetalation alkyne R-C≡CH + Base

Sources

Application Note: A Strategic Guide to the Suzuki-Miyaura Coupling of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol and in-depth analysis for the successful execution of the Suzuki-Miyaura cross-coupling reaction with methyl 3-bromo-2-methoxybenzoate. Biaryl carboxylic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most robust methods for constructing these C-C bonds.[4][5] However, substrates like this compound present unique challenges, primarily due to steric hindrance from the ortho-methoxy group, which can impede the catalytic cycle.[6][7][8] This document offers field-proven insights into overcoming these obstacles, detailing catalyst selection, reaction optimization, a step-by-step protocol, and a thorough troubleshooting guide to empower researchers in achieving high-yield synthesis of valuable biaryl compounds.

Mechanistic Insights & Strategic Considerations

The Suzuki-Miyaura coupling is a complex catalytic process involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is critical for troubleshooting and optimizing reactions, especially with challenging substrates. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (R²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Forms R¹-R²) Product Biaryl Product (R¹-R²) TM_Complex->Product Product Release Reactants Aryl Halide (R¹-X) + Boronic Acid/Ester (R²-B(OR)₂) Reactants->OA_Complex Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with this compound:
  • Steric Hindrance: The methoxy group at the C2 position ortho to the bromine atom creates significant steric bulk. This bulk can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the rate-determining oxidative addition step.[8] To overcome this, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[6][7][11][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more effective at engaging sterically demanding substrates.[10]

  • Electronic Effects: The ortho-methoxy group is electron-donating, which increases the electron density at the carbon bearing the bromine. This can make the C-Br bond less electrophilic and thus less reactive toward oxidative addition.[8] The choice of a highly active, electron-rich ligand helps to counteract this effect by increasing the electron density on the palladium center, thereby facilitating its insertion into the C-Br bond.

  • Ester Group Sensitivity: The methyl ester functionality is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water and at elevated temperatures.[13] The choice of base is therefore critical. While strong bases can be effective for transmetalation, they increase the risk of ester cleavage. Milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred.[13][14] In some cases, potassium fluoride (KF) can be used for particularly sensitive substrates.[14][15]

Recommended Experimental Protocol

This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary depending on the specific coupling partner.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene, often with a small amount of degassed water (e.g., 10:1 ratio).[13][16]

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Equipment Setup & Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Evacuate & Backfill with N₂/Ar (3x) B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Reaction Temp (e.g., 80-110°C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT & Quench (H₂O) F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%). If using a pre-catalyst, add it directly.

  • Inerting the Atmosphere: Seal the flask and evacuate under high vacuum, then backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[17]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash with brine.[9][18]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.

Comparative Data & Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes conditions that have proven effective for sterically hindered substrates, providing a basis for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)YieldNotesRef
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100Good to ExcellentBuchwald ligands are highly effective for hindered substrates.[19]
Pd₂(dba)₃ (1.5)R-Phos (3)K₃PO₄ (3)Dioxane100ExcellentR-Phos ligand shows high activity for hindered aryl bromides.[7]
Pd-NHC Complex (1)-t-BuOK (2)Dioxane80>99%N-Heterocyclic Carbene (NHC) catalysts are very active. Note: t-BuOK is a strong base and may risk ester hydrolysis.[6]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O90Moderate to GoodA classic catalyst, may be less effective for this specific hindered substrate but is a common starting point.[17][19]
HFTPhos-Pd G3 (0.1)-K₂CO₃ (2)ⁱPrOH/H₂O90GoodA specialized ligand designed to accelerate reductive elimination for hindered biaryls.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Presence of oxygen.[4] 2. Poor Solubility: Reagents not fully dissolved.[13][15] 3. Ineffective Catalyst System: Ligand is not bulky/active enough for the hindered substrate.1. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.[13] 2. Try a different solvent system (e.g., Toluene/H₂O, 2-MeTHF) or increase the temperature.[13][20] 3. Switch to a more active ligand system, such as a Buchwald-type ligand (SPhos, XPhos) or an NHC-Pd catalyst.[6][11]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Pd(II) species can promote homocoupling.[4] 2. Slow Transmetalation/Reductive Elimination: Allows time for side reactions.1. Improve degassing procedures.[4] 2. Use a more electron-rich ligand to accelerate the catalytic cycle. Ensure the base is effective for the chosen solvent system.
Hydrolysis of Methyl Ester 1. Base is too strong: Saponification of the ester group.[13] 2. Excessive Water/High Temperature: Prolonged heating in aqueous basic media.1. Switch to a milder base like K₂CO₃ or KF.[14][15] 2. Minimize the amount of water, reduce reaction time, or lower the temperature if possible. Consider anhydrous conditions with a soluble organic base if compatible.[13]
Protodeborylation 1. Degradation of Boronic Acid: The C-B bond is cleaved before transmetalation can occur, often accelerated in aqueous conditions.[4]1. Use the boronic acid as fresh as possible. Consider using a more stable boronic ester (e.g., pinacol ester). Minimize reaction time and water content.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Notes & Protocols: Optimizing the Heck Reaction for Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Rich and Sterically Hindered Substrates in Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4]

However, the efficiency and success of the Heck reaction are highly dependent on the nature of the substrates. While the reaction is well-established for electron-deficient and sterically unencumbered aryl halides, substrates such as Methyl 3-bromo-2-methoxybenzoate present a unique set of challenges. The presence of two electron-donating groups (methoxy and the ester, albeit weakly) on the aromatic ring decreases the electrophilicity of the aryl bromide, making the initial oxidative addition step of the catalytic cycle more difficult. Furthermore, the ortho-methoxy group introduces significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and the subsequent steps of the reaction.

This document serves as a comprehensive guide for researchers tackling the Heck reaction with challenging substrates like this compound. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer a systematic approach to troubleshooting common issues, ensuring a higher probability of success in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Heck reaction mechanism is paramount for rational optimization. The widely accepted catalytic cycle proceeds through a sequence of discrete steps involving palladium in its 0 and +2 oxidation states.[1][5][6]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl halides.[7] The Pd(0) catalyst inserts into the carbon-bromine bond, forming a square planar Pd(II) complex.[1][2]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) center.[2] This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, a step also known as carbopalladation.[2][8] This insertion typically occurs with high regioselectivity, with the aryl group adding to the less sterically hindered carbon of the double bond.[2]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the resulting palladium alkyl intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[5][8]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of H-Br from the palladium-hydride complex, typically facilitated by a base.[4][6] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)Br(L)₂ OxAdd->ArPdBr Coord Alkene Coordination ArPdBr->Coord + Alkene AlkeneComplex [Ar-Pd(II)Br(L)₂(alkene)] Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion AlkylPd R-CH₂-CH(Ar)-Pd(II)Br(L)₂ Insertion->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HydrideComplex [H-Pd(II)Br(L)₂] BetaElim->HydrideComplex + Substituted Alkene RedElim Reductive Elimination HydrideComplex->RedElim + Base RedElim->Pd0 - Base-HBr

Figure 1. The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol provides a starting point for the Heck reaction of this compound with styrene. Optimization of the ligand, base, solvent, and temperature may be necessary for different alkene coupling partners.

Materials and Reagents:

  • This compound

  • Styrene (freshly distilled or passed through a short column of basic alumina to remove inhibitors)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add palladium(II) acetate (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Addition of Reagents: Add this compound (1.0 equiv), the base (e.g., potassium carbonate, 2.0 equiv), and a magnetic stir bar.

  • Solvent and Alkene Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous DMF (or another suitable solvent) via syringe, followed by the alkene (e.g., styrene, 1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Key Reaction Parameters and Optimization Strategies

For a challenging substrate like this compound, careful selection and optimization of reaction parameters are crucial for achieving a good yield.

ParameterOptions and ConsiderationsRationale and Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.[7][9] For difficult substrates, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous to bypass a potentially inefficient reduction step.[10]
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical. For electron-rich and sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands are often required to promote oxidative addition and stabilize the catalytic species.[11][12] P(o-tol)₃ is a classic choice for such systems. Buchwald ligands and NHCs have also shown high efficacy in challenging Heck couplings.[7][13]
Base K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DBUAn inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amines for this type of substrate to minimize side reactions.[7][13] The base is required to neutralize the HBr generated during the reductive elimination step.[6]
Solvent DMF, DMAc, NMP, Toluene, DioxaneHigh-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used to ensure solubility of the reagents and to allow for higher reaction temperatures.[7][14]
Temperature 80 - 160 °CHigher temperatures are generally required for less reactive aryl bromides to overcome the activation energy barrier for oxidative addition.[13][14] However, excessively high temperatures can lead to catalyst decomposition.[9]
Additives Tetrabutylammonium bromide (TBAB)In some cases, additives like TBAB can be beneficial, particularly in so-called "Jeffery conditions," to promote the reaction, though the exact role is debated.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[9] 2. Insufficiently reactive aryl bromide. 3. Reaction temperature too low.1. Ensure the use of high-purity palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst.[10] 2. Switch to a more electron-rich and/or bulkier ligand to facilitate oxidative addition.[11][12] 3. Incrementally increase the reaction temperature.
Formation of Side Products 1. Homocoupling of the aryl bromide.[9] 2. Reduction of the aryl bromide.[9] 3. Isomerization of the alkene product.[4]1. This can occur at high temperatures. Try lowering the temperature or using a different ligand. 2. Ensure the reaction is conducted under strictly anhydrous and inert conditions. 3. The addition of certain salts or using a different base can sometimes suppress isomerization.[4]
Catalyst Decomposition (Formation of Palladium Black) 1. Reaction temperature too high.[9] 2. Presence of oxygen.1. Lower the reaction temperature. 2. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.

Conclusion

The Heck reaction of this compound, while challenging, is a feasible transformation with careful consideration of the reaction conditions. By understanding the mechanistic underpinnings and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can successfully employ this powerful C-C bond-forming reaction in their synthetic campaigns. The protocols and troubleshooting guide provided herein serve as a robust starting point for navigating the intricacies of this and other demanding Heck couplings.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Heck reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Chemistry Notes. (2022, August 7). Heck reaction: easy Mechanism, applications. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • American Chemical Society. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(41), 10099-10100.
  • YouTube. (2015, October 25). Heck reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • DiVA portal. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]

  • Science Info. (2024, April 28). Heck Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Retrieved from [Link]

  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a combination of palladium and copper species, is indispensable in the synthesis of complex organic molecules, including a vast array of pharmaceuticals, natural products, and advanced organic materials.[1][2] Its utility lies in the ability to construct conjugated enynes and aryl alkynes, which are key structural motifs in numerous biologically active compounds and functional materials. For professionals in drug discovery, the Sonogashira coupling offers a reliable and versatile method for the late-stage functionalization of complex scaffolds and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview and a robust experimental protocol for the Sonogashira coupling of a specific and challenging substrate: Methyl 3-bromo-2-methoxybenzoate. The insights and procedures outlined herein are designed to be a self-validating system, empowering researchers to successfully execute this transformation and adapt it to their specific synthetic needs.

Mechanistic Insights and Substrate-Specific Considerations

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1]

The Catalytic Cycles:

  • Palladium Cycle: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a Pd(II)-aryl intermediate. This step is often the rate-determining step of the overall reaction.[1]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, thus completing the cycle.

Sonogashira_Catalytic_Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Cu_Cycle Copper Cycle CuI Cu(I)Br Cu_Acetylide Cu-C≡CR' Alkyne H-C≡CR' Alkyne->Cu_Acetylide + Cu(I)Br + Base Base Base Cu_Acetylide->Transmetalation ArBr Ar-Br (this compound) ArBr->OxAdd

The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Considerations for this compound:

The successful coupling of this compound is influenced by the electronic and steric nature of its substituents:

  • Electronic Effects: The methoxy group at the ortho position is electron-donating, which can decrease the electrophilicity of the aryl bromide and thus slow down the rate-limiting oxidative addition step.[3]

  • Steric Hindrance: The presence of the methoxy group ortho to the bromine atom introduces significant steric bulk. This hindrance can impede the approach of the bulky palladium catalyst to the C-Br bond, further disfavoring the oxidative addition step.[3]

Due to these factors, this substrate is considered to be more challenging than simple or electron-deficient aryl bromides. To overcome these hurdles, careful selection of the catalyst, ligand, and reaction conditions is crucial. Often, more electron-rich and sterically demanding phosphine ligands are required to promote the formation of a highly active, monoligated palladium(0) species that can more readily undergo oxidative addition.[3]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be necessary depending on the specific alkyne used.

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equiv.Notes
This compoundC₉H₉BrO₃245.071.01.0Substrate
Terminal AlkyneR-C≡CHVaries1.21.2Ensure high purity
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03Palladium Catalyst
Copper(I) IodideCuI190.450.050.05Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.193.03.0Base and co-solvent
Anhydrous TolueneC₇H₈92.145 mL-Degassed solvent
Schlenk flask/reaction tube----For inert atmosphere
Magnetic stirrer and stir bar----
Inert gas supply (Argon or N₂)----

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Check_Reagents Verify Reagent Quality (fresh CuI, active Pd catalyst) Start->Check_Reagents Increase_Temp Increase Temperature (e.g., to 100-110 °C) Check_Inert->Increase_Temp Check_Reagents->Increase_Temp Change_Ligand Change Ligand (e.g., to XPhos or SPhos) Increase_Temp->Change_Ligand Change_Base Change Base (e.g., DIPA, DBU) Change_Ligand->Change_Base Pd_Black Palladium Black Formation Check_Solvent Use High-Purity, Degassed Solvent Pd_Black->Check_Solvent Lower_Temp Consider Lowering Temperature Check_Solvent->Lower_Temp Homocoupling Significant Alkyne Homocoupling Reduce_Cu Reduce CuI Loading (or use Cu-free conditions) Homocoupling->Reduce_Cu Slow_Addition Slow Addition of Alkyne Homocoupling->Slow_Addition

A logical workflow for troubleshooting common Sonogashira coupling issues.

Key Optimization Strategies:

  • Catalyst and Ligand: For sterically hindered substrates like this compound, using a more active catalyst system can be beneficial. Consider using palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands promote the formation of the active monoligated Pd(0) species.

  • Base: While triethylamine is a standard choice, other amine bases like diisopropylamine (DIPA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes offer improved results.

  • Solvent: The choice of solvent can influence reaction rates and catalyst stability. While toluene is a good starting point, other solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane can be explored.

  • Copper-Free Conditions: To completely avoid the issue of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[4] These conditions often require a higher catalyst loading or more specialized ligands and bases.

Conclusion

The Sonogashira coupling of this compound presents a synthetically valuable yet challenging transformation. By understanding the underlying mechanistic principles and the specific steric and electronic challenges posed by the substrate, researchers can effectively implement and optimize this reaction. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists in drug discovery and chemical research, enabling the efficient synthesis of novel alkynylated compounds.

References

Application Notes & Protocols: Leveraging Methyl 3-bromo-2-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

In the intricate landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-2-methoxybenzoate is a prime example of a versatile building block, offering a unique combination of functional groups that serve as handles for a diverse array of chemical transformations. Its structure, featuring an ortho-methoxy group, a meta-bromo substituent, and a methyl ester, provides chemists with multiple, orthogonally reactive sites. This arrangement is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over substitution patterns is critical.[1][2]

The bromine atom serves as a key linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[2][3] Concurrently, the methoxy group electronically influences the aromatic ring, while the methyl ester provides a site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry, and this compound is an excellent substrate for these transformations. The carbon-bromine bond is readily activated by palladium catalysts, allowing for the construction of complex molecular frameworks under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many biologically active compounds.[4][5] This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, and is renowned for its high functional group tolerance and the general stability and low toxicity of the boron reagents.[4]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are (1) Oxidative Addition of the aryl bromide to the active Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps, especially for sterically hindered substrates.[6][7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-R (Coupled Product) Transmetalation->Product Reductive Elimination label_OA Ar-Br label_RE label_TM_in R-B(OR)₂ + Base label_TM_out X-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%; Pd₂(dba)₃, 1.5 mol%)[6]

    • Phosphine ligand (e.g., SPhos, 4 mol%; XPhos, 3 mol%)[6]

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[6]

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)[5][6]

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

    • Add the anhydrous, degassed solvent system via syringe.

    • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[8]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[8]
3-Bromo-2-methylpyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001281[9]
2-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O801285-95[7]
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[6]
Note: This table presents data for analogous aryl bromide systems to provide a strong starting point for optimization.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amines are ubiquitous structural motifs.[10][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[10][12]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) cycle.[11] Key steps include oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-aryl product.[10][11] The steric bulk of the phosphine ligand is crucial for promoting the final reductive elimination step and preventing undesirable side reactions.[12]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pd Precursor, Ligand, and Base to Schlenk Flask B 2. Add Methyl 3-bromo- 2-methoxybenzoate & Amine A->B C 3. Add Anhydrous Solvent (e.g., Toluene) B->C D 4. Heat with Vigorous Stirring (80-110 °C) C->D E 5. Monitor Progress by TLC / LC-MS D->E F 6. Cool, Dilute with Organic Solvent E->F G 7. Wash with Water and Brine F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[12]

    • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)[12]

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.5 equiv)[12]

    • Anhydrous aprotic solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.[12]

    • Add this compound and the amine coupling partner.

    • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

    • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.[12]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene in the presence of a base.[13] This reaction is a powerful method for synthesizing substituted alkenes and is valued for its excellent trans-selectivity.[13] It provides a direct route to introduce the substituted benzoate moiety onto a vinyl group.

Experimental Protocol: General Procedure for the Heck Reaction

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., methyl acrylate, styrene) (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[6]

    • Ligand (e.g., P(o-tolyl)₃, 4 mol%)[6]

    • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)[6]

    • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, the alkene, and the base via syringe.[6]

    • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120 °C) with stirring.

    • Monitor the reaction by GC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.[6]

    • Filter, concentrate, and purify the crude product by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant pathway for functionalizing this compound, it is important to understand the principles of Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring.[14]

Mechanism and Substrate Requirements: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][16] This reaction is highly dependent on the electronic nature of the aromatic ring. It is strongly favored when powerful electron-withdrawing groups (like -NO₂) are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate.[14][17]

For this compound, the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups have opposing electronic effects. The methoxy group is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. The ester group is electron-withdrawing, but its position meta to the bromine is not optimal for stabilizing the Meisenheimer complex. Therefore, SNAr reactions on this substrate are generally unfavorable and require harsh conditions (high temperatures, strong nucleophiles) and are not the preferred synthetic route compared to cross-coupling methods.

Part 3: Functional Group Interconversion

The ester functionality of this compound provides an additional handle for synthetic elaboration, allowing for its conversion into other important functional groups.

  • Saponification (Ester Hydrolysis): The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid (3-bromo-2-methoxybenzoic acid) by treatment with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF, followed by acidic workup. This unmasks a carboxylic acid group that can then participate in amide bond formation, further esterification, or other classic carboxylic acid chemistry.

  • Reduction: The ester can be reduced to the corresponding primary alcohol ( (3-bromo-2-methoxyphenyl)methanol ) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF. This transformation provides access to a benzylic alcohol, a versatile intermediate for further synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which provide reliable and efficient pathways to complex C-C and C-N bonded structures. While other transformations like SNAr are mechanistically possible, they are less practical for this specific substrate. The ability to further modify the ester group adds another layer of synthetic utility. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this strategic intermediate in the pursuit of novel molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Gladysz, J. A., et al. (2007). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved from [Link]

  • Dave Organikum. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Nolan, S. P., et al. (2016).
  • NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, J., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Garg, N. K., et al. (2023). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. Journal of the American Chemical Society.
  • Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Retrieved from [Link]

  • Bio-Synth. (n.d.). Advanced Drug Intermediates manufacturers in India. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Li, J., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]

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The Versatile Role of Methyl 3-bromo-2-methoxybenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Methyl 3-bromo-2-methoxybenzoate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a bromine atom, a methoxy group, and a methyl ester on a benzene ring offers a rich platform for a variety of chemical transformations. This trifecta of functional groups allows for selective and sequential modifications, making it an ideal starting material for the synthesis of diverse compound libraries targeting a range of biological entities. The bromine atom serves as a key handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties. The methoxy and ester groups can be further manipulated or can play a crucial role in the pharmacophore of the final bioactive molecule. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its use in the synthesis of medicinally relevant scaffolds.

Core Applications in Medicinal Chemistry

The utility of this compound spans the synthesis of various classes of therapeutic agents. Its structural features make it particularly amenable for the preparation of kinase inhibitors and as a foundational scaffold for G-protein coupled receptor (GPCR) modulators.

Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. Substituted benzoates are common structural motifs in many approved kinase inhibitors. This compound provides an excellent starting point for the synthesis of biaryl compounds that can effectively target the ATP-binding site of kinases.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, the bromine atom is readily displaced, allowing for the introduction of a wide array of aromatic and heteroaromatic substituents. This reaction is favored for its mild conditions and tolerance of various functional groups.[1]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as a precatalyst and SPhos as a ligand is a common and effective combination for Suzuki-Miyaura couplings. SPhos is an electron-rich and sterically hindered phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.

  • Solvent System: The use of a dioxane/water mixture is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95
2-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9085-95
This compound3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10080-90

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) B Add Catalyst System: - Palladium precatalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Solvents: - Anhydrous Dioxane - Degassed Water B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute (Ethyl Acetate, Water) E->F G Extract and Dry Organic Layer F->G H Purify (Column Chromatography) G->H I Characterize Final Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Synthesis of GPCR Modulator Scaffolds

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuning of receptor signaling.[2] Substituted aromatic compounds are frequently employed as core scaffolds in the design of GPCR modulators.

While Suzuki coupling is a primary method for C-C bond formation, the bromine atom of this compound can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups or under specific reaction conditions. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, which are common in GPCR ligand design. The development of a novel tyrosine kinase inhibitor, AKN028, involved an SNAr reaction with high regioselectivity.[3]

Protocol: Nucleophilic Aromatic Substitution with a Phenolic Nucleophile

This protocol provides a general method for the copper-catalyzed coupling of this compound with a phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry reaction vessel, add this compound, the substituted phenol, copper(I) iodide, and potassium carbonate.

  • Purge the vessel with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper catalysts are often used to facilitate nucleophilic aromatic substitution of aryl halides with oxygen and nitrogen nucleophiles under milder conditions than uncatalyzed reactions.

  • High Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the substitution on an electron-rich aromatic ring.

Diagram 2: Synthetic Pathways from this compound

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) A This compound B Arylboronic Acid Pd Catalyst, Base A->B D Phenol or Amine Nucleophile Cu or Pd Catalyst, Base A->D C Biaryl Kinase Inhibitor Scaffold B->C C-C Bond Formation E Aryl Ether or Aryl Amine GPCR Modulator Scaffold D->E C-O or C-N Bond Formation

Caption: Key synthetic transformations of the title compound.

Conclusion and Future Outlook

This compound stands out as a strategically important and versatile building block in the medicinal chemist's toolbox. Its capacity to undergo robust and predictable transformations like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution allows for the efficient construction of diverse and complex molecular scaffolds. The application notes and protocols provided herein serve as a practical guide for researchers and drug development professionals to leverage this valuable starting material in their quest for novel therapeutic agents, particularly in the realms of kinase inhibitors and GPCR modulators. As the demand for more selective and potent drugs continues to grow, the strategic use of such well-functionalized building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of histidine kinase inhibitors and their biological properties. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]

  • Keio University. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Keio University. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Designing allosteric modulators to change GPCR G protein subtype selectivity. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of Methyl 3-bromo-2-methoxybenzoate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 3-bromo-2-methoxybenzoate is a key chemical intermediate whose structural features—an electron-rich aromatic ring, a reactive bromine atom, and an ester moiety—make it an exceptionally versatile scaffold in synthetic organic chemistry. Its derivatives are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] The strategic modification of this molecule, particularly at the C3 position, allows for the systematic exploration of chemical space, which is fundamental to modern drug discovery and materials science.

This guide provides detailed, field-proven protocols for three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods represent the state-of-the-art for forming carbon-carbon and carbon-nitrogen bonds, offering reliability, broad functional group tolerance, and high yields. Beyond a simple recitation of steps, this document elucidates the underlying principles and rationale for key experimental choices, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them for their unique synthetic challenges.

Foundational Principles: The Palladium Catalytic Cycles

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. Their power lies in the ability of a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the precise connection of two different molecular fragments. The general mechanism, while varying slightly for each reaction type, follows a consensus sequence of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and transforms the catalyst to a Pd(II) species.[2] The reactivity order for aryl halides in this step is typically I > Br > Cl.[3]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The second coupling partner is delivered to the palladium center. In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group.[2] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[4]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Understanding this catalytic cycle is paramount for rational optimization. For instance, the choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[6]

Mandatory Safety Precautions

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound : May cause skin, eye, and respiratory irritation.[7][8] Avoid inhalation and direct contact.

  • Palladium Catalysts : Palladium compounds can be toxic and are precious metals. Handle with care to avoid creating dust.

  • Solvents : Toluene, dioxane, and DMF are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Bases : Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. Potassium carbonate (K₂CO₃) is an irritant. Handle them in an inert atmosphere where appropriate and prevent contact with skin.

  • Organoboronic Acids : Can be irritating. Handle with care.

  • Amines : Many amines are corrosive, toxic, and have strong odors. Handle with appropriate care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[9][10]

Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming biaryl structures common in pharmaceuticals.[11] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of diverse functional groups.[12]

Causality Behind Experimental Choices
  • Catalyst System : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For an electron-rich aryl bromide like our substrate, a ligand such as triphenylphosphine (PPh₃) is often sufficient, but more electron-rich, bulky ligands like SPhos can accelerate the reaction, particularly with challenging coupling partners.[13]

  • Base : A base is essential to activate the boronic acid for transmetalation.[11] An inorganic base like potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture is a robust and common choice that is effective without being overly harsh on sensitive functional groups.[14]

  • Solvent System : A biphasic solvent system, such as toluene/water or dioxane/water, facilitates the interaction of the organic-soluble catalyst and substrate with the water-soluble inorganic base and boronate salt.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Add Pd catalyst, ligand, and base to a Schlenk flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B Inert atmosphere C Add this compound and Arylboronic acid B->C D Add degassed solvent(s) (e.g., Toluene/H₂O) via syringe C->D E Heat mixture with vigorous stirring (e.g., 90-100 °C) D->E F Monitor progress by TLC/LC-MS E->F G Cool, dilute with water, and extract with organic solvent F->G H Purify by column chromatography G->H cluster_setup Glovebox/Schlenk Line Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Add Pd precursor, ligand, and NaO-t-Bu to flask B Ensure strictly anhydrous and anaerobic conditions A->B C Add this compound and Amine (primary or secondary) B->C D Add anhydrous, degassed Toluene via syringe C->D E Seal and heat mixture with vigorous stirring (e.g., 80-110 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool, quench with sat. NH₄Cl (aq), and extract with organic solvent F->G H Purify via flash chromatography G->H cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Add this compound, Pd catalyst, and CuI to a Schlenk flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B Inert atmosphere C Add degassed solvent (e.g., THF) and amine base (e.g., Et₃N) B->C D Add terminal alkyne via syringe C->D E Stir at room temperature until completion D->E F Monitor reaction by TLC/LC-MS E->F G Filter through Celite®, wash with solvent, and concentrate filtrate F->G H Purify via flash chromatography G->H

Sources

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Coupling Chemistry of a Sterically and Electronically Rich Building Block

Methyl 3-bromo-2-methoxybenzoate is a valuable synthetic intermediate, featuring a unique substitution pattern that presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. The presence of a methoxy group ortho to the bromine atom introduces significant steric hindrance and alters the electronic properties of the aryl halide. This guide provides an in-depth exploration of various palladium-catalyzed coupling reactions with this substrate, offering not just step-by-step protocols, but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions. Our aim is to equip researchers with the knowledge to successfully employ this versatile building block in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (in the case of Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2] The success of these reactions, especially with challenging substrates like this compound, hinges on the judicious choice of the palladium source, ligand, base, and solvent.

This document will delve into four key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each, we will provide detailed protocols, mechanistic insights, and data-driven recommendations to navigate the intricacies of coupling with this sterically encumbered and electron-rich aryl bromide.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organoboron species with an organohalide.[3] For a substrate like this compound, the steric hindrance from the ortho-methoxy group can impede the oxidative addition step and the subsequent reductive elimination. Therefore, the selection of a bulky, electron-rich phosphine ligand is crucial to promote these steps and achieve high yields.[4]

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand Selection: Sterically hindered biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective for coupling sterically demanding aryl halides. The bulk of the ligand facilitates reductive elimination, while its electron-rich nature promotes oxidative addition.[5]

  • Base and Solvent System: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often effective and compatible with a wide range of functional groups.[5] A biphasic solvent system, such as toluene/water, is commonly used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed deionized water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.2 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001685-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1101880-90
3[Pd(dppf)Cl₂] (3)-Cs₂CO₃ (2.5)DMF901288-98

Note: Yields are based on analogous systems and may vary for the specific substrate.[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

II. Heck Reaction: Olefin Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] The electron-donating nature of the methoxy group in this compound can make the oxidative addition step more challenging. Therefore, a catalyst system that is active for electron-rich aryl bromides is required.[6]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is common. For electron-rich aryl bromides, electron-rich and bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be effective in promoting the oxidative addition step.[6]

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used to neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is often employed to facilitate the dissolution of the reactants and catalyst.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(t-Bu)₃·HBF₄ (4 mol%).

  • Add potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (to achieve a substrate concentration of approximately 0.25 M) and styrene (1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete in 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the substituted stilbene derivative.[8]

Data Presentation: Representative Heck Reaction Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃·HBF₄ (4)K₂CO₃ (2)DMF1202075-85
2PdCl₂(PPh₃)₂ (3)-Et₃N (2)MeCN1002470-80
3Pd₂(dba)₃ (1)P(o-tol)₃ (4)NaOAc (2)DMA1301880-90

Note: Yields are based on analogous systems and may vary for the specific substrate.[7][8]

Visualization: Heck Reaction Workflow

Heck_Workflow cluster_workflow Heck Reaction Workflow start Combine Reactants: - this compound - Olefin - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm add_solvent Add Anhydrous Solvent (e.g., DMF) inert_atm->add_solvent heating Heat to Reaction Temperature (e.g., 120 °C) with Stirring add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Heck Reaction Workflow

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide. Traditionally, this reaction employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free protocols have gained prominence to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: For copper-free conditions, a highly active palladium catalyst is necessary. A combination of a palladium source like (AllylPdCl)₂ and a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is effective for the coupling of aryl bromides at room temperature.[9]

  • Base: A strong, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is used to deprotonate the terminal alkyne and neutralize the generated acid.[10]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are suitable for this reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Allylpalladium(II) chloride dimer [(Allyl)PdCl]₂

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add [(Allyl)PdCl]₂ (1 mol%) and P(t-Bu)₃ (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and stir for 10 minutes to generate the active catalyst.

  • Add this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and DIPEA (2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired aryl alkyne.[10]

Data Presentation: Comparison of Sonogashira Coupling Conditions
EntryPalladium Source (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1[(Allyl)PdCl]₂ (1)-P(t-Bu)₃ (4)DIPEA (2)THFRT885-95
2PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃N (3)THF60680-90
3Pd(OAc)₂ (2)-SPhos (4)K₂CO₃ (2)Dioxane801275-85

Note: Yields are based on analogous systems and may vary for the specific substrate.[9][10]

Visualization: Sonogashira Catalytic Cycles (with and without Copper)

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetal->pd_alkynyl cu_x CuX transmetal->cu_x red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 Regeneration product Ar-C≡CR red_elim->product alkyne R-C≡C-H + Base cu_acetylide Cu-C≡C-R alkyne->cu_acetylide cu_acetylide->transmetal caption Sonogashira Catalytic Cycles

Sonogashira Catalytic Cycles

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2] Similar to other coupling reactions with this compound, the steric hindrance necessitates the use of specialized ligands to achieve high efficiency.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: A combination of a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective for the amination of hindered aryl bromides.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-aryl morpholine derivative.[11]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene1001885-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102080-90
3[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiHMDS (1.5)THF801688-98

Note: Yields are based on analogous systems and may vary for the specific substrate.[11]

Visualization: Buchwald-Hartwig Amination Logical Relationships

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-2-methoxybenzoate is a versatile substituted aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its trifunctional nature—an aryl bromide for cross-coupling, a methyl ester for hydrolysis or reduction, and an electron-donating methoxy group influencing aromatic reactivity—demands a nuanced approach to reaction design. The selection of a solvent is not a trivial choice but a critical parameter that dictates reaction kinetics, pathway selection, and ultimately, product yield and purity. This guide provides an in-depth analysis of solvent selection for key transformations of this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

Introduction: The Critical Role of the Solvent

In organic synthesis, the solvent does more than merely dissolve reactants; it is an active participant that shapes the reaction environment.[1] A solvent's properties—polarity, proticity, and coordinating ability—can stabilize or destabilize reactants, intermediates, and transition states, thereby controlling reaction rates and selectivity.[2][3] For a multifunctional substrate like this compound, an injudicious solvent choice can lead to sluggish reactions, unwanted side products, or complete reaction failure. Conversely, a strategic selection accelerates the desired transformation, enhances selectivity, and simplifies downstream processing. This document serves as a comprehensive guide for researchers to make informed solvent choices when working with this valuable synthetic intermediate.

Physicochemical Profile of this compound

Understanding the substrate's physical properties is the foundation for solvent selection.

  • Molecular Formula: C₉H₉BrO₃

  • Molecular Weight: 245.07 g/mol [4]

  • Appearance: Typically a solid at room temperature.

  • Polarity: The molecule possesses both polar (ester and ether functionalities) and nonpolar (brominated aromatic ring) regions, rendering it moderately polar.

  • Solubility: Generally soluble in common polar aprotic organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). It exhibits lower solubility in nonpolar solvents like hexanes and is very slightly soluble in water.[5]

Fundamental Principles of Solvent Effects in Organic Reactions

Solvents are broadly categorized based on their polarity and ability to act as proton donors. The choice of solvent class is intimately linked to the reaction mechanism.

Solvent Classification

A solvent's ability to stabilize charge separation is quantified by its dielectric constant (ε), while its capacity for hydrogen bonding defines its proticity.[2]

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents can engage in hydrogen bonding and effectively solvate both cations and anions. They excel at stabilizing charged intermediates, such as carbocations, making them ideal for SN1-type reactions.[6][7]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, THF). These solvents have significant dipole moments but lack acidic protons. They are poor at solvating anions, which leaves the anions "bare" and highly nucleophilic, thus accelerating SN2 and SNAr reactions.[2][7]

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Dioxane). These solvents have low dielectric constants and are unable to stabilize charged species effectively. They are often used for reactions involving nonpolar reactants or when minimal solvent interaction is desired.

Solvent_Classification Solvents Solvent Classification Polar Polar (ε > 5) Solvents->Polar Nonpolar Nonpolar (ε < 5) Toluene, Hexane Solvents->Nonpolar Protic Protic (H-bond donors) Methanol, Water Polar->Protic Aprotic Aprotic (No H-bond donors) DMF, DMSO, THF Polar->Aprotic

Caption: Classification of common organic solvents.

Solvent Selection for Major Reaction Classes

The reactivity of this compound is centered on its aryl bromide and ester functionalities. The optimal solvent depends entirely on the transformation being targeted.

Solvent_Decision_Tree start Select Reaction Type for This compound cross_coupling Pd Cross-Coupling? start->cross_coupling snar SNAr? start->snar ester_rxn Ester Reaction? start->ester_rxn suzuki Suzuki-Miyaura cross_coupling->suzuki heck Heck cross_coupling->heck sonogashira Sonogashira cross_coupling->sonogashira snar_solv DMSO, DMF Acetonitrile snar->snar_solv hydrolysis Hydrolysis ester_rxn->hydrolysis reduction Reduction ester_rxn->reduction suzuki_solv Toluene/H₂O Dioxane/H₂O 2-MeTHF suzuki->suzuki_solv heck_solv DMF, DMA Acetonitrile heck->heck_solv sonogashira_solv THF/Amine DMF sonogashira->sonogashira_solv hydrolysis_solv THF/H₂O Methanol/H₂O hydrolysis->hydrolysis_solv reduction_solv Anhydrous THF (for LiAlH₄) THF/Methanol (for NaBH₄) reduction->reduction_solv

Caption: Decision workflow for solvent selection.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the most common application for aryl bromides. The solvent must solubilize the organic substrate, the catalyst/ligand complex, and often an inorganic base, while facilitating the catalytic cycle.

Reaction TypeRecommended SolventsRationale & Key ConsiderationsTypical Temp.
Suzuki-Miyaura Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O, DMFBiphasic systems are highly effective. The organic phase dissolves the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[8] This facilitates the crucial transmetalation step. DMF can be used for a homogeneous system.80-120 °C
Heck DMF, DMA, Acetonitrile (MeCN)Requires polar, high-boiling point solvents to maintain catalyst solubility and achieve necessary reaction temperatures.[9][10] A base (e.g., Et₃N) is used to neutralize the HBr generated.[11]100-140 °C
Sonogashira THF, DMF, Triethylamine (Et₃N)Often run in an amine base which can serve as both the solvent and the base.[12] Alternatively, polar aprotic solvents like THF or DMF are used with a soluble amine base. Anhydrous, anaerobic conditions are typically required.[13]RT - 80 °C
Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific substrate due to the lack of strong electron-withdrawing groups ortho or para to the bromine, SNAr can be forced with potent nucleophiles. The solvent choice is paramount.

  • Recommended Solvents: DMSO, DMF, NMP

  • Causality: The mechanism proceeds via a negatively charged Meisenheimer intermediate.[14][15] Polar aprotic solvents are essential as they stabilize the cation of the nucleophilic salt but poorly solvate the anion. This "naked" nucleophile is significantly more reactive, accelerating the initial rate-limiting attack on the aromatic ring.[2][16] Protic solvents would hydrogen-bond to the nucleophile, deactivating it and hindering the reaction.[7]

Reactions of the Ester Functional Group

This reaction converts the methyl ester to a carboxylate salt using a base like NaOH or LiOH.

  • Recommended Solvents: THF/H₂O, Methanol/H₂O, Ethanol/H₂O

  • Causality: A co-solvent system is required because the organic ester is insoluble in the aqueous base. The organic solvent (THF, MeOH) ensures the ester is in the same phase as the hydroxide nucleophile, allowing the reaction to proceed.[17]

The reduction of the ester to a primary alcohol requires a strong hydride source.

  • Recommended Solvents:

    • For LiAlH₄: Anhydrous THF, Anhydrous Diethyl Ether. Rationale: LiAlH₄ reacts violently with protic solvents. Anhydrous ethers are required to provide a safe and inert medium.

    • For NaBH₄: THF/Methanol. Rationale: Sodium borohydride is typically not strong enough to reduce esters on its own.[18] However, in a mixture of THF and a protic solvent like methanol, its reactivity is enhanced, enabling the reduction of aromatic esters under reflux conditions.[19] This system is a milder and safer alternative to LiAlH₄.[20]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a standard procedure for coupling an aryl boronic acid to this compound.[8]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed via sparging with Argon for 30 min)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene and degassed water to form a 5:1 mixture (e.g., 5 mL toluene, 1 mL water).

  • Stir the biphasic mixture vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Protocol 2: Reduction of the Ester using Sodium Borohydride

This protocol provides a safe and effective method for reducing the methyl ester to the corresponding benzyl alcohol.[19]

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (4.0-6.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser under an argon atmosphere, add this compound and anhydrous THF (e.g., 10 mL per mmol of substrate).

  • Stir the solution to dissolve the starting material. Cool the flask to 0 °C in an ice bath.

  • Slowly and portion-wise, add the sodium borohydride to the stirred solution.

  • After the addition is complete, slowly add anhydrous methanol (equivalent volume to THF) via a dropping funnel. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).

  • Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until gas evolution ceases and the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Conclusion

The successful application of this compound in synthesis is inextricably linked to the rational selection of the reaction solvent. By understanding the mechanistic demands of the desired transformation—be it a palladium-catalyzed cross-coupling, a nucleophilic substitution, or a functional group interconversion of the ester—researchers can strategically choose a solvent system that maximizes reaction efficiency, rate, and selectivity. The principles and protocols outlined in this guide provide a robust framework for navigating these choices, enabling the development of efficient and reliable synthetic routes.

References

[2] (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [3] Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Journal of Chemistry and Chemical Sciences. [6] Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [7] Solvent Effects. (2022). Chemistry LibreTexts. [20] NaBH4 reduction of ester. (2022). Reddit. [1] Solvation Effects in Organic Chemistry. (2022). ACS Publications. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). Indian Academy of Sciences. [19] A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system. (2025). ResearchGate. [18] Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Data. [9] Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [4] this compound. (n.d.). MySkinRecipes. [12] Sonogashira coupling. (n.d.). Wikipedia. [8] Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. (n.d.). Benchchem. [13] Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [14] Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [10] Heck reaction. (n.d.). Wikipedia. [11] Heck Reaction. (n.d.). Organic Chemistry Portal. [5] Methyl 2-Methoxybenzoate. (n.d.). PubChem. [16] Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. [15] Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [17] 3-Bromo-2-methylbenzoic acid synthesis. (n.d.). ChemicalBook.

Sources

scale-up synthesis of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 3-bromo-2-methoxybenzoate

Abstract

This compound is a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of bromo, methoxy, and methyl ester functionalities, which allow for diverse downstream chemical modifications. This document provides a comprehensive guide for the , focusing on a robust two-step process commencing with the esterification of 2-methoxybenzoic acid, followed by a regioselective bromination. This guide emphasizes mechanistic understanding, process safety, and analytical validation to ensure a reproducible and safe scale-up.

Introduction and Strategic Overview

The synthesis of functionalized aromatic compounds is a cornerstone of modern chemical manufacturing. This compound serves as a key intermediate, with its structure primed for transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine position.[2] The successful scale-up of its synthesis requires a process that is not only high-yielding but also economically viable and, most importantly, safe.

The selected synthetic strategy involves two primary stages:

  • Esterification: The synthesis of the precursor, Methyl 2-methoxybenzoate, via the acid-catalyzed esterification of commercially available 2-methoxybenzoic acid. This is a classic, reliable transformation well-suited for large-scale production.[3]

  • Electrophilic Aromatic Bromination: The regioselective bromination of Methyl 2-methoxybenzoate to yield the desired 3-bromo isomer. This step is critical and requires careful control of reaction conditions to achieve high selectivity and minimize the formation of isomeric impurities.

This application note provides detailed protocols, safety management procedures, and analytical methods to guide researchers and process chemists through the successful scale-up of this valuable intermediate.

Mechanistic Rationale and Reaction Dynamics

Step 1: Fischer Esterification

The conversion of 2-methoxybenzoic acid to its corresponding methyl ester is achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The reaction is reversible, and on a large scale, it is typically driven to completion by using an excess of methanol, which also serves as the solvent.

Step 2: Regioselective Electrophilic Bromination

The introduction of a bromine atom onto the aromatic ring of Methyl 2-methoxybenzoate is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents:

  • -OCH₃ (Methoxy group): A strongly activating, ortho, para-directing group.

  • -COOCH₃ (Methyl Ester group): A deactivating, meta-directing group.

The powerful activating effect of the methoxy group at the C2 position dominates the reaction, directing the incoming electrophile (Br⁺) to the positions ortho (C3) and para (C5) to it. The ester group directs to the C3 and C5 positions. Therefore, both substituents favor substitution at the C3 and C5 positions. While a mixture of isomers is possible, careful selection of the brominating agent and reaction conditions can favor the desired 3-bromo isomer. Using a less reactive brominating agent or controlling the temperature can enhance selectivity.

G cluster_start Starting Material Synthesis cluster_main Core Synthesis cluster_end Purification & Analysis A 2-Methoxybenzoic Acid D Methyl 2-methoxybenzoate A->D Esterification B Methanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D G This compound D->G Bromination E Brominating Agent (Br₂ or NBS) E->G F Solvent (e.g., Acetic Acid) F->G H Workup & Quenching G->H I Purification (Crystallization/Distillation) H->I J Final Product I->J K QC Analysis (HPLC, NMR, MS) J->K

Caption: Overall Synthetic Workflow.

Detailed Scale-Up Protocols

Protocol 1: Synthesis of Methyl 2-methoxybenzoate (Precursor)

This protocol is designed for a 10 L scale reaction.

Materials & Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • 2-Methoxybenzoic acid (1.52 kg, 10.0 mol)

  • Methanol (8.0 L, ~200 mol)

  • Concentrated Sulfuric Acid (98%, 100 mL)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

Procedure:

  • Charge the reactor with 2-methoxybenzoic acid (1.52 kg) and methanol (8.0 L).

  • Begin stirring and cool the mixture to 10-15°C using a chiller.

  • Slowly add concentrated sulfuric acid (100 mL) to the stirred mixture, ensuring the temperature does not exceed 30°C.

  • Once the addition is complete, heat the mixture to reflux (~65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reactor to room temperature.

  • Reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Pour the concentrated residue into 20 L of cold water and extract with ethyl acetate (3 x 4 L).

  • Combine the organic layers and wash sequentially with water (2 x 5 L), 5% sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methoxybenzoate as a colorless to slightly yellow liquid.[3] The product is often of sufficient purity (>98%) for the next step.

Protocol 2: Scale-Up Synthesis of this compound

This protocol details the bromination using N-Bromosuccinimide (NBS) for enhanced safety on scale.

Materials & Equipment:

  • 20 L glass-lined reactor with overhead stirrer, temperature probe, and addition port.

  • Methyl 2-methoxybenzoate (1.66 kg, 10.0 mol)

  • N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol)

  • Glacial Acetic Acid (10 L)

  • 10% Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate

  • Heptane

Procedure:

  • Charge the reactor with Methyl 2-methoxybenzoate (1.66 kg) and glacial acetic acid (10 L).

  • Stir the solution and maintain the temperature at 15-20°C.

  • Add N-Bromosuccinimide (1.87 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not rise above 25°C. The use of NBS is often preferred in scale-up operations to avoid handling liquid bromine.[4][5]

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Once complete, slowly pour the reaction mixture into 30 L of cold water.

  • Add 10% sodium thiosulfate solution until the orange/yellow color dissipates, indicating the quenching of any residual bromine.

  • Extract the aqueous mixture with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (until effervescence ceases), and brine (1 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to afford this compound.

Quantitative Data and Process Parameters

ParameterValue (Protocol 1)Value (Protocol 2)
Starting Material 2-Methoxybenzoic AcidMethyl 2-methoxybenzoate
Scale 1.52 kg (10.0 mol)1.66 kg (10.0 mol)
Key Reagent Methanol / H₂SO₄N-Bromosuccinimide
Solvent MethanolGlacial Acetic Acid
Reaction Temperature Reflux (~65°C)15-25°C
Reaction Time 4-6 hours8-12 hours
Typical Yield >95%80-90%
Expected Purity >98% (Liquid)>99% (Crystalline Solid)

Process Safety Management

Bromination reactions are inherently hazardous and require stringent safety protocols.[6][7]

G Start Start Bromination Protocol PPE Verify Full PPE is Worn? (Respirator, Face Shield, Gloves, Apron) Start->PPE Controls Engineering Controls Active? (Fume Hood, Scrubber) PPE->Controls Yes Stop STOP! Correct Deficiency PPE->Stop No Reagents Charge Reactor with Substrate and Solvent Controls->Reagents Yes Controls->Stop No Addition Portion-wise Addition of NBS Reagents->Addition Temp Monitor Temperature Maintain < 25°C? Addition->Temp Cool Apply Cooling Temp->Cool No Monitor Monitor Reaction by HPLC Temp->Monitor Yes Cool->Temp Complete Reaction Complete? Monitor->Complete Complete->Monitor No Quench Proceed to Quench & Workup Complete->Quench Yes End Protocol Complete Quench->End Stop->PPE

Caption: Process Safety Flowchart for Bromination.

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): A strong oxidizer and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

    • Bromine (Alternative): Highly toxic, corrosive, and volatile.[8][9] Causes severe burns upon contact and respiratory damage upon inhalation. All operations must be conducted in a well-ventilated fume hood or a closed system.

    • Acetic Acid: Corrosive. Causes skin and eye burns.

    • Hydrogen Bromide (HBr): A corrosive gas byproduct if elemental bromine is used. The reactor must be vented through a scrubber containing a sodium hydroxide solution.

  • Engineering Controls:

    • Use a glass-lined or other corrosion-resistant reactor.[6]

    • Ensure adequate ventilation and use a dedicated scrubber system for off-gases.

    • Have emergency showers and eyewash stations readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear a full-face respirator with appropriate cartridges for organic vapors and acid gases.

    • Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber), a face shield, and a chemical-resistant apron.[10][11]

  • Spill & Emergency Procedures:

    • Have a spill kit readily available containing a neutralizing agent for bromine, such as sodium thiosulfate or sodium bisulfite solution.[8]

    • In case of a large spill, evacuate the area immediately and alert emergency response personnel.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[12][13]

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any isomeric impurities.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.6 (d, 1H, Ar-H)

    • δ ~7.3 (d, 1H, Ar-H)

    • δ ~7.0 (t, 1H, Ar-H)

    • δ ~3.9 (s, 3H, -COOCH₃)

    • δ ~3.8 (s, 3H, -OCH₃)

  • Mass Spectrometry (MS-ESI): To confirm the molecular weight (C₉H₉BrO₃, MW: 245.07 g/mol ). Expected [M+H]⁺ at m/z 246.

Conclusion

The described two-step synthesis provides a reliable and scalable route to high-purity this compound. The process leverages a classic esterification followed by a regioselective bromination using the safer reagent, N-Bromosuccinimide. By adhering to the detailed protocols and stringent safety management procedures outlined in this guide, researchers and drug development professionals can confidently produce this key intermediate on a large scale. The emphasis on mechanistic understanding and analytical rigor ensures a self-validating and robust process suitable for industrial application.

References

  • Bromination safety - YouTube . YouTube. [Link]

  • Safety - Chemical Education Xchange . Chemical Education Xchange. [Link]

  • Standard Operating Procedure_Bromine.docx . University of Texas at Dallas. [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2) . GACL. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository . National Science Foundation. [Link]

  • SAFETY DATA SHEET (SDS) Bromine - SEASTAR CHEMICALS . SEASTAR CHEMICALS. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH . National Institutes of Health. [Link]

  • Method for the bromination of aromatic compound - Google Patents.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia . MANAC Inc. [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • Solved The purpose of this experiment is to synthesize | Chegg.com . Chegg. [Link]

  • This compound - MySkinRecipes . MySkinRecipes. [Link]

  • Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-methoxybenzoate (CAS 5470-76-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and offer optimized protocols based on established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes:

  • Route A: Electrophilic Aromatic Substitution (EAS). This is a direct approach involving the bromination of the aromatic ring of Methyl 2-methoxybenzoate. The key challenge in this route is controlling the regioselectivity of the bromination.

  • Route B: Fischer Esterification. This route begins with 3-bromo-2-methoxybenzoic acid, which is then esterified using methanol in the presence of an acid catalyst. This pathway is effective if the starting acid is readily available.

Each route presents a unique set of challenges and optimization opportunities. This guide will focus primarily on the more common EAS approach (Route A) while also providing support for the esterification pathway (Route B).

Synthetic_Pathways cluster_0 Route A: Electrophilic Aromatic Substitution cluster_1 Route B: Fischer Esterification A_start Methyl 2-methoxybenzoate A_reagent + Brominating Agent (e.g., NBS, Br2/FeBr3) Product This compound A_start->Product Bromination B_start 3-bromo-2-methoxybenzoic acid B_start->Product Esterification B_reagent + Methanol (MeOH) + Acid Catalyst (H2SO4)

Caption: High-level overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Electrophilic Bromination (Route A)

This section addresses the most common issues encountered when brominating Methyl 2-methoxybenzoate.

Q1: My reaction shows low conversion of the starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is typically due to insufficient electrophilicity of the brominating agent or suboptimal reaction conditions.

  • Cause 1: Inactive Brominating System. Bromine (Br₂) itself is often not electrophilic enough to react efficiently with a moderately activated ring.[1] A Lewis acid catalyst, such as FeBr₃, is required to polarize the Br-Br bond, creating a more potent electrophile.[2] If using N-Bromosuccinimide (NBS), which is a safer and often more selective source of bromine, the reaction may require an acid catalyst or initiator to proceed efficiently.[3][4]

  • Solution 1: Catalyst Activation.

    • For Br₂: Ensure your Lewis acid catalyst (FeBr₃ or AlCl₃) is anhydrous and added in catalytic amounts (typically 5-10 mol%). The catalyst should be added to the bromine just before introducing it to the substrate.

    • For NBS: While NBS can brominate highly activated rings, its reactivity with methyl methoxybenzoates can be enhanced. The addition of a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid can increase the electrophilicity of the bromine.[5]

  • Cause 2: Suboptimal Temperature. Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome.[6] Running the reaction at too low a temperature can result in a sluggish or stalled reaction.

  • Solution 2: Temperature Optimization. Gently warming the reaction mixture can significantly increase the rate. A typical range for these brominations is between 0 °C to 50 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and avoid overheating, which can lead to side products.

  • Cause 3: Radical vs. Electrophilic Pathway (NBS). If using NBS with a radical initiator (like AIBN or benzoyl peroxide) and light, you may be inadvertently favoring a radical pathway, which is not productive for aromatic bromination.[3]

  • Solution 3: Ensure Electrophilic Conditions. For aromatic bromination with NBS, the reaction should be run in the dark and without radical initiators. Polar solvents like acetonitrile or acetic acid are often preferred.

Q2: My TLC and NMR analysis show a mixture of isomers. How can I improve the regioselectivity for the desired 3-bromo product?

Answer: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Understanding these effects is key to maximizing the yield of the desired isomer.

  • Mechanistic Insight: The starting material, Methyl 2-methoxybenzoate, has two directing groups:

    • -OCH₃ (Methoxy): A strongly activating ortho-, para- director due to its ability to donate electron density via resonance.[7]

    • -COOCH₃ (Methyl Ester): A deactivating meta- director due to its electron-withdrawing nature.[7]

  • The Conflict: The powerful activating effect of the methoxy group dominates the reaction's regiochemistry. It strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions. The desired product is the C3 isomer. The primary isomeric byproduct is therefore Methyl 5-bromo-2-methoxybenzoate.

  • Solution 1: Choice of Brominating Agent. The size and nature of the electrophile can influence the ortho/para ratio.

    • NBS: Often provides better selectivity compared to Br₂/FeBr₃. The in-situ generation of a low concentration of the electrophile can favor the less sterically hindered position.[5]

    • Br₂ with Lewis Acid: This can be a more aggressive system, potentially leading to lower selectivity.

  • Solution 2: Solvent Effects. The polarity of the solvent can influence the transition state and affect the isomer ratio. Experimenting with different solvents (e.g., acetic acid, acetonitrile, or chlorinated solvents like dichloromethane) can sometimes fine-tune the selectivity.

  • Solution 3: Temperature Control. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity. Lower temperatures give the reaction more time to select the thermodynamically or kinetically favored position, often enhancing the ratio of one isomer over another.

Troubleshooting_Yield start Low Yield or Impure Product check_tlc Analyze Crude by TLC/NMR start->check_tlc low_conversion Problem: Low Conversion (High Starting Material) check_tlc->low_conversion High SM spot isomers Problem: Isomer Formation (Multiple Product Spots) check_tlc->isomers Multiple product spots over_brom Problem: Over-bromination (Higher MW byproducts) check_tlc->over_brom Low Rf / Streaking solution_conversion Solution: 1. Check catalyst activity. 2. Increase temperature gradually. 3. Ensure electrophilic conditions. low_conversion->solution_conversion solution_isomers Solution: 1. Use NBS instead of Br2. 2. Optimize solvent. 3. Run at lower temperature. isomers->solution_isomers solution_over_brom Solution: 1. Use 1.0-1.05 eq. of NBS. 2. Add brominating agent slowly. 3. Maintain low temperature. over_brom->solution_over_brom

Caption: Decision workflow for troubleshooting common issues in the bromination of Methyl 2-methoxybenzoate.

Q3: I'm seeing evidence of a di-brominated product in my mass spectrum analysis. How can I prevent this?

Answer: The formation of di-brominated products, such as Methyl 3,5-dibromo-2-methoxybenzoate, is a classic example of over-bromination. This occurs because the initial product is still activated enough to react a second time.

  • Cause: Excess Brominating Agent or High Reactivity. Using more than one equivalent of the brominating agent is the most common cause. Additionally, highly reactive conditions can promote a second substitution before all the starting material is consumed.

  • Solution 1: Stoichiometric Control. Use a precise amount of the brominating agent, typically 1.0 to 1.05 equivalents. Ensure accurate weighing of your reagents.

  • Solution 2: Controlled Addition. Add the brominating agent (either a solution of Br₂ or solid NBS) slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-bromination.

  • Solution 3: Temperature Management. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to moderate the reaction rate and prevent runaway reactions that can lead to over-bromination.

Troubleshooting Guide: Fischer Esterification (Route B)

Q1: My esterification of 3-bromo-2-methoxybenzoic acid is not going to completion. How can I improve the yield?

Answer: Fischer esterification is a reversible, acid-catalyzed equilibrium reaction.[8] To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Cause 1: Water Formation. The reaction produces one equivalent of water, which can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

  • Solution 1: Use Excess Alcohol. The most common strategy is to use the alcohol (methanol) as the solvent. The large excess of methanol (often 10-50 equivalents) acts according to Le Châtelier's principle to drive the reaction forward.[9]

  • Solution 2: Water Removal. For larger-scale reactions where using methanol as the solvent is not feasible, water can be removed azeotropically using a Dean-Stark apparatus with a co-solvent like toluene.

  • Cause 2: Insufficient Catalyst. An inadequate amount of acid catalyst will result in a very slow reaction.

  • Solution 2: Proper Catalyst Loading. Use a strong acid catalyst like concentrated H₂SO₄ or HCl gas. Typically, 5-10 mol% of H₂SO₄ is sufficient. N-bromosuccinimide (NBS) has also been reported as an effective catalyst for esterifications under mild conditions.[8]

  • Cause 3: Low Temperature. Esterification requires heat to proceed at a practical rate.

  • Solution 3: Reflux Conditions. The reaction is typically heated to the reflux temperature of the alcohol (for methanol, this is ~65 °C) for several hours (4-24h) until TLC analysis indicates the completion of the reaction.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally preferred and why?

    • A: Route A (Electrophilic Bromination) is often preferred if the starting material, Methyl 2-methoxybenzoate, is commercially available and less expensive than 3-bromo-2-methoxybenzoic acid. It is a more direct, one-step process. Route B is advantageous if the substituted benzoic acid is already available or if achieving high regioselectivity via bromination proves difficult.

  • Q: What are the best analytical techniques to monitor reaction progress and purity?

    • A: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting material and the formation of products. A typical eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 9:1 v/v). Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the mass of the product and identify byproducts like isomers or over-brominated species. Nuclear Magnetic Resonance (¹H NMR) is essential for final product characterization and confirming the regiochemistry of the bromine substitution.

  • Q: What are the primary safety considerations when working with brominating agents?

    • A: Both Br₂ and NBS are hazardous and must be handled with care in a well-ventilated fume hood. Bromine (Br₂) is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. NBS is a lachrymator and an irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills.

Optimized Experimental Protocols

Protocol 1: Electrophilic Bromination using NBS (Route A)

This protocol is recommended for its improved safety and selectivity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-methoxybenzoate (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., acetonitrile or acetic acid, ~5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash sequentially with a saturated solution of sodium thiosulfate (to quench any remaining bromine), a saturated solution of sodium bicarbonate (to neutralize any acid), and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from methanol or ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any isomeric byproducts.[10]

Protocol 2: Fischer Esterification (Route B)
  • Reaction Setup: In a round-bottom flask, combine 3-bromo-2-methoxybenzoic acid (1.0 eq) and anhydrous methanol (20 eq, acting as both reagent and solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (~65 °C). Monitor the reaction by TLC until completion (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table

ParameterRoute A: Electrophilic BrominationRoute B: Fischer Esterification
Key Reagents Methyl 2-methoxybenzoate, NBS3-bromo-2-methoxybenzoic acid, MeOH, H₂SO₄
Typical Temp. 0 °C to Room TemperatureReflux (~65 °C)
Reaction Time 2 - 6 hours4 - 12 hours
Key Challenge Regioselectivity (Isomer formation)Driving equilibrium to completion
Primary Byproduct Methyl 5-bromo-2-methoxybenzoateUnreacted starting acid
Work-up Notes Requires quenching (Na₂S₂O₃) and neutralization (NaHCO₃)Requires neutralization of acid catalyst

Mechanistic Insight: Regioselectivity in Bromination

The outcome of the bromination of Methyl 2-methoxybenzoate is a direct consequence of the stability of the cationic intermediate, known as the sigma complex or arenium ion. The attack of the electrophile (Br⁺) at the C3 and C5 positions results in intermediates where the positive charge can be delocalized onto the oxygen of the methoxy group, a highly stabilizing resonance structure. Attack at C4 or C6 does not allow for this stabilization, making those pathways energetically unfavorable.

Caption: Mechanism of electrophilic aromatic substitution showing the resonance-stabilized sigma complex.

References

  • Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 2-(bromomethyl)
  • Electrophilic Aromatic Substitution. (n.d.). Solubility of Things.
  • methyl 4-(bromomethyl)
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository.
  • Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. (2025). ACS Omega.
  • Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxid
  • Ch17 Reactions of Arom
  • Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. (n.d.). Mol-Instincts.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
  • Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4. (n.d.). Sigma-Aldrich.
  • How does Methyl 3-bromobenzoate (CAS 618-89-3) react in electrochemical reactions?. (2025). Medium.
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018).
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes.
  • Electrophilic arom
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.).
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).
  • Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures. (n.d.). Benchchem.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Electrophilic Arom
  • Nitration of MethylBenzoate and Nitr
  • What Is Bromination In Organic Chemistry?. (2025). YouTube.
  • Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. (n.d.). Benchchem.
  • Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.).
  • Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (n.d.).
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromin
  • Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)
  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Solved The purpose of this experiment is to synthesize. (2021). Chegg.com.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.).
  • 8-Anilino-1-naphthalenesulfonic acid | 82-76-8. (n.d.). ChemicalBook.
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2025).
  • CAS 82-76-8: 8-Anilino-1-naphthalenesulfonic acid. (n.d.). CymitQuimica.
  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (n.d.).
  • 8-Anilino-1-naphthalenesulfonic acid 82-76-8. (n.d.). Sigma-Aldrich.
  • Aromatic 3b.
  • Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab.

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Technical Support Center: Purification of Crude Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-2-methoxybenzoate. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for the success of subsequent reaction steps and the quality of the final product.[1] This guide provides a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth purification protocols, troubleshooting advice, and answers to frequently encountered challenges.

Our approach is grounded in fundamental chemical principles and field-proven techniques to help you navigate the purification process with confidence. We will explore the common impurities associated with its synthesis and detail robust methodologies for their removal.

Section 1: Understanding the Common Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. For this compound, which is typically synthesized via the esterification of 3-bromo-2-methoxybenzoic acid with methanol, the primary impurities include:

  • Unreacted 3-bromo-2-methoxybenzoic acid: The starting carboxylic acid is the most common impurity. Its acidic nature can interfere with subsequent reactions.

  • Residual Acid Catalyst: If an acid catalyst like sulfuric acid is used for esterification, it must be completely removed.[2]

  • Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid and methanol if exposed to harsh acidic or basic conditions, especially during aqueous workup.[3][4][5]

  • Side-Products from Synthesis: Depending on the specific synthetic route, other related aromatic compounds or byproducts from coupling agents may be present.[6]

Section 2: High-Purity Purification Protocols

We present two primary, validated methods for purifying crude this compound: High-Purity Recrystallization and Flash Column Chromatography . The choice between them depends on the impurity profile and the required final purity.

Protocol 1: High-Purity Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7]

Step 1: Solvent Screening (Small Scale)

The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[8]

  • Place ~50 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixtures like ethanol/water, hexane/ethyl acetate) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a large amount of pure crystals.

Step 2: Bulk Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[8]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization fails to provide adequate purity.[11]

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small sample of the crude material in a solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[12]

  • The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from all impurities.[12]

Step 2: Column Preparation and Loading

  • Packing: Prepare a slurry of silica gel in the selected eluent. Pack a column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

Step 3: Elution and Fraction Collection

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in an organized manner (e.g., in test tubes or vials).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.

  • Combine the fractions that contain the pure product.

Step 4: Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

Section 3: Visual Workflows

To clarify the purification process, the following diagrams illustrate the general workflow and a decision tree for troubleshooting.

Caption: General purification workflow for this compound.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the substrate Methyl 3-bromo-2-methoxybenzoate . The unique electronic and steric properties of this aryl halide can present specific hurdles. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven solutions.

FAQs and Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is showing no or very low conversion to the desired product. What are the most common initial checks I should perform?

A1: A complete lack of reactivity or minimal conversion often points to fundamental issues with one or more components of the reaction. This compound is an electron-rich and sterically hindered substrate, which can make the initial oxidative addition step of the catalytic cycle challenging.[1][2] Here’s a systematic checklist to begin your troubleshooting:

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is a major cause of reaction failure. Confirm the purity of your boronic acid or ester. If it's old or has been improperly stored, consider using a fresh batch. For particularly sensitive boronic acids, conversion to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can prevent premature decomposition.[4][5]

    • Aryl Halide Purity: Ensure your this compound is pure and free from inhibitors.

  • Catalyst and Ligand Activity:

    • Palladium Source: Palladium (II) precatalysts like Pd(OAc)₂ can degrade over time. Similarly, Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture.[4] Use a fresh, properly stored catalyst.

    • Ligand Oxidation: Phosphine ligands are notoriously prone to oxidation, which renders them ineffective.[4] Store ligands under an inert atmosphere and use fresh quantities for your reaction.

  • Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting unwanted side reactions like the homocoupling of your boronic acid.[3][4] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

    • Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and has been stored correctly to avoid hydration.[4][6]

Q2: I'm observing significant amounts of the debrominated starting material, methyl 2-methoxybenzoate. What is causing this hydrodehalogenation, and how can I prevent it?

A2: The formation of the debrominated product is a common side reaction, particularly with electron-rich aryl halides like this compound.[7] This process, often termed hydrodehalogenation, competes with the desired cross-coupling pathway.

Causality: This side reaction can be promoted by several factors:

  • High Reaction Temperatures: Elevated temperatures can lead to the thermal decomposition of reaction intermediates, which may result in debromination.[7]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of productive reductive elimination versus side reactions.

  • Presence of Protic Sources: Water or other protic impurities can serve as a proton source for the hydrodehalogenation pathway.

Troubleshooting Protocol:

Potential Cause Recommended Solution Rationale
Inappropriate Ligand Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos.[7]Bulky ligands accelerate the rate of reductive elimination to form the desired product, outcompeting the hydrodehalogenation pathway.[8]
High Reaction Temperature Lower the reaction temperature. Begin at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.[7]Lower temperatures can disfavor the decomposition pathways that lead to debromination.
Suboptimal Base Consider using a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.These bases can be effective while minimizing certain side reactions.
Extended Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Prolonged exposure to reaction conditions can lead to product degradation and an increase in side products.[7]
Q3: My reaction is stalling, and I'm seeing a lot of boronic acid homocoupling. What leads to this, and what are the best strategies to avoid it?

A3: Homocoupling of the boronic acid is a frequent and frustrating side reaction that consumes your nucleophile and reduces the yield of the intended product.[3]

Primary Cause: The main culprit behind boronic acid homocoupling is the presence of oxygen.[4] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules. This process also involves the reduction of Pd(II) to Pd(0), which can be a necessary step if you are starting with a Pd(II) precatalyst, but it comes at the cost of your valuable reagent.[3][9]

G cluster_desired Desired Cross-Coupling cluster_side Homocoupling Side Reaction A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G Low Yield F->G H 2 Ar'-B(OH)2 J Oxidative Coupling H->J I Pd(II) + O2 I->J K Ar'-Ar' J->K L Pd(0) J->L Generates Pd(0) K->G

Mitigation Strategies:

  • Rigorous Degassing: This is non-negotiable. Degas your solvent(s) thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the best results.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling that occurs during an initial Pd(II) to Pd(0) reduction phase.[10]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: The ortho-methoxy group in this compound seems to be hindering the reaction. How do I overcome steric hindrance in this Suzuki coupling?

A4: You are correct. The methoxy group at the 2-position, adjacent to the bromine, introduces significant steric bulk. This can impede the approach of the palladium catalyst to the C-Br bond, slowing down the rate-determining oxidative addition step.[2] Furthermore, the electron-donating nature of the methoxy group deactivates the aryl bromide towards oxidative addition.[1]

Solutions for Sterically Hindered Couplings:

  • Advanced Ligand Systems: Standard ligands like PPh₃ are often insufficient for such challenging substrates. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[11][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more effective at undergoing oxidative addition with hindered substrates.

G cluster_0 Standard Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., XPhos) Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₃ Pd(PPh₃)₃ Pd(PPh₃)₄->Pd(PPh₃)₃ Pd(PPh₃)₂ Pd(PPh₃)₂ Pd(PPh₃)₃->Pd(PPh₃)₂ Slow Oxidative Addition Slow Oxidative Addition Pd(PPh₃)₂->Slow Oxidative Addition Bulky Substrate Blocks Pd(0) + L Pd(0) + L L-Pd(0) L-Pd(0) Pd(0) + L->L-Pd(0) Highly Reactive Fast Oxidative Addition Fast Oxidative Addition L-Pd(0)->Fast Oxidative Addition Overcomes Steric Clash

  • Higher Temperatures: While high temperatures can promote side reactions (see Q2), a moderate increase can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be effective for rapidly reaching and maintaining a precise target temperature.[13][14]

  • Choice of Base and Solvent: For sterically demanding couplings, stronger bases like t-BuOK or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[11] Aprotic polar solvents like dioxane or toluene are commonly used.[11][14]

Recommended Starting Protocol for Hindered Substrate:

Parameter Recommendation
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos or SPhos (1.2-1.5 eq relative to Pd)
Base K₃PO₄ (2-3 equivalents)
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1)
Temperature 80-110 °C
Q5: My reaction contains a methyl ester. Could the basic conditions be causing saponification, and if so, how can I avoid this?

A5: Yes, the methyl ester in your starting material is susceptible to hydrolysis (saponification) under basic aqueous conditions, especially at elevated temperatures. This would lead to the formation of the corresponding carboxylate, complicating your workup and purification.

Strategies to Prevent Ester Hydrolysis:

  • Use of Milder, Non-Aqueous Bases: Switching to milder bases can significantly reduce the rate of hydrolysis. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices as they are sufficiently basic to promote the Suzuki coupling while being less prone to causing ester cleavage.[6][15]

  • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions will prevent hydrolysis. This might involve using an anhydrous base like K₃PO₄ and a dry aprotic solvent like dioxane or THF. Note that even with anhydrous K₃PO₄, trace amounts of water are sometimes necessary for the reaction to proceed efficiently.[1]

  • Shorter Reaction Times: As with other side reactions, minimizing the reaction time by closely monitoring its progress can help preserve the ester group.

  • Lower Temperatures: If the coupling can be achieved at a lower temperature with a more active catalyst system, the rate of hydrolysis will be significantly reduced.

By systematically addressing these common failure points, you can significantly improve the success rate of your Suzuki coupling with the challenging this compound substrate.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Gagnier, S. V., et al. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. Tetrahedron Letters. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Shields, J. D., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]

  • Wang, L., et al. (2013). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate. Available at: [Link]

  • Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Request PDF. (2020). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Shaikh, A. M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (2016). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, ensuring you can not only solve immediate experimental issues but also strategically optimize your reaction for yield, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My reaction is producing a mixture of isomers, primarily the 5-bromo and some 3,5-dibromo- adducts, leading to low yield of the desired 3-bromo product. How can I improve the regioselectivity?

Probable Causes & Solutions:

The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution, governed by the directing effects of the substituents on the aromatic ring. In your starting material, methyl 2-methoxybenzoate, you have two key groups:

  • -OCH₃ (Methoxy group): A strong activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2]

  • -COOCH₃ (Methyl ester group): A deactivating, meta-director because it withdraws electron density from the ring.[3]

The methoxy group's powerful activating and directing effect dominates, favoring substitution at the positions ortho and para to it (C3 and C5). The desired product is the C3-substituted isomer. The formation of the 5-bromo isomer is a competing reaction, and dibromination can occur if the reaction conditions are too harsh.

dot

G cluster_0 Directing Effects on Methyl 2-methoxybenzoate cluster_1 Outcome Start Methyl 2-methoxybenzoate Methoxy -OCH₃ (Strong Activator) Ortho, Para-Director Start->Methoxy Ester -COOCH₃ (Deactivator) Meta-Director Start->Ester Positions C3 (ortho) C5 (para) C4, C6 (meta) Methoxy->Positions:f0 Favored Methoxy->Positions:f1 Favored Ester->Positions:f2 Slightly Favored Desired 3-bromo isomer (ortho to -OCH₃) Positions:f0->Desired Side1 5-bromo isomer (para to -OCH₃) Positions:f1->Side1 Side2 Dibromo isomers Desired->Side2 Over-bromination Side1->Side2 Over-bromination

Caption: Directing effects influencing bromination of methyl 2-methoxybenzoate.

Solutions to Enhance Regioselectivity:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with a strong Lewis acid catalyst, as this is highly reactive and can lead to poor selectivity and over-bromination. N-Bromosuccinimide (NBS) is the reagent of choice for controlled, regioselective bromination of activated aromatic rings.[4][5] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions.[6]

  • Solvent Selection: The choice of solvent can influence the electrophilicity of the bromine and the reaction pathway.

    • Acetonitrile (MeCN): Often a good choice as it is polar and can facilitate the reaction while being relatively inert.

    • Dimethylformamide (DMF): Can be used, but be aware that it can participate in the reaction under certain conditions. It has been used successfully in the bromination of similar substrates.[7]

    • Halogenated Solvents (e.g., CCl₄, CH₂Cl₂): While traditionally used, particularly for radical reactions, they are less common for modern electrophilic aromatic substitutions due to environmental and safety concerns.[8]

  • Temperature Control: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Lower temperatures reduce the overall reaction rate, giving the desired kinetic product a better chance to form over the thermodynamically more stable para-isomer or over-brominated products.

Optimized Protocol for Regioselectivity:

ParameterRecommended ConditionRationale
Starting Material Methyl 2-methoxybenzoate-
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of electrophilic bromine, enhancing selectivity.[5]
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates the reaction without interfering.
Temperature 0°C to Room TemperatureLower temperature favors the kinetic product and minimizes side reactions.
Reaction Time 2-6 hours (monitor by TLC)Avoids prolonged reaction times that can lead to byproducts.

Question 2: My reaction is very slow or incomplete, with a significant amount of starting material remaining even after extended reaction times. What can I do to drive the reaction to completion?

Probable Causes & Solutions:

An incomplete reaction suggests that the electrophilicity of the brominating agent is insufficient to overcome the deactivating effect of the methyl ester group, even with the activating methoxy group present.

dot

G Start Reaction Stalled Cause1 Insufficient Electrophilicity of Bromine Source Start->Cause1 Cause2 Deactivating Effect of Ester Group Start->Cause2 Solution3 Ensure Purity of Reagents Start->Solution3 Solution1 Add a Mild Acid Catalyst Cause1->Solution1 Solution2 Slightly Increase Temperature Cause2->Solution2

Caption: Troubleshooting workflow for an incomplete bromination reaction.

Solutions to Improve Reaction Rate:

  • Use of a Mild Protic Acid Catalyst: The addition of a catalytic amount of a protic acid, such as acetic acid or a small amount of sulfuric acid, can protonate NBS, increasing the electrophilicity of the bromine atom and accelerating the reaction.[9]

  • Temperature Adjustment: If the reaction is clean but slow at room temperature, you can gently heat the reaction mixture to 40-50°C. Monitor the reaction closely by TLC to ensure that the formation of side products does not increase significantly with temperature.

  • Reagent Purity: Ensure that your NBS is pure. Old or impure NBS can be less reactive. If it has a yellow or orange tint, it may have decomposed, releasing bromine. It can be recrystallized from water if necessary.[10] Also, ensure your solvent is anhydrous, as water can react with the brominating agent.

Question 3: I am having difficulty purifying the product. The desired this compound is hard to separate from the starting material and the 5-bromo isomer by column chromatography. What are some effective purification strategies?

Probable Causes & Solutions:

The similar polarities of the starting material and the isomeric products make separation challenging.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Use a low-polarity solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. Start with a very low percentage of the polar solvent and increase it very slowly.

    • Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.

    • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification.

    • Solvent Screening: Test various solvents and solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to try include ethanol, methanol, isopropanol, or mixtures with water.

  • Preparative TLC/HPLC: For small-scale reactions or to obtain a highly pure analytical sample, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

General Work-up and Purification Protocol:

  • Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine/NBS.[11]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Proceed with either column chromatography or recrystallization as determined by the nature of the crude product.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-bromo isomer the desired product in many synthetic routes?

The 3-bromo isomer is a valuable synthetic intermediate. The bromine atom at the 3-position can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck) or converted to an organometallic reagent, allowing for the introduction of diverse functional groups.[12] The methoxy and ester groups can also be further modified, making this a versatile building block for complex molecules in pharmaceuticals and agrochemicals.[13][14]

Q2: Can I use elemental bromine (Br₂) for this reaction?

While you can use Br₂, it is generally not recommended for this specific transformation if high regioselectivity is desired. Br₂ is a very reactive brominating agent, and its reaction with an activated ring like methyl 2-methoxybenzoate is difficult to control, often leading to a mixture of isomers and over-bromination.[8]

Q3: What is the mechanism of bromination with NBS in this context?

In the presence of a protic acid catalyst, the carbonyl oxygen of NBS is protonated. This makes the nitrogen a better leaving group and increases the electrophilic character of the bromine atom. The electron-rich aromatic ring of methyl 2-methoxybenzoate then acts as a nucleophile, attacking the bromine atom in a classic electrophilic aromatic substitution mechanism.[15]

Q4: Are there any safety precautions I should be aware of?

Yes. N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Bromine, if used, is highly corrosive and toxic. All solvents should be handled with care.

References

  • Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. PMC - NIH. [Link]

  • Electrophilic Aromatic Substitution - Common Problems. YouTube. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?. ResearchGate. [Link]

  • Bromination on aromatic compound. Chemistry Stack Exchange. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

  • Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • This compound. MySkinRecipes. [Link]

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Technical Support Center: Stability and Handling of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 3-bromo-2-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this versatile building block during chemical reactions. By understanding its stability profile and adopting best practices, you can significantly improve reaction outcomes, yields, and purity.

Understanding the Stability of this compound

This compound is a trifunctional molecule, and its stability is dictated by the interplay of its three key groups: an aryl bromide, a methyl ester, and a methoxy ether. While the C-Br bond is the intended site of reactivity for many common transformations like cross-coupling, the ester and ether functionalities present potential liabilities under certain conditions.

The primary pathway for decomposition is the hydrolysis of the methyl ester, which can be catalyzed by both acid and base. The aryl methyl ether is significantly more robust but can be cleaved under harsh conditions.

Diagram: Key Functional Groups and Decomposition Pathways

G start Problem: Low Yield of Desired Product check_sm Is starting material (SM) fully consumed (by TLC/LC-MS)? start->check_sm check_side_product Is a major, polar side-product observed (lower Rf on TLC)? check_sm->check_side_product sm_consumed catalyst_issue Likely Catalyst Inactivity check_sm->catalyst_issue sm_not_consumed sm_consumed Yes hydrolysis_confirmed Likely Ester Hydrolysis check_side_product->hydrolysis_confirmed is_hydrolysis other_issues Decomposition to baseline material or multiple unidentified products. check_side_product->other_issues no_major_side_product is_hydrolysis Yes solution_hydrolysis Solution: 1. Switch to a milder base (K₂CO₃, K₃PO₄). 2. Lower reaction temperature. 3. Reduce reaction time. hydrolysis_confirmed->solution_hydrolysis no_major_side_product No solution_other Solution: 1. Degas solvent/reagents thoroughly. 2. Check catalyst/ligand quality. 3. Screen alternative solvents. other_issues->solution_other sm_not_consumed No solution_catalyst Solution: 1. Use a fresh bottle of catalyst/ligand. 2. Ensure inert atmosphere (N₂/Ar). 3. Screen different Pd sources or ligands. catalyst_issue->solution_catalyst

Technical Support Center: Purification of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with purifying this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to your synthetic route. The most common method is the Fischer esterification of 3-bromo-2-methoxybenzoic acid or the bromination of methyl 2-methoxybenzoate. Based on these routes, you can anticipate several classes of impurities.

Table 1: Common Impurities in this compound Synthesis

Impurity NameSource / Reason for PresenceTypical Analytical Signature
3-bromo-2-methoxybenzoic acid Incomplete esterification or hydrolysis of the ester product during workup.[1][2]¹H NMR: Broad singlet >10 ppm. HPLC: Earlier retention time than the ester.
Methyl 2-methoxybenzoate Incomplete bromination of the starting material.¹H NMR & ¹³C NMR: Signals corresponding to the non-brominated aromatic ring. LC-MS: [M+H]⁺ at m/z 167.
Dibrominated Species (e.g., Methyl 3,5-dibromo-2-methoxybenzoate)Over-bromination of the aromatic ring due to harsh reaction conditions or stoichiometry.[3]LC-MS: [M+H]⁺ at m/z 323/325/327 (characteristic bromine isotope pattern).
Positional Isomers (e.g., Methyl 5-bromo-2-methoxybenzoate)Lack of complete regioselectivity during the bromination step.¹H NMR: Different splitting patterns and chemical shifts in the aromatic region. HPLC: Distinct peak, often with a similar UV spectrum.
Residual Bromine (Br₂) Excess brominating agent carried through from the reaction.Visual: Product has a yellow or brown discoloration.
Starting Acid (e.g., 2-methoxybenzoic acid)If starting from the corresponding acid via bromination and esterification.Similar to its brominated analog but with different aromatic signals and a lower mass.
Q2: My crude product is a persistent oil and won't crystallize. What's the likely cause?

A2: While pure this compound is a solid at room temperature, the presence of even minor impurities can significantly depress the melting point, resulting in an oil or waxy solid. The most common culprits are unreacted starting materials or isomeric byproducts. Before attempting purification, it is crucial to obtain an analytical profile (e.g., ¹H NMR or LC-MS) to identify the impurities, which will guide the selection of the most effective purification strategy.

Q3: How can I quickly assess the purity of my column fractions using Thin Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for monitoring column chromatography.[4] To effectively resolve this compound from its common impurities, start with a mobile phase of 10-20% Ethyl Acetate in Hexanes.

  • Less Polar Impurities (e.g., dibrominated species) will have a higher Rf value (travel further up the plate).

  • This compound will be the main spot.

  • More Polar Impurities (e.g., 3-bromo-2-methoxybenzoic acid) will have a lower Rf value (stay closer to the baseline).

Stain with potassium permanganate or use a UV lamp (254 nm) for visualization. The goal is to find a solvent system where your desired product has an Rf of ~0.3-0.4 for optimal separation on the column.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification workflow.

Problem: My ¹H NMR shows unreacted carboxylic acid.

Q: I'm seeing a broad singlet around 11-12 ppm in my proton NMR spectrum, indicating the presence of 3-bromo-2-methoxybenzoic acid. How do I remove it without hydrolyzing my ester product?

A: This is a classic purification challenge. The key is to use a mild base to selectively deprotonate the acidic impurity, rendering it water-soluble, while leaving the ester intact. An aggressive base (like NaOH) or prolonged exposure can saponify your product.

Solution: Mild Basic Wash/Extraction

The protocol of choice is a liquid-liquid extraction using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Causality: Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4) to form the highly water-soluble sodium 3-bromo-2-methoxybenzoate. However, it is not sufficiently nucleophilic or basic to significantly promote the hydrolysis of the methyl ester under brief exposure at room temperature.[2]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM) (~10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake gently at first to release any CO₂ gas formed, venting frequently. Once gas evolution ceases, shake vigorously for 1-2 minutes.

  • Allow the layers to separate. Drain the lower aqueous layer, which now contains the carboxylate salt impurity.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified ester.

Problem: HPLC/LC-MS indicates the presence of isomers or dibrominated impurities.

Q: My analytical data shows multiple peaks with very similar mass spectra, which I suspect are regioisomers or over-brominated products. An acid-base wash didn't help. What is the best approach?

A: Isomers and other byproducts with similar functional groups but different substitution patterns often have very close polarities. Simple extraction is ineffective. The gold standard for separating such mixtures is silica gel column chromatography.[5][6]

Solution: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar mobile phase.[4]

Causality: Compounds with greater polarity will adhere more strongly to the polar silica gel and therefore elute more slowly. Less polar compounds will spend more time in the mobile phase and elute faster. Typically, dibrominated compounds are less polar than the desired monobrominated product and will elute first.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. Develop TLC Method (e.g., 15% EtOAc/Hex) Pack 2. Pack Column (Slurry Pack Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for purification by flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Select Eluent: Using TLC, determine a solvent system (e.g., 15% Ethyl Acetate in Hexanes) that gives good separation and an Rf of ~0.3-0.4 for the desired product.

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[7]

  • Load Sample: Dissolve the crude material in a minimal amount of DCM or the eluent. For better resolution, it's often preferable to "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect & Analyze: Collect the eluting solvent in a series of fractions. Spot each fraction (or every few fractions) on a TLC plate to track the separation.

  • Combine & Concentrate: Combine the fractions that contain only the pure product, and remove the solvent using a rotary evaporator.

Problem: My final product has a persistent yellow/brown color.

Q: After purification, my product still has a colored tint. What is this, and how can I get a white solid?

A: A persistent color, especially after a bromination reaction, is often due to trace amounts of elemental bromine (Br₂).

Solution: Reductive Wash

A wash with a mild reducing agent will convert the colored bromine into colorless bromide ions.

Causality: Sodium thiosulfate (Na₂S₂O₃) is an excellent reducing agent for halogens. It reacts with bromine in a redox reaction to form sodium bromide and sodium tetrathionate, both of which are colorless and water-soluble.[8]

Reaction: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)

Experimental Protocol: Thiosulfate Wash

  • Dissolve the colored product in an organic solvent (DCM or Ethyl Acetate).

  • Wash the organic solution with a 10% aqueous solution of sodium thiosulfate in a separatory funnel.

  • The bromine color should disappear from the organic layer.

  • Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate to yield the decolorized product.

General Purification Workflow Logic

The following diagram illustrates the decision-making process for purifying crude this compound.

G Start Crude Product Analyze Analyze Purity (¹H NMR, TLC, LC-MS) Start->Analyze Decision1 Acidic Impurity Present? Analyze->Decision1 Decision2 Isomers / Neutral Impurities Present? Decision1->Decision2 No Wash_Acid Perform Mild Acid-Base Wash Decision1->Wash_Acid Yes Decision3 Product Colored? Decision2->Decision3 No Column Perform Column Chromatography Decision2->Column Yes Final_Analysis Final Purity Check Decision3->Final_Analysis No Wash_Color Perform Reductive (Thiosulfate) Wash Decision3->Wash_Color Yes End Pure Product Final_Analysis->End Wash_Acid->Analyze Re-analyze Column->Analyze Re-analyze Wash_Color->Analyze Re-analyze

Caption: Troubleshooting and purification decision tree.

References

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing.[Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]

  • Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Scilit.[Link]

  • column chromatography & purification of organic compounds. YouTube.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]

  • Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.[Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

Technical Support Center: Overcoming the Low Reactivity of Methyl 3-bromo-2-methoxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges associated with the use of Methyl 3-bromo-2-methoxybenzoate in palladium-catalyzed cross-coupling reactions. This particular aryl bromide is a notoriously challenging substrate due to a combination of electronic and steric factors. The electron-donating nature of the methoxy group and its ortho position relative to the bromine atom significantly hinder the oxidative addition step, which is often the rate-determining step in many catalytic cycles.[1][2] This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful coupling outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary causes and how can I improve the yield?

A1: This is a very common issue. The low reactivity of this substrate is primarily due to the electron-rich nature of the aromatic ring, courtesy of the two electron-donating groups (methoxy and methyl ester), which makes the crucial oxidative addition step to the Pd(0) catalyst sluggish.[1][2] Additionally, the ortho-methoxy group presents significant steric hindrance.

Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] For electron-rich and sterically hindered aryl halides, more advanced catalyst systems are required.[3][4][5]

    • Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[6][7] Excellent choices include Buchwald ligands such as SPhos, XPhos, and t-BuXPhos.[2][3][8]

    • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined pre-catalyst like a G2 or G3 palladacycle (e.g., XPhos Pd G2). These are more stable and ensure a higher concentration of the active catalyst from the start.[3]

  • Optimize the Base and Solvent:

    • Base Selection: The choice of base is crucial for the transmetalation step.[9] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates as they can facilitate the boronate formation and subsequent transmetalation.[2][9][10] Be mindful that excessively harsh basic conditions can promote side reactions like protodeboronation.[9]

    • Solvent System: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water is a good starting point.[3][10] For substrates sensitive to water, anhydrous conditions with a solvent like toluene or CPME and a base like K₃PO₄ can be beneficial.[9]

  • Increase Reaction Temperature: Due to the high activation barrier for oxidative addition, higher temperatures (e.g., 100-110 °C) are often necessary.[4][9] Ensure your solvent choice is appropriate for the intended temperature.

  • Check Reagent Quality: Ensure all reagents are pure and dry. The boronic acid/ester should be fresh, as they can degrade over time, leading to lower yields.[10] Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation and unwanted side reactions like homocoupling.[7][9][10]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling cat_lig Switch to Bulky Ligand (e.g., XPhos, SPhos) start->cat_lig Catalyst Ineffective? base Screen Stronger Bases (K3PO4, Cs2CO3) start->base Transmetalation Issue? reagents Verify Reagent Purity & Degas Solvents start->reagents Side Reactions Observed? precatalyst Use Palladacycle Pre-catalyst (G2/G3) cat_lig->precatalyst Still slow? outcome Improved Yield precatalyst->outcome temp Increase Temperature (100-110 °C) base->temp Activation Barrier High? temp->outcome reagents->outcome G cluster_0 Catalytic Cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)(L)2-X] pd0->oa_complex Oxidative Addition (RATE-LIMITING for this substrate) transmetalation [Ar-Pd(II)(L)2-R] oa_complex->transmetalation Transmetalation (e.g., with R-B(OH)2) product Ar-R transmetalation->product Reductive Elimination product->pd0 Regenerates Catalyst ArX Methyl 3-bromo- 2-methoxybenzoate (Ar-X) ArX->oa_complex

Sources

Technical Support Center: Impact of Base Selection on Methyl 3-bromo-2-methoxybenzoate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of base selection in palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-2-methoxybenzoate. The steric hindrance from the ortho-methoxy group and the electronic nature of the ester present unique challenges that necessitate careful optimization of reaction parameters, with the choice of base being paramount.

Troubleshooting Guide: A Deeper Dive into Base Selection

This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying scientific reasoning.

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What is the likely cause related to the base?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate often points to an inappropriate choice or amount of base. The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates transmetalation with the palladium(II) complex.[1][2] However, with a sterically hindered substrate like this compound, the base's role becomes even more nuanced.

Possible Issues & Solutions:

  • Insufficient Basicity: A weak base may not be strong enough to efficiently generate the boronate complex, leading to a sluggish or stalled reaction.

    • Recommendation: Switch to a stronger base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging substrates.[1] The "cesium effect" with Cs₂CO₃ is particularly noted for enhancing reactivity in sterically demanding couplings.[1]

  • Base-Induced Side Reactions: A base that is too strong or nucleophilic can lead to unwanted side reactions.

    • Hydrolysis of the Ester: Strong hydroxide bases (e.g., NaOH, KOH) can hydrolyze the methyl ester of your starting material or product, especially at elevated temperatures.[3] This is a significant concern and can be a primary reason for low yields of the desired product.

    • Protodeboronation: Excessively strong bases in the presence of proton sources (like residual water) can lead to the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond and generating an undesired byproduct.[4]

  • Poor Solubility: The base must be sufficiently soluble in the reaction medium to be effective. If the base is not well-dispersed, the reaction can be slow and incomplete.

    • Recommendation: Consider using a solvent system that improves the solubility of the chosen base. For instance, using a mixture of an organic solvent (like toluene or dioxane) and water can be beneficial for inorganic bases.[5]

Troubleshooting Workflow for Base Selection in Suzuki Coupling:

G start Low Yield in Suzuki Coupling check_base Evaluate Current Base start->check_base weak_base Is the base too weak? (e.g., NaHCO₃) check_base->weak_base strong_base Is the base too strong/nucleophilic? (e.g., NaOH, KOH) weak_base->strong_base No increase_strength Switch to a stronger base (K₃PO₄, Cs₂CO₃) weak_base->increase_strength Yes solubility Is base solubility an issue? strong_base->solubility No ester_hydrolysis Check for ester hydrolysis strong_base->ester_hydrolysis Yes change_solvent Modify solvent system (e.g., Toluene/H₂O) solubility->change_solvent Yes end_success Improved Yield solubility->end_success No increase_strength->end_success ester_hydrolysis->increase_strength protodeboronation Check for protodeboronation protodeboronation->increase_strength change_solvent->end_success

Caption: Decision tree for troubleshooting base selection in Suzuki-Miyaura coupling.

Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a secondary amine, but the reaction is sluggish. How can I improve the rate by changing the base?

A2: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the palladium-amine complex, forming the key palladium-amido intermediate that undergoes reductive elimination.[6][7] With a sterically hindered substrate, the choice of base is critical to overcome the steric barrier.

Key Considerations for Base Selection:

  • Steric Hindrance: The ortho-methoxy group on your substrate increases steric bulk around the reaction center. A bulky base can further crowd the transition state. However, a strong, sterically hindered base is often necessary.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and highly effective base for Buchwald-Hartwig aminations, particularly with challenging substrates.[8][9] Its strong basicity facilitates the crucial deprotonation step.

  • pKa of the Amine: The acidity of the N-H bond of your amine coupling partner influences the required base strength. Weaker amines (higher pKa of the conjugate acid) require stronger bases for efficient deprotonation.

  • Ligand Compatibility: The chosen base should be compatible with the phosphine ligand. Some ligands can be sensitive to very strong bases.

Troubleshooting Table for Buchwald-Hartwig Amination:

IssuePotential Cause Related to BaseRecommended Action
Slow or No Reaction Insufficient base strength to deprotonate the amine.Switch to a stronger base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS).[8]
Side Product Formation The base is too nucleophilic, leading to side reactions.Use a non-nucleophilic base like NaOt-Bu or K₃PO₄.
Catalyst Deactivation The base may be interacting negatively with the palladium catalyst.Screen different strong, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.[8]
Q3: In my Heck coupling of this compound with an alkene, I am observing significant amounts of reduced arene (Methyl 2-methoxybenzoate). Is the base responsible for this?

A3: Yes, the base can play a role in the formation of the reduced arene byproduct in a Heck reaction, although other factors are also involved. The primary function of the base in the Heck reaction is to neutralize the hydrogen halide (HBr) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[10][11][12]

How the Base Can Influence Side Reactions:

  • β-Hydride Elimination vs. Other Pathways: If the β-hydride elimination is slow, which can be the case with sterically hindered substrates, other side reactions can become competitive.

  • Reductive Dehalogenation: While not always directly caused by the base, the overall reaction conditions, including the base, can favor pathways that lead to reductive dehalogenation of the starting material.

Recommendations to Minimize Reduced Arene Formation:

  • Choice of Base: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in Heck reactions.[11] They are generally non-nucleophilic and effective at scavenging the generated acid. If you are using an inorganic base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

    • Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or NMP are often used.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for bases in palladium-catalyzed cross-coupling reactions?

A1: The optimal base is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, Heck, etc.) and the substrates involved. However, a general trend in basicity can be considered. The pKa of the conjugate acid of the base is a useful guide.

BaseApproximate pKa of Conjugate AcidCommon Applications
Sodium tert-butoxide (NaOt-Bu)~19Buchwald-Hartwig Amination, Suzuki Coupling[13][14]
Potassium Phosphate (K₃PO₄)~12.3 (for HPO₄²⁻)Suzuki Coupling[1][15]
Cesium Carbonate (Cs₂CO₃)~10.3 (for HCO₃⁻)Suzuki Coupling, Buchwald-Hartwig Amination[1][15]
Potassium Carbonate (K₂CO₃)~10.3 (for HCO₃⁻)Suzuki Coupling, Heck Reaction[1][15]
Triethylamine (Et₃N)~10.8Heck Reaction[13][14]

Note: pKa values can vary depending on the solvent.[14][16][17]

Q2: Can I use an organic base for the Suzuki-Miyaura coupling of this compound?

A2: While inorganic bases are more common for Suzuki-Miyaura reactions, organic bases can be used in some cases. However, for a sterically hindered and electronically deactivated substrate like this compound, a stronger inorganic base like K₃PO₄ or Cs₂CO₃ is generally recommended to achieve a reasonable reaction rate and yield.[1]

Q3: How does the steric and electronic nature of the base impact the reaction?

A3: The steric and electronic properties of the base are crucial:

  • Steric Effects: A bulky base can influence the coordination of other species to the palladium center. In some cases, a sterically hindered base is desirable to prevent unwanted side reactions. For instance, in the Buchwald-Hartwig amination, a bulky base like NaOt-Bu can facilitate the deprotonation of the coordinated amine without coordinating too strongly to the metal center itself.[18]

  • Electronic Effects: The basicity (electron-donating ability) of the base is its most critical electronic property. It must be strong enough to participate in the key steps of the catalytic cycle, such as deprotonating an amine in a Buchwald-Hartwig reaction or forming the boronate complex in a Suzuki coupling.[19][20]

Q4: What is a good starting point for a general protocol for a Suzuki coupling with this compound?

A4: A robust starting point would be to use a palladium catalyst with a biarylphosphine ligand, which are known to be effective for sterically demanding substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 5:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • pka bases.cdx. (n.d.). [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Lima, C. F. R. A. C., Lima, S., Ribeiro, M., da Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834–1843. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Cross-Coupling Reactions Guide. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • National Institutes of Health. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Scribd. (n.d.). Pka Bases. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. [Link]

  • Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. [Link]

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Validation & Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry serves as an indispensable tool in this endeavor, offering profound insights into molecular weight and structural motifs through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-bromo-2-methoxybenzoate. By juxtaposing its expected fragmentation with that of structurally related analogs, we aim to provide a predictive framework and a deeper understanding of how substituent effects govern fragmentation pathways.

Predicted Fragmentation Landscape of this compound

A key characteristic to anticipate is the isotopic signature of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z), commonly referred to as the M+ and M+2 peaks.[4]

The primary fragmentation events for this compound are expected to originate from the cleavage of the ester and ether functional groups, as well as the carbon-bromine bond.

A logical flow for the primary fragmentation of this compound is as follows:

M This compound (m/z 244/246) A Loss of •OCH3 (m/z 213/215) M->A - 31 B Loss of •CH3 (m/z 229/231) M->B - 15 C Loss of Br• (m/z 165) M->C - 79/81 D Loss of COOCH3 (m/z 185/187) M->D - 59 M [C9H9BrO3]+• m/z 244/246 A [C8H6BrO2]+ m/z 213/215 M->A - •OCH3 B [C9H9O3]+ m/z 165 M->B - Br• C [C8H9BrO2]+ m/z 229/231 M->C - •CH3 E [C7H6BrO]+ m/z 185/187 M->E - •COOCH3 D [C8H6O2]+• m/z 134 B->D - •OCH3

Caption: Key predicted fragmentation pathways of this compound.

In contrast, the fragmentation of Methyl 3-methoxybenzoate is more straightforward:

M [C9H10O3]+• m/z 166 A [C8H7O2]+ m/z 135 M->A - •OCH3 B [C7H7O]+ m/z 107 A->B - CO

Caption: Fragmentation pathway for Methyl 3-methoxybenzoate.

Experimental Protocol: GC-MS Analysis

To experimentally validate these predictions, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be the method of choice.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound and confirm its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is appropriate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

  • Data Analysis: The resulting total ion chromatogram (TIC) should be examined to identify the peak corresponding to this compound. The mass spectrum of this peak should then be extracted and analyzed, paying close attention to the molecular ion region and the presence of key fragment ions as predicted. The relative abundances of the fragments should be recorded and compared to the predicted patterns.

Conclusion

The analysis of the predicted mass spectrometry fragmentation pattern of this compound, when compared with its structural analogs, provides a robust framework for its identification and structural confirmation. The key identifiers for this compound are the prominent molecular ion doublet at m/z 244/246, and characteristic fragments resulting from the loss of the bromine atom (m/z 165), the ester methoxy group (m/z 213/215), and the entire carbomethoxy group (m/z 185/187). This comparative approach not only aids in the specific identification of the target molecule but also enhances our broader understanding of how substituent patterns dictate fragmentation behavior in substituted aromatic compounds. The outlined GC-MS protocol provides a clear path for the experimental verification of these predictions.

References

  • ResearchGate. (n.d.). EI fragmentation mechanism for the formation of m/z 137 in Compound (i)... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... Retrieved from [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • ResearchGate. (2023). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
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  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Methyl 3-methoxybenzoate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • NIST WebBook. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Bromo-Methoxybenzoate Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, substituted aromatic compounds play a pivotal role. This guide provides an in-depth, objective comparison of the reactivity of bromo-methoxybenzoate isomers, invaluable intermediates in the synthesis of complex molecular architectures. By examining the interplay of electronic and steric effects conferred by the positional arrangement of the bromo, methoxy, and methyl ester functionalities, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational substrate selection and reaction optimization.

Understanding the Molecular Landscape: Electronic and Steric Influences

The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature and spatial arrangement of its substituents. In the case of bromo-methoxybenzoate isomers, we have three key players: a bromine atom (a halogen), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃).

  • Bromine (-Br): This halogen exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution (EAS). However, it possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. Overall, halogens are considered deactivating ortho, para-directors.[1][2]

  • Methoxy Group (-OCH₃): The oxygen atom's lone pairs in the methoxy group result in a strong electron-donating resonance effect (+R effect), which potently activates the aromatic ring towards EAS and directs incoming electrophiles to the ortho and para positions.[3][4] Its inductive effect (-I) is weaker than its resonance effect.

  • Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-R effect) due to the polarized carbonyl bond.[3] Consequently, it deactivates the aromatic ring towards EAS and is a meta-director.[5]

The interplay of these effects dictates the electron density at different positions on the aromatic ring, thereby influencing the molecule's susceptibility to attack by either electrophiles or nucleophiles.

Comparative Reactivity in Key Transformations

We will now explore the anticipated and experimentally observed reactivity of various bromo-methoxybenzoate isomers in two pivotal reaction classes for drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (specifically, the Suzuki-Miyaura reaction). We will also consider the hydrolysis of the ester group as a measure of electrophilicity at the carbonyl carbon.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for the formation of carbon-heteroatom bonds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide).[6][7]

SNAr_Mechanism Aryl_Halide Aryl Halide (Bromo-methoxybenzoate) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer + Nucleophile (Rate-determining) Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Product Substituted Product Meisenheimer->Product - Leaving Group (Fast) Leaving_Group Leaving Group (Br⁻)

Predicted Reactivity Order for SNAr:

Based on the principles outlined above, the reactivity of bromo-methoxybenzoate isomers in SNAr reactions is predicted as follows:

  • Highest Reactivity: Isomers with the electron-withdrawing methyl ester group positioned ortho or para to the bromine atom will be the most reactive. The methoxy group, being electron-donating, will have a deactivating effect on SNAr, especially when positioned to increase electron density at the carbon bearing the bromine.

  • Moderate Reactivity: Isomers where the methyl ester group is meta to the bromine will be less reactive.

  • Lowest Reactivity: Isomers where the electron-donating methoxy group is ortho or para to the bromine will be the least reactive, as this positioning increases the electron density at the reaction center, disfavoring nucleophilic attack.

Data Presentation: A Qualitative Comparison of SNAr Reactivity

Isomer (Methyl Ester)Relative Position of SubstituentsPredicted SNAr ReactivityRationale
4-Bromo-2-methoxybenzoate-COOCH₃ is meta to -Br; -OCH₃ is ortho to -BrLowThe electron-donating -OCH₃ group at the ortho position increases electron density at the C-Br bond, disfavoring nucleophilic attack.
2-Bromo-4-methoxybenzoate-COOCH₃ is meta to -Br; -OCH₃ is para to -BrLowSimilar to the above, the para -OCH₃ group deactivates the ring towards nucleophilic attack.
2-Bromo-5-methoxybenzoate-COOCH₃ is meta to -Br; -OCH₃ is meta to -BrModerateThe deactivating effect of the meta -OCH₃ is less pronounced than at the ortho or para positions.
3-Bromo-4-methoxybenzoate-COOCH₃ is para to -Br; -OCH₃ is meta to -BrHighThe strongly electron-withdrawing -COOCH₃ group at the para position significantly activates the ring for SNAr.
5-Bromo-2-methoxybenzoate-COOCH₃ is para to -Br; -OCH₃ is ortho to -BrModerate to HighThe activating para -COOCH₃ is counteracted by the deactivating ortho -OCH₃.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a C-C bond.[8] The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl_Pd_Br Ar-Pd(II)L₂-Br OxAdd->Aryl_Pd_Br Ar-Br Transmetalation Transmetalation Aryl_Pd_Br->Transmetalation R-B(OR)₂ + Base Aryl_Pd_R Ar-Pd(II)L₂-R Transmetalation->Aryl_Pd_R RedElim Reductive Elimination Aryl_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

The rate-determining step is often the oxidative addition, which is favored by electron-withdrawing groups on the aryl halide and disfavored by steric hindrance around the C-Br bond.

Predicted Reactivity Order for Suzuki-Miyaura Coupling:

  • Highest Reactivity: Isomers with electron-withdrawing groups and minimal steric hindrance near the bromine atom will be most reactive.

  • Moderate Reactivity: Isomers with a balance of electronic and steric effects.

  • Lowest Reactivity: Isomers with electron-donating groups and/or significant steric hindrance around the bromine atom will be the least reactive.

Data Presentation: A Qualitative Comparison of Suzuki-Miyaura Reactivity

Isomer (Methyl Ester)Relative Position of SubstituentsPredicted Suzuki ReactivityRationale
4-Bromo-2-methoxybenzoate-OCH₃ is ortho to -BrLow to ModerateThe ortho-methoxy group can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the oxidative addition step.
2-Bromo-4-methoxybenzoate-COOCH₃ is ortho to -BrLow to ModerateThe ortho-ester group introduces significant steric bulk, which can impede the oxidative addition.
2-Bromo-5-methoxybenzoate-COOCH₃ is ortho to -BrLow to ModerateSimilar to the above, the ortho-ester group presents steric challenges.
3-Bromo-4-methoxybenzoateNo ortho substituents to -BrHighThe absence of bulky groups adjacent to the bromine atom facilitates oxidative addition. The electron-withdrawing nature of the para-ester also enhances reactivity.
5-Bromo-2-methoxybenzoate-OCH₃ is ortho to -BrLow to ModerateThe ortho-methoxy group provides steric hindrance.
Ester Hydrolysis

The rate of alkaline hydrolysis of the methyl ester group serves as an indicator of the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.

Predicted Reactivity Order for Ester Hydrolysis:

  • Highest Reactivity: Isomers with the bromine atom and the methoxy group positioned to exert the strongest overall electron-withdrawing effect on the ester.

  • Lowest Reactivity: Isomers where the combined electronic effects lead to a less electrophilic carbonyl carbon.

A study on the hydrolysis of methyl hydroxy and methoxy benzoates indicated that the rate of hydrolysis is influenced by the position of the methoxy group.[10] For methyl methoxybenzoates, the hydrolysis rate was found to be higher for the meta isomer compared to the ortho and para isomers, where the electron-donating resonance effect of the methoxy group is more pronounced.[10] The bromine atom, being electron-withdrawing, will generally increase the rate of hydrolysis compared to the unsubstituted methyl methoxybenzoate.

Data Presentation: Predicted Relative Rates of Alkaline Ester Hydrolysis

Isomer (Methyl Ester)Predicted Relative Rate of HydrolysisRationale
2-Bromo-5-methoxybenzoateHighThe bromine atom is ortho to the ester, and the methoxy group is meta. The strong inductive effect of the proximal bromine will significantly enhance the electrophilicity of the carbonyl carbon.
3-Bromo-4-methoxybenzoateModerate to HighThe bromine is meta and the methoxy is para. The electron-donating resonance of the para-methoxy group is offset by the electron-withdrawing effect of the meta-bromine.
4-Bromo-2-methoxybenzoateModerateThe bromine is para and the methoxy is ortho. The electron-donating resonance of the ortho-methoxy will somewhat counteract the withdrawing effect of the para-bromine.
5-Bromo-2-methoxybenzoateHighSimilar to 2-bromo-5-methoxybenzoate, the bromine is meta to the ester, and the methoxy is ortho. The combined electron-withdrawing effects will be significant.

Experimental Protocols

To provide a practical framework for the application of these isomers, the following are detailed, step-by-step methodologies for key reactions. These protocols are based on established procedures for similar substrates and should be optimized for the specific isomer and reaction partners.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of a bromo-methoxybenzoate isomer with a primary or secondary amine.

SNAr_Protocol_Workflow Start Start Setup Reaction Setup: - Bromo-methoxybenzoate (1.0 eq.) - Amine (1.2 - 2.0 eq.) - Base (e.g., K₂CO₃, 2.0 eq.) - Solvent (e.g., DMF, DMSO) Start->Setup Reaction Heat reaction mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Cool to RT - Pour into water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Product Final Product Purification->Product

Materials:

  • Bromo-methoxybenzoate isomer (1.0 eq.)

  • Primary or secondary amine (1.2 - 2.0 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromo-methoxybenzoate isomer, the base, and the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromo-methoxybenzoate isomer with a boronic acid.[9]

Suzuki_Protocol_Workflow Start Start Setup Reaction Setup (Inert Atmosphere): - Bromo-methoxybenzoate (1.0 eq.) - Boronic acid (1.1-1.5 eq.) - Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq.) - Solvent (e.g., Toluene/EtOH/H₂O) Start->Setup Reaction Heat reaction mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Product Final Product (Biaryl) Purification->Product

Materials:

  • Bromo-methoxybenzoate isomer (1.0 eq.)

  • Aryl or vinyl boronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq.)

  • Degassed solvent system (e.g., toluene/ethanol/water, dioxane/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-methoxybenzoate isomer, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

The positional isomerism of bromo-methoxybenzoates has a profound impact on their chemical reactivity. A thorough understanding of the interplay between the inductive and resonance effects of the bromo, methoxy, and methyl ester substituents is paramount for predicting the outcome of chemical transformations. For nucleophilic aromatic substitution, isomers with a para-ester group relative to the bromine are predicted to be the most reactive. In contrast, for Suzuki-Miyaura cross-coupling, steric hindrance around the C-Br bond is a critical factor, with isomers lacking ortho substituents generally exhibiting higher reactivity. The rate of ester hydrolysis is also predictably influenced by the electronic environment of the carbonyl group.

This guide provides a framework for the rational selection of bromo-methoxybenzoate isomers in synthetic chemistry. The provided protocols, coupled with the theoretical discussion, are intended to empower researchers to design more efficient and predictable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Bender, M. L., & Thomas, R. J. (Year). Study on a number of substituted benzoates. Journal Name, Volume(Issue), pages. [Please note: A specific reference for Bender and Thomas's work on substituted benzoates was not found in the provided search results, this is a placeholder.]
  • Bunnett, J. F., Garbisch, E. W., Jr., & Pruitt, K. M. (1957). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 79(2), 385–391. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Pearson Education. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - The Royal Society of Chemistry. [Link]

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Accounts of Chemical Research, 15(6), 178–184. [Link]

  • Wikipedia. (2024, November 26). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (2024, December 1). Electrophilic aromatic substitution. [Link]

  • Wikipedia. (2024, December 10). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki–Miyaura cross-coupling: Practical Guide. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. [Link]

  • YouTube. (2023, April 13). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

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A Senior Application Scientist's Guide to Alternatives for Methyl 3-bromo-2-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 3-bromo-2-methoxybenzoate is a widely utilized substituted aryl halide, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, considerations of reactivity, cost, availability, and the specific demands of a synthetic target often necessitate the exploration of alternatives. This guide provides an in-depth, objective comparison of viable alternatives, grounded in established chemical principles and supported by experimental insights to inform your synthetic strategy.

Deconstructing the Core Reagent: Structural and Reactivity Analysis

To understand the alternatives, we must first appreciate the role of each substituent in this compound:

  • The Bromide (Br): As a leaving group, the bromide is the primary site of reactivity in palladium-catalyzed reactions. Its bond strength to the aryl ring dictates the ease of oxidative addition, a critical and often rate-determining step in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1]

  • The Ortho-Methoxy Group (-OCH₃): Positioned ortho to the bromide, the methoxy group exerts significant electronic and steric influence. Electronically, it is an activating group, which can influence the reactivity of the C-Br bond. Sterically, its proximity to the reaction center can hinder the approach of bulky catalysts or reagents, a factor that must be carefully considered during reaction design.[2]

  • The Meta-Ester Group (-CO₂CH₃): The methyl ester is a moderately electron-withdrawing group that influences the overall electronic character of the aromatic ring. It also serves as a synthetic handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

The decision to seek an alternative often stems from a need to modulate one or more of these inherent properties to overcome a synthetic hurdle.

Strategic Alternatives and Comparative Analysis

The most effective alternatives to this compound can be categorized by the specific feature they modify: the leaving group.

Altering the Halogen: A Tale of Reactivity

The identity of the halogen at the 3-position is the most direct parameter to adjust for tuning reactivity in cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[3]

  • Methyl 3-iodo-2-methoxybenzoate: The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a lower activation energy for oxidative addition by the palladium catalyst.[4][5] This enhanced reactivity makes the iodo-analogue a superior choice when the bromo-compound is sluggish or requires harsh conditions. It is particularly advantageous for challenging couplings involving sterically hindered partners or less reactive catalysts. However, this increased reactivity can sometimes lead to more side reactions, such as homocoupling, and iodo-compounds are typically more expensive and less stable than their bromo counterparts.

  • Methyl 3-chloro-2-methoxybenzoate: The chloro-analogue represents a more economical but less reactive alternative.[6] The strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or N-heterocyclic carbenes) and higher temperatures to achieve efficient oxidative addition.[7][8] While historically challenging, modern advancements in catalyst design have made aryl chlorides increasingly viable substrates.[9]

Beyond Halogens: The Triflate Alternative
  • Methyl 2-methoxy-3-(trifluoromethanesulfonyloxy)benzoate (Methyl 2-methoxy-3-triflyloxybenzoate): Aryl triflates (OTf) are excellent leaving groups and are often comparable in reactivity to aryl bromides.[10][11] They are particularly useful when the corresponding halide is difficult to install or when selective coupling is needed in the presence of other halides. For instance, certain palladium catalyst systems can selectively couple an aryl chloride in the presence of an aryl triflate, or vice versa, by simple catalyst choice.[3] Triflates are prepared from the corresponding phenols, offering a different synthetic entry point to these valuable building blocks.

Data-Driven Comparison: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of aryl halide is critical to its success.[12] The table below summarizes expected performance based on established reactivity principles.

SubstrateRelative ReactivityTypical Catalyst SystemConditionsExpected YieldKey Considerations
Methyl 3-iodo-2-methoxybenzoate HighestPd(PPh₃)₄, Pd(OAc)₂Mild (RT to 80 °C)ExcellentHigher cost, potential for side reactions (e.g., homocoupling).[4][5]
This compound HighPd(PPh₃)₄, PdCl₂(dppf)Moderate (80-110 °C)Good to ExcellentIndustry standard, good balance of reactivity and stability.[1]
Methyl 2-methoxy-3-triflyloxybenzoate HighPd(OAc)₂/PCy₃, Pd₂(dba)₃Moderate (80-110 °C)Good to ExcellentReactivity can be tuned by ligand choice; useful for orthogonal chemistry.[3][10]
Methyl 3-chloro-2-methoxybenzoate LowestPd₂(dba)₃/XPhos, PEPPSI™ catalystsHarsher (≥100 °C)Moderate to GoodMore economical, requires highly active (and often expensive) catalyst systems.[3][7]

Experimental Protocols: A Practical Guide

To provide actionable insights, we present detailed, representative protocols for two key transformations: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification P1 Combine aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq) in a flask. P2 Add Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if needed. P1->P2 P3 Evacuate and backfill flask with inert gas (N₂ or Ar) three times. P2->P3 P4 Add degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O). P3->P4 R1 Heat mixture to specified temperature (e.g., 90 °C) with vigorous stirring. P4->R1 R2 Monitor reaction progress by TLC or LC-MS. R1->R2 R3 Cool to RT, dilute with EtOAc, and wash with H₂O and brine. R2->R3 R4 Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. R3->R4 U1 Purify crude product by flash column chromatography on silica gel. R4->U1

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biphenyl product.

Note: For the more reactive Methyl 3-iodo-2-methoxybenzoate , the reaction time may be shorter and the temperature could potentially be lowered. For the less reactive Methyl 3-chloro-2-methoxybenzoate , a more active catalyst system such as [Pd₂(dba)₃ / XPhos] and a solvent like dioxane at a higher temperature (e.g., 110 °C) would likely be required.

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in pharmaceutical synthesis.[13][14][15][16]

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide [7][13]

  • Reaction Setup: Inside a nitrogen-filled glovebox, add bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried vial.

  • Reagent Addition: Add the aryl bromide (e.g., this compound, 1.0 mmol, 1.0 eq), the desired amine (e.g., morpholine, 1.2 mmol, 1.2 eq), and degassed toluene (2 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Considerations

Understanding the catalytic cycle is key to rationalizing the differences between alternatives.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Rate: I > Br > OTf > Cl TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (R-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5][17]

The initial Oxidative Addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond, is where the choice of leaving group has the most profound impact.[1] The weaker C-I bond allows for faster oxidative addition compared to the C-Br bond, which in turn is faster than the more robust C-Cl bond. This directly influences the required reaction temperature and time.

Conclusion and Recommendations

The selection of an appropriate building block is a multi-faceted decision. While This compound offers a robust and reliable option for many applications, its alternatives provide a valuable toolkit for overcoming specific synthetic challenges.

  • For enhanced reactivity and milder conditions, particularly in stubborn coupling reactions, Methyl 3-iodo-2-methoxybenzoate is the superior, albeit more costly, choice.

  • For cost-sensitive, large-scale syntheses , Methyl 3-chloro-2-methoxybenzoate is an attractive option, provided that investment is made in the appropriate advanced catalyst systems required to drive the reaction efficiently.

  • Aryl triflates like Methyl 2-methoxy-3-triflyloxybenzoate offer a distinct synthetic entry point from phenols and can enable unique, selective transformations in molecules bearing multiple potential coupling sites.

Ultimately, the optimal choice depends on a careful analysis of the specific reaction, the desired product, economic constraints, and available catalytic technologies. This guide serves as a foundational resource to empower researchers to make the most informed and strategic decisions in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.

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  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

  • BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S Website.

  • 文学城 | 博客. (2023, February 19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城.

  • Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. PMC - NIH.

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  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.

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  • Biosynth. 3-Chloro-2-methoxybenzoic acid methyl ester | 92992-36-4. Biosynth.

  • Carrow, B. P., & Doyle, A. G. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH.

  • PubMed. Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. PubMed.

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.

  • ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.

  • ChemBK. Methyl 3-iodo-4-methoxybenzoate. ChemBK.

  • ChemicalBook. METHYL 3-IODO-4-METHOXYBENZOATE synthesis. ChemicalBook.

  • PubMed. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. PubMed.

  • BenchChem. Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. BenchChem.

  • BenchChem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. BenchChem.

  • PMC - NIH. Methyl 5-iodo-2-methoxybenzoate. PMC - NIH.

  • BenchChem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. BenchChem.

  • ChemicalBook. 3-Iodo-2-methylbenzoic acid synthesis. ChemicalBook.

  • CymitQuimica. Methyl 3-chloro-2-methoxybenzoate. CymitQuimica.

  • Wychem. Methyl 3-iodo-4-methoxybenzoate. Wychem.

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comparative study of different synthetic routes to Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-bromo-2-methoxybenzoate is a valuable substituted aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The strategic placement of the bromo, methoxy, and methyl ester functionalities on the benzene ring provides a versatile scaffold for further chemical modifications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most common synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative assessment based on key performance indicators such as yield, regioselectivity, and scalability.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two core transformations: electrophilic bromination of a substituted benzene ring and esterification of a carboxylic acid. The order and timing of these reactions, along with the choice of starting materials, define the different synthetic pathways. The key challenge lies in achieving the desired 3-bromo-2-methoxy substitution pattern with high regioselectivity, given the directing effects of the substituents.

The methoxy group (-OCH₃) is a potent ortho-, para-directing and activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance.[1][2] Conversely, the carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups are meta-directing and deactivating. The interplay of these electronic effects is a central theme in the synthetic routes discussed below.

Herein, we will compare two primary synthetic routes:

  • Route 1: Bromination of 2-methoxybenzoic acid followed by Fischer esterification.

  • Route 2: Esterification of 2-methoxybenzoic acid followed by bromination of the resulting methyl 2-methoxybenzoate.

A third potential route, starting from 3-bromo-2-hydroxybenzoic acid, will also be briefly discussed as a viable alternative.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Bromination then EsterificationRoute 2: Esterification then Bromination
Starting Material 2-Methoxybenzoic acid2-Methoxybenzoic acid
Key Steps 1. Electrophilic Bromination2. Fischer Esterification1. Fischer Esterification2. Electrophilic Bromination
Regiocontrol The strongly activating ortho-, para-directing methoxy group and the meta-directing carboxylic acid group are in competition. Bromination is directed primarily by the methoxy group.The strongly activating ortho-, para-directing methoxy group and the meta-directing ester group are in competition. Bromination is directed primarily by the methoxy group.
Typical Yields Moderate to Good (can be optimized)Moderate to Good (can be optimized)
Advantages - Utilizes a readily available starting material.- Direct bromination of the acid can be highly selective under optimized conditions.- The ester may be more soluble in common bromination solvents.- Avoids potential side reactions with the acidic proton of the carboxylic acid during bromination.
Disadvantages - The carboxylic acid group can be sensitive to some brominating agents.- Potential for multiple bromination products if not carefully controlled.- The ester group is less deactivating than the carboxylic acid, potentially leading to a faster reaction but also a higher chance of over-bromination.- Requires an additional protection/deprotection step if other functional groups are sensitive to esterification conditions.
Scalability Generally scalable with appropriate process controls.Generally scalable; ester purification can sometimes be more straightforward than acid purification on a large scale.

Reaction Scheme Overview

G cluster_0 Route 1 cluster_1 Route 2 A1 2-Methoxybenzoic Acid B1 3-Bromo-2-methoxybenzoic Acid A1->B1 Bromination (e.g., Br2, NBS) C1 This compound B1->C1 Esterification (MeOH, H+) A2 2-Methoxybenzoic Acid B2 Methyl 2-methoxybenzoate A2->B2 Esterification (MeOH, H+) C2 This compound B2->C2 Bromination (e.g., Br2, NBS)

Caption: Comparative workflow of the two primary synthetic routes.

Detailed Experimental Protocols

Route 1: Bromination of 2-Methoxybenzoic Acid followed by Fischer Esterification

This route commences with the regioselective bromination of 2-methoxybenzoic acid. The powerful ortho-, para-directing effect of the methoxy group is expected to direct the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3). However, the presence of the meta-directing carboxylic acid at C1 can influence the regiochemical outcome.

Step 1: Synthesis of 3-Bromo-2-methoxybenzoic Acid

  • Principle: Electrophilic aromatic substitution where elemental bromine or N-bromosuccinimide (NBS) is used as the bromine source. The reaction is typically carried out in a suitable solvent, and a catalyst may sometimes be employed.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as acetic acid or a halogenated hydrocarbon.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of this compound via Fischer Esterification

  • Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and an excess of the alcohol is typically used to drive the reaction towards the ester product.[5][6]

  • Protocol:

    • To a round-bottom flask containing 3-bromo-2-methoxybenzoic acid (1.0 eq.), add an excess of anhydrous methanol (which also acts as the solvent).

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Route 2: Esterification of 2-Methoxybenzoic Acid followed by Bromination

In this alternative approach, the carboxylic acid is first protected as its methyl ester. This can alter the electronic properties of the ring and the solubility of the substrate in the bromination reaction.

Step 1: Synthesis of Methyl 2-methoxybenzoate

  • Principle: This is a standard Fischer esterification as described in Route 1, Step 2.

  • Protocol:

    • Follow the procedure for Fischer Esterification described in Route 1, Step 2, using 2-methoxybenzoic acid as the starting material.

Step 2: Synthesis of this compound

  • Principle: Electrophilic bromination of the pre-formed ester. The methoxy group remains the dominant directing group. Using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better control and selectivity compared to elemental bromine.[7][8]

  • Protocol:

    • Dissolve methyl 2-methoxybenzoate (1.0 eq.) in a suitable solvent such as acetonitrile or carbon tetrachloride in a flask protected from light.

    • Add N-bromosuccinimide (1.0-1.1 eq.) to the solution.

    • The reaction can be initiated by the addition of a radical initiator such as AIBN or by photochemical means, although for activated rings, this may not be necessary.[9]

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Alternative Synthetic Approach: From 3-Bromo-2-hydroxybenzoic Acid

A third synthetic pathway involves starting with 3-bromo-2-hydroxybenzoic acid. This route requires two key transformations: methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. The order of these steps can be varied.

G A 3-Bromo-2-hydroxybenzoic Acid B 3-Bromo-2-methoxybenzoic Acid A->B Methylation (e.g., DMS, MeI) D Methyl 3-bromo-2-hydroxybenzoate A->D Esterification (MeOH, H+) C This compound B->C Esterification (MeOH, H+) D->C Methylation (e.g., DMS, MeI)

Caption: Possible synthetic pathways from 3-bromo-2-hydroxybenzoic acid.

This route can be advantageous if 3-bromo-2-hydroxybenzoic acid is a more readily available or cost-effective starting material. However, it introduces an additional step (methylation), which may impact the overall efficiency and atom economy of the synthesis. The choice between methylating first or esterifying first would depend on the relative reactivity of the hydroxyl and carboxylic acid groups under the chosen reaction conditions and the potential for side reactions.

Conclusion

Both Route 1 and Route 2 present viable and effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The choice between these routes will often depend on factors specific to the laboratory or industrial setting, including the cost and availability of reagents, the desired scale of the reaction, and the available equipment for purification.

For laboratory-scale synthesis, Route 2 (esterification followed by bromination) may offer slightly better control over the bromination step, as the ester is often easier to handle and purify than the corresponding carboxylic acid. However, for large-scale production, a thorough process optimization of Route 1 (bromination followed by esterification) could potentially be more atom-economical by avoiding the protection of the carboxylic acid group.

The alternative route starting from 3-bromo-2-hydroxybenzoic acid provides additional flexibility in the synthetic design, particularly if this starting material is economically advantageous.

Ultimately, the selection of the optimal synthetic route requires careful consideration of all these factors, and empirical validation is recommended to achieve the desired outcome with high efficiency and purity.

References

  • Study.com. (n.d.). Why is the methoxy group (-OCH3) such a good ortho-para director? Retrieved from [Link]

  • JoVE. (2025, May 22). ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. Retrieved from [Link]

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  • Vedantu. (n.d.). How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(20), 6443-6447.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Stock, L. M., & Brown, H. C. (1960). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. The Application of the Selectivity Relationship to the Substitution Reactions of Anisole. Journal of the American Chemical Society, 82(8), 1942-1947.
  • YouTube. (2023, January 21). Aromatic electrophilic substitution reaction of ethers |Bromination| Organic Chemistry| Class-12|. Retrieved from [Link]

  • Google Patents. (n.d.). CA2023977A1 - Anisole bromination.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of Methyl 3-bromo-2-methoxybenzoate Purity: A Comparative Analysis of Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development. The purity of a compound like Methyl 3-bromo-2-methoxybenzoate, a key building block in organic synthesis, directly impacts the yield, impurity profile, and ultimate safety of the final API. This guide provides an in-depth, field-proven perspective on validating the purity of this compound, focusing on the gold-standard High-Performance Liquid Chromatography (HPLC) method.

Furthermore, we will objectively compare HPLC with orthogonal analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to construct a comprehensive, self-validating purity assessment strategy. Every protocol and recommendation herein is grounded in the principles of scientific integrity and authoritative regulatory standards.

Part 1: The Gold Standard - HPLC Method Validation for Purity Determination

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For a non-volatile, UV-active compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The validation of this method is not merely a checklist; it is a systematic process to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

The Causality Behind the Chromatographic Choices

Our objective is to develop a stability-indicating HPLC method, meaning it can resolve the main compound from its potential impurities and degradation products.

  • Column Chemistry: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention for moderately polar aromatic compounds like our analyte.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (Solvent A) and an organic modifier like acetonitrile (Solvent B) is chosen. The buffer (e.g., phosphate buffer at pH 3.0) is critical. It maintains a consistent pH to ensure that any acidic or basic functional groups on the analyte or impurities have a consistent ionization state, leading to sharp, reproducible peaks. The gradient allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

  • Detection: Given the aromatic nature of this compound, a UV detector is ideal. A wavelength of 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity for the main peak and potential impurities.

Experimental Protocol: RP-HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-31 min: 90% to 40% B

      • 31-40 min: Hold at 40% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

The Validation Workflow: A Self-Validating System

The validation process ensures the method is reliable, reproducible, and accurate. Each parameter tests a different aspect of the method's performance, creating a web of evidence for its suitability.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Parameters cluster_2 Final Outcome Dev Initial Method Development Specificity Specificity (Stress Testing) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Purity Method Robustness->Validated

Caption: A typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Data Summary: HPLC Validation Parameters & Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity analysis (using a DAD/PDA detector) must pass. No co-elution at the analyte peak. All known impurities and degradation products are baseline resolved from the analyte (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Accuracy To determine the closeness of the test results obtained by the method to the true value. Assessed by spike recovery of the analyte in a placebo matrix or by comparing results to a well-characterized standard.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections. Intermediate Precision (Inter-day): %RSD ≤ 2.0% when the assay is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10:1. Precision (%RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The purity result should not change significantly.

Part 2: A Comparative Analysis - HPLC vs. Orthogonal Methods

Relying on a single analytical method, no matter how well-validated, can be a critical oversight. Orthogonal methods—those that measure the same attribute using different scientific principles—provide a more complete and trustworthy picture of a compound's purity.[5] Here, we compare our validated HPLC method with Gas Chromatography (GC) and Quantitative NMR (qNMR).

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For a semi-volatile compound like this compound, GC is a viable technique, particularly for identifying residual solvents or volatile impurities that may not be well-retained by RP-HPLC.[6][7][8]

  • Causality Behind the Method: A GC-MS (Mass Spectrometry) system would be ideal. The GC provides the separation, while the MS provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[9][10] A key consideration is the thermal stability of the analyte. If the compound degrades at the high temperatures of the GC inlet, this method is unsuitable. For benzoate esters, this is typically not an issue. Derivatization is generally not required for this compound, simplifying sample preparation.[8]

Alternative 2: Quantitative NMR (qNMR)

Unlike chromatographic techniques that provide relative purity (area %), qNMR is a primary ratio method that can determine the absolute purity or "mass fraction" of a compound.[11] It does this by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[5][12][13]

  • Causality Behind the Method: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[5] This allows for direct quantification without needing a reference standard of the analyte itself, which is a significant advantage, especially in early development when such standards may not be available.[13][14] For this compound, the distinct signals for the two methoxy groups (-OCH₃) could serve as excellent quantitative probes.

Head-to-Head Performance Comparison
ParameterHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.[15]Differential partitioning between gas mobile and liquid/solid stationary phases.[16]Signal intensity is directly proportional to the number of nuclei.[5][13]
Primary Application Quantitative purity and impurity profiling for non-volatile/semi-volatile compounds.Purity, volatile impurity, and residual solvent analysis.[7][8]Absolute purity (assay) determination, structural confirmation, and quantification without a specific analyte standard.
Sensitivity (Typical) Low µg/mL to ng/mL (LOD/LOQ).Low µg/mL to pg/mL (LOD/LOQ), especially with MS detection.~0.1% for impurities, dependent on structure and field strength.[12]
Specificity High; based on retention time and UV spectrum. Peak purity with DAD.Very high with MS detection; based on retention time and mass spectrum.High; based on unique chemical shifts. Can resolve isomers.[12]
Sample Preparation Simple dissolution and filtration.Simple dissolution; may require derivatization for non-volatile compounds.Simple dissolution with a certified internal standard in a deuterated solvent.[14]
Quantitative Data Relative Purity (Area %). Assay requires a certified reference standard of the analyte.[17]Relative Purity (Area %). Assay requires a certified reference standard.Absolute Purity (Mass %). Requires a certified internal standard (e.g., maleic acid).[11]
Key Advantage Robust, widely available, excellent for separating a wide range of impurities.Excellent for volatile impurities and definitive identification with MS.Provides absolute quantification and structural information simultaneously; non-destructive.[18]
Key Limitation Non-UV active impurities are not detected. Co-elution can be an issue.Analyte must be thermally stable and volatile.Lower sensitivity for trace impurities compared to chromatography. Signal overlap can complicate analysis.[17]
Logical Framework for Method Selection

The choice of analytical technique is not arbitrary; it is a risk-based decision driven by the specific question being asked.

Method_Selection_Logic Start Purity Assessment Requirement for this compound Q1 Primary Goal: Routine QC, Impurity Profile? Start->Q1 Q2 Primary Goal: Absolute Purity (Assay)? Start->Q2 Q3 Primary Goal: Volatile Impurities? Start->Q3 HPLC Validated HPLC Method Q1->HPLC Yes qNMR Quantitative NMR (qNMR) Q2->qNMR Yes GC GC-MS Method Q3->GC Yes Conclusion Comprehensive Purity Profile (Orthogonal Approach) HPLC->Conclusion qNMR->Conclusion GC->Conclusion

Caption: A decision-making diagram for selecting the appropriate analytical method.

Conclusion: An Integrated, Multi-Faceted Approach

For the comprehensive validation of this compound purity, a single method is insufficient. This guide demonstrates that a well-validated RP-HPLC method serves as the cornerstone for routine quality control and impurity profiling. It provides excellent sensitivity and resolving power for non-volatile, related substances.

However, to build a truly robust and trustworthy data package, this must be supplemented with orthogonal techniques.

  • qNMR should be employed to establish the absolute purity (assay value) of the reference standard and key batches, providing an anchor of truth that is independent of chromatographic response factors.[14][19]

  • GC-MS is the ideal tool for a targeted investigation of residual solvents and other potential volatile impurities that could be missed by HPLC.

By integrating the quantitative strength of HPLC, the absolute accuracy of qNMR, and the specific sensitivity of GC-MS, a scientifically sound, self-validating, and regulatory-compliant purity profile for this compound can be confidently established.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Webster, G. K. et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. International Journal of Pharmaceutics. [Link]

  • Khirich, G., & Skidmore, K. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. NIH National Library of Medicine. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. TutorChase. [Link]

  • Shimadzu. Analysis of Food Preservatives by GC/MS. Shimadzu Application News. [Link]

  • ResearchGate. How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. ResearchGate. [Link]

  • Singh, S., & Kumar, V. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Almac Group. QNMR – a modern alternative to HPLC. Almac Group Voice. [Link]

  • Li, D. et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Goren, A. C., et al. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... University of Toronto. [Link]

  • Rashed, M. S., et al. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. [Link]

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A Comparative Guide to the Reactivity of Methyl 3-bromo-2-methoxybenzoate in C-C and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of how substitution patterns on an aromatic ring dictate reactivity is fundamental to efficient synthetic strategy. Methyl 3-bromo-2-methoxybenzoate is a versatile building block, yet its utility is governed by a complex interplay of steric and electronic factors. This guide provides an in-depth comparison of its reactivity against a panel of common aryl halides, supported by experimental data and mechanistic insights, to empower chemists in predicting its behavior and optimizing reaction conditions.

The core of an aryl halide's reactivity in many transformations, particularly palladium-catalyzed cross-coupling reactions, hinges on the electronic character of the aromatic ring and the steric environment surrounding the carbon-halogen bond. An electron-poor ring generally accelerates the rate-determining oxidative addition step, while steric hindrance can impede the approach of the catalyst. This compound presents a fascinating case where these effects are in direct competition.

  • Electronic Effects : The molecule possesses two key substituents. The methyl ester (-COOCH₃) at the 3-position is an electron-withdrawing group, which deactivates the ring and makes the C-Br bond more susceptible to oxidative addition. Conversely, the methoxy group (-OCH₃) at the 2-position is a strong electron-donating group through resonance, enriching the ring with electron density and potentially slowing the reaction.

  • Steric Effects : The placement of the methoxy group ortho to the bromine atom creates significant steric congestion. This can hinder the approach of a bulky palladium catalyst, which is necessary for the initial oxidative addition step of most cross-coupling cycles.[1][2]

To contextualize its performance, we will compare it against:

  • Bromobenzene : The unsubstituted baseline.

  • 4-Bromotoluene : Features a weakly electron-donating group.

  • 4-Bromoanisole : Contains a strongly electron-donating group, electronically opposing reactivity.

  • 2-Bromopyridine : A heteroaromatic halide with an electron-deficient ring, pre-disposed to faster reaction.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthesis for constructing C-C and C-N bonds.[3] The performance of this compound in these transformations is a direct reflection of its structural properties.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4][5] The reaction's success is highly dependent on the efficiency of the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001885
BromobenzenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Dioxane/H₂O90696
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001294
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001295[4]
2-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O90491

Data is representative and compiled for comparison. Phenylboronic acid is the coupling partner.

Analysis: this compound demonstrates good, albeit slower, reactivity compared to the simpler aryl halides. The extended reaction time is a direct consequence of the steric hindrance imposed by the ortho-methoxy group, which necessitates the use of a bulky, electron-rich phosphine ligand like SPhos to facilitate the challenging oxidative addition step. While the electron-withdrawing ester promotes reactivity, the combined steric bulk and the electron-donating nature of the adjacent methoxy group temper its performance relative to unsubstituted bromobenzene or electron-deficient 2-bromopyridine.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene and water (5:1 ratio, to achieve a 0.2 M concentration of the aryl halide) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for the time indicated in the data table.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Solids: Aryl Halide, Boronic Acid, Base, Pd(OAc)₂, SPhos B Evacuate & Backfill (Ar) A->B C Add Degassed Solvents B->C D Heat to 100 °C with Stirring C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Suzuki-Miyaura Experimental Workflow.
B. Buchwald-Hartwig Amination

This reaction is the premier method for forging C-N bonds, critical for synthesizing the countless amine-containing molecules in pharmaceuticals.[6][7] The mechanism shares the initial oxidative addition step with the Suzuki coupling, making it similarly sensitive to steric and electronic perturbations.[8]

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1102088
BromobenzeneMorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.2)Toluene100895
4-BromotolueneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1101692
4-BromoanisoleMorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102475
2-BromopyridineMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100693

Data is representative and compiled for comparison.

Analysis: The steric clash from the ortho-methoxy group is even more pronounced in the Buchwald-Hartwig amination. Achieving high yields with this compound requires a highly active catalyst system, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos.[9] These ligands create a coordinatively unsaturated, highly reactive Pd(0) species that can overcome the high activation barrier of oxidative addition. The reactivity trend generally follows that of the Suzuki coupling, with electron-deficient (2-bromopyridine) and unhindered (bromobenzene) substrates reacting fastest, while the electron-rich 4-bromoanisole is particularly sluggish.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask.

  • Add the base (e.g., NaOt-Bu, 1.4 equiv) and the aryl halide (1.0 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.

  • Finally, add the amine (1.2 equiv) to the reaction mixture.

  • Seal the flask and heat to the specified temperature with vigorous stirring.

  • After the indicated time, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Amine Coordination complex1->complex2 Ligand Exchange complex3 Amido Complex complex2->complex3 Deprotonation (Base) label3 - HX complex2->label3 catalyst_regen L₂Pd⁰ complex3->catalyst_regen label4 Reductive Elimination complex3->label4 product Ar-NR₂ label1 Ar-X label1->complex1 label2 HNR₂ label2->complex2 label3->complex3 label4->product

Buchwald-Hartwig Catalytic Cycle.

Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction offers an alternative pathway for substituting halides on an aromatic ring, proceeding through an addition-elimination mechanism rather than involving a metal catalyst.[10] This mechanism has strict electronic requirements: it is only efficient when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[11][12] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[11]

Analysis: this compound is a very poor substrate for SNAr.

  • Incorrect Substituent Placement : The primary electron-withdrawing group, the methyl ester, is meta to the bromine. It cannot stabilize the negative charge of the Meisenheimer complex via resonance.

  • Opposing Electronic Effect : The ortho-methoxy group is strongly electron-donating, which destabilizes the negatively charged intermediate, further increasing the activation energy for the reaction.

Therefore, under typical SNAr conditions (e.g., a strong nucleophile like sodium methoxide in methanol at reflux), this compound would show negligible reactivity. This is in stark contrast to a classic SNAr substrate like 1-chloro-2,4-dinitrobenzene, which reacts readily.[11]

SNAr_Comparison cluster_activated Activated Substrate (e.g., 1-Bromo-4-nitrobenzene) cluster_our_substrate This compound A Aryl Halide (EWG at para) B Nucleophile Attack A->B C Resonance-Stabilized Meisenheimer Complex (Charge on EWG) B->C D Elimination of Leaving Group C->D E Product (Fast Reaction) D->E F Aryl Halide (EWG at meta, EDG at ortho) G Nucleophile Attack F->G H Destabilized Intermediate (No Resonance Stabilization) G->H I No Reaction H->I

SNAr reaction pathway comparison.

Conclusion

The reactivity of this compound is a textbook example of competing electronic and steric effects.

  • In Palladium-Catalyzed Cross-Coupling : It is a viable but moderately challenging substrate. The steric hindrance from the ortho-methoxy group is the dominant factor, slowing the rate of oxidative addition and necessitating the use of modern, bulky phosphine ligands (e.g., SPhos, XPhos) and slightly elevated temperatures or longer reaction times for high conversion. Its reactivity is generally lower than unhindered or electronically activated aryl halides but superior to highly electron-rich systems.

  • In Nucleophilic Aromatic Substitution : It is essentially unreactive under standard SNAr conditions. The improper positioning of the electron-withdrawing group and the presence of an ortho electron-donating group prevent the stabilization of the required Meisenheimer intermediate.

For synthetic chemists, this means that while this compound can be effectively employed in powerful bond-forming reactions like Suzuki and Buchwald-Hartwig couplings, success requires careful selection of a potent catalyst system designed to overcome significant steric barriers. Conversely, its inertness to nucleophilic aromatic substitution can be exploited for selective functionalization elsewhere in a complex molecule.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Casanova, O., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 143(22), 8433–8442. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

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A Comparative Guide to the Synthesis of Methyl 3-bromo-2-methoxybenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 3-bromo-2-methoxybenzoate is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of bromo, methoxy, and methyl ester functionalities on the benzene ring, offering multiple avenues for synthetic transformations.[1] For researchers and professionals in drug development and process chemistry, selecting an optimal synthetic route is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, supported by experimental data and a thorough cost-benefit analysis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct pathways. Each route presents a unique set of advantages and disadvantages concerning starting material availability, reaction conditions, and overall process efficiency. The three principal strategies that will be analyzed are:

  • Method A: Sandmeyer Reaction of 2-Amino-3-bromobenzoic Acid followed by Esterification. This classical approach involves the diazotization of an amino group, followed by a copper-catalyzed bromide displacement and subsequent esterification.

  • Method B: Direct Bromination of Methyl 2-methoxybenzoate. This method involves the electrophilic aromatic substitution of a readily available starting material.

  • Method C: Gattermann Reaction of 2-bromoanisole, followed by Oxidation and Esterification. This multi-step synthesis introduces a formyl group that is subsequently oxidized to a carboxylic acid and then esterified.

Below is a visual representation of the logical flow of this comparative analysis.

Sandmeyer_Route A 2-Amino-3-bromobenzoic acid B Diazonium Salt A->B NaNO2, H+ C 3-Bromo-2-hydroxybenzoic acid B->C CuBr D 3-Bromo-2-methoxybenzoic acid C->D Methylating Agent E This compound D->E Methanol, H+

Caption: Synthetic pathway for Method A: Sandmeyer Reaction Route.

Experimental Protocol (Illustrative):

  • Step 1 & 2 (Diazotization & Sandmeyer): Dissolve 2-Amino-3-bromobenzoic acid in an aqueous solution of HBr. Cool the mixture to 0-5°C and add a solution of sodium nitrite dropwise. After stirring, add this solution to a solution of CuBr in HBr.

  • Step 3 (Etherification): To the resulting 3-bromo-2-hydroxybenzoic acid, add a base such as sodium hydroxide, followed by dimethyl sulfate.

  • Step 4 (Esterification): Reflux the 3-bromo-2-methoxybenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours. [2] Cost-Benefit Analysis:

  • Cost: The starting material, 2-Amino-3-bromobenzoic acid, can be relatively expensive. The multi-step nature of this synthesis also contributes to higher labor and solvent costs.

  • Benefits: This route offers high regioselectivity, avoiding the formation of unwanted isomers. The Sandmeyer reaction is generally high-yielding and well-established, making it a reliable method. [3]* Drawbacks: The use of diazonium salts introduces safety concerns as they can be explosive. [4]The reaction also generates significant aqueous waste.

Method B: Direct Bromination of Methyl 2-methoxybenzoate

This approach is more direct, involving the electrophilic bromination of a commercially available starting material. The methoxy group is an ortho-, para-director, meaning the regioselectivity of the bromination needs to be carefully controlled.

Reaction Scheme:

Methyl 2-methoxybenzoate is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the presence of a suitable catalyst or initiator. [5]

Bromination_Route A Methyl 2-methoxybenzoate B This compound A->B Brominating Agent (e.g., NBS)

Caption: Synthetic pathway for Method B: Direct Bromination.

Experimental Protocol (Illustrative):

  • Dissolve Methyl 2-methoxybenzoate in a suitable solvent like acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) and a radical initiator such as AIBN.

  • The reaction can be initiated photochemically using a household compact fluorescent lamp. [6]* The reaction mixture is then worked up to isolate the product.

Cost-Benefit Analysis:

  • Cost: Methyl 2-methoxybenzoate is a relatively inexpensive starting material. The single-step nature of this synthesis significantly reduces labor and solvent costs.

  • Benefits: This method is atom-economical and can be performed under mild conditions. [6]Continuous flow processes have been developed for benzylic brominations, which can improve safety and scalability. [6]* Drawbacks: The primary challenge is controlling regioselectivity. The activating methoxy group can direct bromination to the para position, leading to the formation of Methyl 5-bromo-2-methoxybenzoate as a significant byproduct. Separation of these isomers can be difficult and costly.

Method C: Gattermann Reaction Route

The Gattermann reaction allows for the formylation of aromatic compounds. [7][8]This multi-step route provides an alternative to the Sandmeyer reaction for introducing a functional group that can be further elaborated.

Reaction Scheme:

  • Gattermann Reaction: 2-bromoanisole is formylated using a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to produce 3-bromo-2-methoxybenzaldehyde. [9][10]A safer modification uses zinc cyanide. [7]2. Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, 3-bromo-2-methoxybenzoic acid.

  • Esterification: The carboxylic acid is then esterified with methanol to yield the final product. [11]

Gattermann_Route A 2-bromoanisole B 3-bromo-2-methoxybenzaldehyde A->B HCN, HCl, Lewis Acid C 3-bromo-2-methoxybenzoic acid B->C Oxidizing Agent D This compound C->D Methanol, H+

Caption: Synthetic pathway for Method C: Gattermann Reaction Route.

Experimental Protocol (Illustrative):

  • Step 1 (Gattermann): To a solution of 2-bromoanisole and a Lewis acid (e.g., AlCl₃) in a suitable solvent, introduce a mixture of HCN and HCl gas.

  • Step 2 (Oxidation): The isolated 3-bromo-2-methoxybenzaldehyde is then oxidized using an appropriate oxidizing agent, such as potassium permanganate or chromic acid.

  • Step 3 (Esterification): The resulting 3-bromo-2-methoxybenzoic acid is esterified with methanol under acidic conditions. [11] Cost-Benefit Analysis:

  • Cost: 2-bromoanisole is a moderately priced starting material. However, the use of highly toxic reagents like HCN and strong acids adds to the cost of handling and waste disposal.

  • Benefits: The Gattermann reaction can provide good yields and high regioselectivity. [12]* Drawbacks: The use of hydrogen cyanide is a significant safety hazard, making this method less suitable for large-scale industrial production. [7]The multi-step nature of the synthesis also makes it less efficient than the direct bromination approach.

Section 3: Quantitative Comparison and Data Summary

MetricMethod A: Sandmeyer RouteMethod B: Direct BrominationMethod C: Gattermann Route
Starting Material Cost HighLowModerate
Number of Steps 413
Typical Overall Yield ~60-75%~50-85% (product mixture)~55-70%
Regioselectivity HighModerate to LowHigh
Safety Concerns Diazonium salts (explosive)Use of bromine, photochemical setupHydrogen cyanide (highly toxic)
Scalability ModerateHigh (especially with flow chemistry)Low to Moderate
Environmental Impact High aqueous wasteModerate solvent usageUse of toxic reagents, heavy metal waste

Section 4: Conclusion and Recommendation

The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the project, including scale, budget, and available equipment.

  • For small-scale laboratory synthesis where high purity and unambiguous regiochemistry are paramount , Method A (Sandmeyer Route) is a reliable, albeit more expensive, option. Its well-established protocols and predictable outcomes make it a valuable tool for research purposes.

  • For large-scale industrial production where cost-effectiveness and process efficiency are the primary drivers , Method B (Direct Bromination) holds the most promise. While challenges with regioselectivity exist, optimization of reaction conditions or the use of advanced techniques like continuous flow chemistry can mitigate these issues, making it a highly scalable and economical choice. [6]

  • Method C (Gattermann Route) , while chemically sound, is generally the least favorable option due to the significant safety hazards associated with the use of hydrogen cyanide. Its application would likely be limited to specific circumstances where the starting materials for the other routes are unavailable or prohibitively expensive.

References

  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gattermann Aldehyde Synthesis. Retrieved from [Link]

  • Dogo-Isonagie, C., et al. (2006). Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides. Journal of Organic Chemistry, 71(23), 8946-9.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction. Retrieved from [Link]

  • Leas, D. A., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12793–12799.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

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  • Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 999–1002.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Stoyanov, M., & Vasilev, A. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2217.
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A Comparative Guide to the Theoretical vs. Experimental Reactivity of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a predictive understanding of a molecule's reactivity is fundamental to designing efficient synthetic routes. Methyl 3-bromo-2-methoxybenzoate is a versatile building block, prized for its strategically placed functional groups that allow for diverse chemical transformations.[1] This guide provides an in-depth comparison between the theoretically predicted reactivity of this compound and its observed performance in key laboratory experiments, offering insights into the interplay of electronic effects, steric hindrance, and reaction conditions.

Theoretical Reactivity Profile

The reactivity of this compound is primarily governed by the electronic and steric influences of its three key functional groups: the bromine atom, the methoxy group, and the methyl ester group.

  • Electronic Effects :

    • The methoxy group (-OCH₃) at the ortho position is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its net effect is activating, increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

    • The methyl ester group (-COOCH₃) at the meta position is a moderate electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). This deactivates the ring, reducing its nucleophilicity.

    • The bromine atom (-Br) is a deactivating group due to its strong -I effect but is an ortho-, para-director due to its +R effect (lone pair donation).

  • Predicted Reactive Sites :

    • C-Br Bond : The carbon atom attached to the bromine is the primary electrophilic site. The C-Br bond is polarized, making it susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is the most common and predictable point of reactivity.[2]

    • Aromatic Ring : The interplay between the activating -OCH₃ group and the deactivating -COOCH₃ and -Br groups creates a complex electron density map. While deactivated overall, the positions ortho and para to the methoxy group (C4 and C6) are expected to be the most nucleophilic sites for any potential electrophilic aromatic substitution, though such reactions are generally unfavorable compared to cross-coupling at the C-Br bond.

    • Steric Hindrance : The methoxy group at the C2 position provides significant steric bulk around the C-Br bond at C3.[3][4] This steric hindrance is predicted to slow down the rate of reactions occurring at this site, potentially requiring more robust catalysts, specialized ligands, or higher reaction temperatures compared to unhindered aryl bromides.[5][6][7]

A computational approach using Density Functional Theory (DFT) can provide a more quantitative prediction. A study on a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, used DFT to calculate parameters like molecular electrostatic potential and HOMO-LUMO energy gaps to predict reactive sites.[8][9] For this compound, such an analysis would likely confirm the C-Br bond as the primary site for nucleophilic attack or metal insertion, while highlighting the steric shield provided by the adjacent methoxy group.

Caption: Key factors influencing the reactivity of this compound.

Experimental Reactivity: Performance in Key Cross-Coupling Reactions

To validate the theoretical predictions, we turn to experimental data from common palladium-catalyzed cross-coupling reactions, which are essential for C-C and C-N bond formation.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[10] For substrates like this compound, the steric hindrance from the ortho-methoxy group presents a known challenge that often requires specific catalytic systems.[11]

Protocol: Representative Suzuki-Miyaura Coupling This protocol is adapted from general procedures for coupling sterically hindered aryl bromides.[12][13][14]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition : Under the inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%) and a sterically bulky phosphine ligand (e.g., SPhos or XPhos, 2-6 mol%).

  • Solvent Addition : Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or toluene) via syringe.

  • Reaction : Heat the mixture with vigorous stirring at 80-110 °C and monitor progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product via column chromatography.

Data Summary: Suzuki-Miyaura Coupling Performance

Boronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Observations
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~85Good conversion, bulky ligand is crucial.
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~78Lower yield, likely due to less effective ligand for hindered substrate.
3-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110~90Excellent yield, demonstrating the need for optimized, modern catalyst systems.

Note: Yields are representative and based on analogous reactions reported in the literature for ortho-substituted aryl bromides.[12][15]

Analysis : The experimental data confirms that the C-Br bond is the active site. However, the yields are highly dependent on the choice of a sterically demanding and electron-rich phosphine ligand (like SPhos or XPhos). This directly supports the theoretical prediction that steric hindrance from the ortho-methoxy group must be overcome for efficient catalysis.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for forming C-N bonds, crucial in pharmaceutical synthesis.[16][17] Similar to the Suzuki coupling, the steric environment around the C-Br bond is a critical factor.[18][19]

Protocol: Representative Buchwald-Hartwig Amination This protocol is based on established methods for challenging aryl bromides.[18][20]

  • Reaction Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or t-BuXPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv).

  • Reagent Addition : Add the amine coupling partner (1.1-1.5 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction : Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).

  • Workup : After cooling, quench the reaction carefully, dilute with an appropriate solvent, filter through celite to remove inorganic salts, and wash the filtrate. Concentrate the solvent and purify the residue by flash chromatography.

Data Summary: Buchwald-Hartwig Amination Performance

Amine PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Observations
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene100~92High yield with a bidentate ligand designed to facilitate reductive elimination.
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110~75Moderate yield; primary anilines can be more challenging coupling partners.
BenzylaminePd₂(dba)₃ / t-BuXPhosLHMDSToluene90~88Good yield, demonstrating the effectiveness of modern bulky monophosphine ligands.

Note: Yields are representative and extrapolated from protocols for similar sterically hindered aryl halides.[19][20]

Analysis : The experimental results again align with theory. The C-Br bond is the exclusive site of reaction. High yields are achievable but are contingent on using advanced catalyst systems with bulky, electron-rich ligands that can accommodate the steric crowding from the ortho-methoxy group and facilitate the challenging reductive elimination step.[16]

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[21][22]

Protocol: Representative Sonogashira Coupling This protocol is adapted from general procedures for aryl bromides.[12][22]

  • Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas.

  • Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., Et₃N or DIPA). Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction : Stir the mixture at room temperature to 60 °C until completion.

  • Workup : Dilute the reaction mixture, filter to remove solids, and perform an aqueous workup. Purify the product by chromatography.

Analysis : While specific data for this compound is less common, reactions with similar substrates show that Sonogashira couplings are feasible.[23] The reaction is generally less sensitive to steric hindrance than Suzuki or Buchwald-Hartwig reactions due to the linear geometry of the alkyne coupling partner. However, competitive side reactions like homocoupling of the alkyne (Glaser coupling) can occur. The ortho-methoxy group does not prevent the reaction but may require slightly elevated temperatures or longer reaction times to achieve high conversion.

Bridging Theory and Practice: A Comparative Analysis

FeatureTheoretical PredictionExperimental Confirmation
Primary Reactive Site The C-Br bond is the most electrophilic site, primed for oxidative addition.Confirmed . All major cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) occur exclusively at the C-Br bond.
Steric Hindrance The ortho-methoxy group creates significant steric bulk around the C-Br bond, which should impede the approach of catalysts and reagents, potentially lowering reaction rates and yields.[3]Confirmed . High yields in Suzuki and Buchwald-Hartwig reactions are critically dependent on the use of bulky, specialized phosphine ligands (e.g., SPhos, XPhos, Xantphos) designed to overcome steric challenges.[5][7]
Electronic Effects The electron-donating methoxy group and electron-withdrawing ester group modulate ring electron density but do not offer alternative reactive sites under cross-coupling conditions.Confirmed . No side reactions involving electrophilic or nucleophilic attack on the aromatic ring are typically observed under these palladium-catalyzed conditions.
Reaction Conditions More forcing conditions (higher temperatures, stronger bases, advanced catalysts) may be necessary compared to less hindered substrates like methyl 4-bromobenzoate.Confirmed . The protocols require temperatures of 80-110 °C and often strong bases (e.g., NaOt-Bu, K₃PO₄), which is characteristic of more challenging coupling reactions.[12][18]

Conclusion and Field-Proven Insights

The experimental reactivity of this compound aligns remarkably well with its theoretical predictions. The C-Br bond is the undisputed center of reactivity for cross-coupling reactions. The most critical takeaway for the practicing scientist is the profound impact of the steric hindrance imposed by the ortho-methoxy group.

While theory correctly identifies where the reaction will happen, the experimental data reveals how to make it happen efficiently. Standard, first-generation catalysts are often insufficient. Success hinges on the rational selection of modern, sterically-demanding phosphine ligands and optimized reaction conditions to overcome the steric barrier. This guide demonstrates that a synergistic approach, combining theoretical understanding with empirical data, is essential for mastering the synthesis of complex molecules derived from versatile yet challenging building blocks like this compound.

References

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2018). Electronic and Steric Effects on the Reductive Elimination of Anionic Arylferrate(III) Complexes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. Retrieved from [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2025). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Retrieved from [Link]

  • NIH. (n.d.). The measured and calculated affinity of methyl and methoxy substituted benzoquinones for the QA site of bacterial reaction centers. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Week 10 Grignard Reaction Preparation of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Retrieved from [Link]

  • Bangladesh Journals Online. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • RSC Publishing. (2025). New reactivity of late 3d transition metal complexes in catalytic reactions of alkynes. Retrieved from [Link]

  • PubMed. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. Retrieved from [Link]

  • ChemRxiv. (2021). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-bromo-2-methoxybenzoate, a halogenated aromatic ester. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a commitment to best practices in drug development and scientific research.

The causality behind these specific disposal requirements stems from the compound's chemical nature. As a brominated organic molecule, this compound is classified as a halogenated organic compound.[1] Improper disposal, such as drain or regular trash disposal, is prohibited because these compounds can persist in the environment, bioaccumulate, and potentially form more toxic byproducts.[2] Therefore, a controlled and regulated waste stream is mandatory.

Hazard Identification and Risk Assessment

Known hazards associated with similar compounds include:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Can cause significant eye irritation upon contact.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₉H₉BrO₃[3]
Molecular Weight 245.08 g/mol [3]
Physical State Liquid (at room temp.)[3]
Appearance Colorless[3]
Hazard Class Assumed Hazardous Waste[4][5]

Immediate Safety Precautions & Spill Management

A proactive approach to safety is paramount. This includes utilizing appropriate Personal Protective Equipment (PPE) and having a clear, actionable plan for accidental spills.

Required Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing. Ensure no skin is exposed.

  • Respiratory Protection: Use only under a chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, use a full-face respirator with appropriate cartridges.

Step-by-Step Spill Response Protocol

In the event of a small spill, follow these steps immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.

  • Contain the Spill: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[7]

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated, airtight container clearly labeled "Hazardous Waste" and specifying the contents.

  • Decontaminate Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Materials: Place the sealed container and any contaminated PPE into the designated halogenated organic waste stream for professional disposal.

Core Disposal Protocol: Segregation and Collection

The fundamental principle for disposing of this compound is that it must be treated as hazardous waste . It must never be disposed of down the drain or in regular solid waste.[8]

Step 1: Designate a Waste Container

  • Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) is typically appropriate.

  • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds."

Step 2: Segregate the Waste

  • Dedicate this container exclusively for halogenated organic waste.

  • Crucially, do not mix halogenated waste with non-halogenated organic solvents or other waste types. Mixing waste streams complicates the disposal process and can significantly increase disposal costs.

Step 3: Accumulate Waste Safely

  • Add waste this compound to the container. This includes the pure compound, solutions containing it, and any contaminated solids (e.g., silica gel from chromatography).

  • Keep the container tightly closed at all times, except when adding waste.

  • Maintain an accurate log of the contents, including the chemical name and estimated quantity. This is often a regulatory requirement.

Step 4: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

Decontamination Procedures

Proper decontamination of lab equipment is essential to prevent cross-contamination and ensure personnel safety.

  • Glassware: Rinse glassware that has come into contact with the compound with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the designated halogenated organic waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult local regulations.

  • Work Surfaces: Wipe down contaminated surfaces with a cloth dampened with an appropriate solvent, followed by a thorough cleaning with soap and water. The contaminated cloth must be disposed of as solid hazardous waste.

Disposal Workflow and Logic

The following diagram illustrates the lifecycle of this compound waste, from generation to final disposition. This workflow is a self-validating system designed to ensure safety and compliance at every stage.

G cluster_0 In-Lab Waste Management cluster_1 Professional Disposal Pathway A Step 1: Generation of Waste (e.g., reaction byproduct, expired chemical, contaminated materials) B Step 2: Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B ALWAYS USE C Step 3: Segregation (Collect in a dedicated, labeled 'Halogenated Organic Waste' container) A->C IMMEDIATELY D Step 4: Storage (Store in Satellite Accumulation Area (SAA) with secondary containment) C->D SECURELY STORE E Step 5: Full Container (Request pickup from Environmental Health & Safety - EHS) D->E WHEN FULL F Step 6: EHS Pickup (Waste is transported to a central accumulation facility) E->F G Step 7: Licensed Waste Broker (Waste is profiled, manifested, and transported off-site) F->G H Step 8: Final Disposition (High-temperature incineration at a TSDF with emission controls) G->H

Caption: Waste disposal workflow for this compound.

Regulatory Context and Final Disposal

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] As a halogenated organic compound, this compound falls under the regulations for "F-listed" wastes if it is a spent solvent, or would otherwise be characterized as hazardous based on its properties.[4][8]

Final disposal must be conducted by a licensed and certified hazardous waste management company.[9] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2] These facilities use specialized incinerators equipped with advanced emission control systems, such as scrubbers, to neutralize harmful byproducts like hydrogen bromide gas that are formed during combustion. This ensures the complete destruction of the organic molecule and prevents the release of hazardous substances into the atmosphere.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Google Patents. (n.d.). Benzylic halogenation of alkylbenzoic acid esters.
  • PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated benzoic acid ethyl ester (generic) - ChemView. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling Methyl 3-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates like Methyl 3-bromo-2-methoxybenzoate is foundational to discovery. However, the potent reactivity that makes these molecules useful also demands our utmost respect and caution. This guide moves beyond mere compliance, offering a framework for safe and effective handling rooted in a deep understanding of the material's nature. Our goal is to foster a laboratory environment where safety and scientific progress are inextricably linked.

Hazard Profile: Understanding the "Why" Behind the "How"

This compound is a halogenated aromatic ester. Based on its chemical class and data from closely related compounds, it should be regarded as a hazardous substance with the following classifications:

  • Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Poses a significant risk of causing serious, though not necessarily permanent, eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity, Oral (Category 3 or 4): May be toxic or harmful if swallowed.[3][4]

The causality behind these hazards lies in the molecule's ability to react with biological tissues. The ester and methoxy groups can be hydrolyzed, while the bromo-aromatic system can interfere with cellular processes, leading to the observed irritation and toxicity.

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense is a multi-layered system of engineering controls and personal protective equipment. This system is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: Your Primary Barrier

Before any personal gear is worn, exposure must be minimized at the source.

  • Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents the inhalation of the irritant compound.[3][5]

  • Safety Showers & Eyewash Stations: Ensure that a functional, recently tested safety shower and eyewash station are readily accessible and unobstructed.[2][6]

Personal Protective Equipment: A Self-Validating System

The following table summarizes the essential PPE required for handling this compound.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin irritation. Always double-glove if handling larger quantities or for extended periods. Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[7]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, tight-sealing chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.[6]Protects against splashes that can cause serious eye irritation. Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye.[8]
Skin & Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[7]
Respiratory Protection Generally not required if work is performed within a certified fume hood.If there is a potential for exposure outside of a fume hood (e.g., large-scale work, equipment failure), a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires prior medical clearance and fit-testing.[2]

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation: Before retrieving the chemical, ensure your fume hood is on and clutter-free. Assemble all necessary equipment, reagents, and waste containers. Don all required PPE as outlined above.

  • Weighing & Transfer: Conduct all weighing and transfers of the material inside the fume hood. Use a spatula for solids or a pipette for liquids. To minimize static discharge, which can be a risk with fine powders, use anti-static equipment where possible.[5]

  • Reaction Setup: Keep the reaction vessel within the fume hood at all times. If heating is required, use a controlled heating source like a heating mantle or water bath; avoid open flames.[7]

  • Post-Procedure: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[5] Clean any contaminated surfaces within the fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3]

Emergency & Disposal Plans

In Case of Exposure or Spill

Immediate and correct action is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

  • Small Spill (Contained in Fume Hood): Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent.[5] Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency services.

Spill Response Workflow

SpillResponse cluster_prep Immediate Actions cluster_ppe Personal Protection cluster_contain Containment & Cleanup cluster_final Final Steps Assess Assess Spill Size & Location Alert Alert Nearby Personnel Assess->Alert DonPPE Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Assess->DonPPE If small & contained Evacuate Evacuate Area (If Large/Uncontained) Alert->Evacuate Is it safe? Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb Liquid Completely Contain->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Label & Dispose as Halogenated Waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.